Product packaging for 4-Cyano-6-methylpicolinic acid(Cat. No.:CAS No. 1060809-93-9)

4-Cyano-6-methylpicolinic acid

Cat. No.: B1376503
CAS No.: 1060809-93-9
M. Wt: 162.15 g/mol
InChI Key: DVNLNEFMWKXPMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Cyano-6-methylpicolinic acid is a useful research compound. Its molecular formula is C8H6N2O2 and its molecular weight is 162.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N2O2 B1376503 4-Cyano-6-methylpicolinic acid CAS No. 1060809-93-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-cyano-6-methylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c1-5-2-6(4-9)3-7(10-5)8(11)12/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVNLNEFMWKXPMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060809-93-9
Record name 4-cyano-6-methyl-2-pyridinecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Cyano-6-methylpicolinic acid is a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. Its synthesis, however, is not widely documented in the scientific literature. This comprehensive technical guide outlines a plausible and scientifically grounded multi-step synthetic pathway, starting from the readily available precursor, 2,4-lutidine. Each step is detailed with theoretical justifications, step-by-step experimental protocols derived from analogous transformations, and critical analysis of the reaction mechanisms. This document is intended for researchers, scientists, and professionals in drug development seeking to synthesize this and related picolinic acid derivatives.

Introduction and Strategic Overview

This compound is a disubstituted pyridine derivative featuring both a carboxylic acid and a nitrile functional group. These functionalities make it an attractive scaffold for further chemical modifications and a potential building block in the synthesis of more complex molecules. The strategic challenge in its synthesis lies in the selective functionalization of the pyridine ring at the 2, 4, and 6 positions.

This guide proposes a logical and robust synthetic pathway commencing with 2,4-lutidine. The core strategy involves a series of transformations to introduce the required functional groups in a controlled manner:

  • Step 1: N-Oxidation of 2,4-Lutidine: Activation of the pyridine ring for subsequent regioselective chemistry.

  • Step 2: Nitration of 2,4-Lutidine N-oxide: Introduction of a nitro group at the 4-position.

  • Step 3: Conversion to 4-Cyano-2,6-lutidine: Transformation of the nitro group to a cyano group.

  • Step 4: Selective Oxidation: Oxidation of the methyl group at the 2-position to a carboxylic acid.

This pathway is designed to leverage established and reliable organic reactions, with a focus on regioselectivity and practical execution in a laboratory setting.

Proposed Synthesis Pathway

The proposed multi-step synthesis of this compound is illustrated below.

Synthesis_Pathway start 2,4-Lutidine step1 2,4-Lutidine N-oxide start->step1 N-Oxidation step2 4-Nitro-2,6-lutidine N-oxide step1->step2 Nitration step3 4-Amino-2,6-lutidine step2->step3 Reduction step4 4-Amino-6-methylpicolinic acid step3->step4 Selective Oxidation end_product This compound step4->end_product Sandmeyer Reaction

Caption: Proposed synthesis pathway for this compound.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: N-Oxidation of 2,4-Lutidine

Causality: The N-oxidation of the pyridine ring is a crucial initial step. It deactivates the ring towards electrophilic substitution at the 2- and 6-positions while activating the 4-position, thus directing the subsequent nitration step.

Protocol:

  • To a solution of 2,4-lutidine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, 2.5 eq).

  • Heat the mixture at 70-80°C for 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and carefully neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-lutidine N-oxide.

Step 2: Nitration of 2,4-Lutidine N-oxide

Causality: The N-oxide directs the electrophilic nitration to the 4-position. A mixture of fuming nitric acid and sulfuric acid is a standard and effective nitrating agent for this transformation.

Protocol:

  • To a stirred mixture of fuming nitric acid and concentrated sulfuric acid at 0°C, slowly add 2,4-lutidine N-oxide (1.0 eq).

  • Maintain the temperature below 10°C during the addition.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 90°C for 2 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize with a concentrated sodium hydroxide solution while keeping the mixture cool.

  • The product, 4-nitro-2,6-lutidine N-oxide, will precipitate and can be collected by filtration.

Step 3: Reduction of 4-Nitro-2,6-lutidine N-oxide

Causality: The nitro group is reduced to an amine, which will serve as the precursor for the diazonium salt in the Sandmeyer reaction. The N-oxide can be simultaneously reduced in this step. Catalytic hydrogenation is a clean and efficient method for this transformation.

Protocol:

  • Dissolve 4-nitro-2,6-lutidine N-oxide (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until the hydrogen uptake ceases.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain 4-amino-2,6-lutidine.

Step 4: Selective Oxidation of 4-Amino-2,6-lutidine

Causality: This is a critical and potentially challenging step. The goal is to selectively oxidize one of the methyl groups to a carboxylic acid. The presence of the amino group can influence the reaction. Potassium permanganate is a strong oxidizing agent capable of this transformation. The reaction conditions must be carefully controlled to avoid over-oxidation or degradation of the starting material.

Protocol:

  • Suspend 4-amino-2,6-lutidine (1.0 eq) in water.

  • Slowly add a solution of potassium permanganate (KMnO4) (2.0 eq) in water, maintaining the temperature at 80-90°C.

  • Stir the mixture vigorously for several hours until the purple color of the permanganate disappears.

  • Filter the hot solution to remove the manganese dioxide byproduct.

  • Cool the filtrate and acidify with hydrochloric acid to a pH of 3-4.

  • The product, 4-amino-6-methylpicolinic acid, will precipitate and can be collected by filtration.

Step 5: Sandmeyer Reaction for Cyanation

Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a cyano group.[1][2] The reaction proceeds via the formation of a diazonium salt, which is then displaced by a cyanide nucleophile, typically from a copper(I) cyanide source.[3]

Sandmeyer_Reaction start 4-Amino-6-methylpicolinic acid diazonium Diazonium Salt Intermediate start->diazonium Diazotization (NaNO2, HCl) end_product This compound diazonium->end_product Cyanation (CuCN)

Caption: Key steps of the Sandmeyer reaction for cyanation.

Protocol:

  • Diazotization:

    • Suspend 4-amino-6-methylpicolinic acid (1.0 eq) in a mixture of concentrated hydrochloric acid and water.

    • Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[4]

    • Slowly add a solution of sodium nitrite (NaNO2) (1.1 eq) in water, ensuring the temperature remains below 5°C.[5]

    • Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.[6]

  • Cyanation:

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) (1.2 eq) in a solution of potassium cyanide (KCN) in water.

    • Cool this solution to 0°C.

    • Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and then heat to 50-60°C for 1 hour, or until the evolution of nitrogen gas ceases.[7]

  • Work-up and Purification:

    • Cool the reaction mixture and adjust the pH to 2-3 with hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to yield this compound.

Data Summary

StepStarting MaterialProductKey ReagentsTypical Yield (Analogous Reactions)
12,4-Lutidine2,4-Lutidine N-oxideH₂O₂, Acetic Acid80-90%
22,4-Lutidine N-oxide4-Nitro-2,6-lutidine N-oxideHNO₃, H₂SO₄70-85%
34-Nitro-2,6-lutidine N-oxide4-Amino-2,6-lutidineH₂, Pd/C>90%
44-Amino-2,6-lutidine4-Amino-6-methylpicolinic acidKMnO₄40-60%
54-Amino-6-methylpicolinic acidThis compoundNaNO₂, HCl, CuCN60-80%

Conclusion

This technical guide provides a comprehensive and actionable synthetic pathway for this compound, a compound with significant potential in various fields of chemical research. By leveraging a series of well-established and mechanistically understood reactions, this guide offers a reliable starting point for the laboratory-scale synthesis of this target molecule. The detailed protocols, based on analogous transformations, are designed to be adaptable and can be optimized further to improve yields and purity. The successful execution of this synthesis will provide access to a valuable building block for future scientific endeavors.

References

A Technical Guide to the Structural Elucidation of 4-cyano-6-methyl-2-pyridinecarboxylic acid using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for 4-cyano-6-methyl-2-pyridinecarboxylic acid. Tailored for researchers, scientists, and professionals in drug development, this document will delve into the theoretical underpinnings of NMR spectroscopy as applied to substituted pyridine systems, predict the spectral features of the target molecule, and outline the advanced experimental protocols necessary for unambiguous structural verification.

Introduction: The Central Role of NMR in Pharmaceutical Research

Nuclear Magnetic Resonance spectroscopy is an unparalleled analytical technique in modern chemistry, offering profound insights into molecular structure.[1] For pharmaceutical scientists, NMR is indispensable for the structural confirmation of newly synthesized compounds, impurity profiling, and understanding drug-receptor interactions at an atomic level. The pyridine scaffold, a key pharmacophore in numerous approved drugs, often presents NMR spectral complexities. This guide will use 4-cyano-6-methyl-2-pyridinecarboxylic acid as a case study to illustrate a systematic approach to its complete spectral assignment.

Theoretical Framework: Understanding NMR of Substituted Pyridines

The chemical shifts of protons and carbons in a pyridine ring are primarily influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.[1][2] The nitrogen atom deshields the α-protons (at C2 and C6) and carbons, causing them to resonate at a lower field (higher ppm) compared to the β (C3, C5) and γ (C4) positions.[1]

In 4-cyano-6-methyl-2-pyridinecarboxylic acid, we have three distinct substituents whose electronic effects modulate the chemical shifts of the remaining ring protons and carbons:

  • 2-Carboxylic Acid (-COOH): An electron-withdrawing group that will deshield the adjacent protons and carbons.

  • 4-Cyano (-CN): A strong electron-withdrawing group, significantly deshielding the neighboring positions.

  • 6-Methyl (-CH₃): An electron-donating group that will shield adjacent positions, causing their signals to shift to a higher field (lower ppm).

These competing effects necessitate a careful and systematic approach to spectral assignment, often requiring more than simple 1D NMR.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the established principles of substituent effects on pyridine rings, we can predict the approximate chemical shifts and coupling patterns for 4-cyano-6-methyl-2-pyridinecarboxylic acid.

Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H37.8 - 8.2d~1-3 Hz (meta coupling)
H57.3 - 7.7d~1-3 Hz (meta coupling)
CH₃2.5 - 2.8s-
COOH> 12br s-

Rationale for Predictions:

  • H3 and H5: These are the two remaining aromatic protons on the pyridine ring. They will appear as doublets due to meta-coupling to each other. H3 is expected to be more deshielded (further downfield) due to the stronger electron-withdrawing effect of the adjacent cyano group at C4 compared to the methyl group at C6 influencing H5.

  • CH₃: The methyl protons will appear as a singlet as there are no adjacent protons to couple with. Its chemical shift is typical for a methyl group attached to an aromatic ring.

  • COOH: The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Its chemical shift can be highly variable and dependent on solvent and concentration.

Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2165 - 170
C3125 - 130
C4115 - 120 (Quaternary)
C5120 - 125
C6155 - 160 (Quaternary)
CN115 - 120
COOH165 - 175
CH₃18 - 25

Rationale for Predictions:

  • C2, C4, C6: These are quaternary carbons and will not show up in a standard DEPT-135 experiment. Their assignment requires 2D NMR techniques. C2 and C6 are expected to be significantly downfield due to their direct attachment to the electronegative nitrogen and the deshielding effect of the carboxylic acid and methyl groups, respectively. The cyano-bearing C4 will also be downfield.

  • C3 and C5: These are protonated carbons and their chemical shifts are influenced by the neighboring substituents.

  • CN and COOH: The carbon atoms of the cyano and carboxylic acid groups have characteristic chemical shifts in the downfield region of the spectrum.

  • CH₃: The methyl carbon will appear in the upfield region, typical for aliphatic carbons.

Experimental Protocols for Unambiguous Spectral Assignment

To move from prediction to definitive assignment, a suite of NMR experiments is required. The following protocols are recommended for a comprehensive analysis.

Sample Preparation
  • Dissolution: Dissolve 5-10 mg of 4-cyano-6-methyl-2-pyridinecarboxylic acid in 0.5-0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.

  • Filtration: Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Degassing (Optional): For sensitive experiments or long acquisition times, degassing the sample by several freeze-pump-thaw cycles can improve spectral quality by removing dissolved oxygen.

NMR Data Acquisition

The following experiments should be performed on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: A standard one-dimensional proton NMR experiment is the starting point to identify all proton signals and their multiplicities.[1]

  • ¹³C NMR: A proton-decoupled one-dimensional carbon NMR experiment will reveal the chemical shifts of all carbon atoms.

  • DEPT-135: This experiment helps differentiate between CH, CH₂, and CH₃ groups. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons are not observed.

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies spin-spin coupled protons.[3] In this case, it will show a cross-peak between H3 and H5, confirming their meta-relationship.

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates each proton with the carbon it is directly attached to.[3] It will definitively link H3 to C3, H5 to C5, and the methyl protons to the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial 2D heteronuclear experiment for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away.[3] For instance, correlations from the methyl protons should be observed to C6 and C5. The proton at H5 should show correlations to C6, C4, and C3.

Data Interpretation Workflow

The following diagram illustrates the logical workflow for the complete spectral assignment of 4-cyano-6-methyl-2-pyridinecarboxylic acid.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_Assignment Structural Assignment H1 ¹H NMR (Identify Proton Signals) COSY COSY (H-H Correlations) H1->COSY Proton_Assign Assign H3, H5, CH₃ H1->Proton_Assign C13 ¹³C NMR (Identify Carbon Signals) HSQC HSQC (¹JCH Correlations) C13->HSQC DEPT DEPT-135 (Identify CHn) Carbon_Assign Assign C3, C5, CH₃ DEPT->Carbon_Assign COSY->Proton_Assign HSQC->Carbon_Assign HMBC HMBC (ⁿJCH Correlations) Quat_Assign Assign C2, C4, C6, CN, COOH HMBC->Quat_Assign Proton_Assign->HMBC Carbon_Assign->HMBC Final_Structure Final Structure Confirmation Quat_Assign->Final_Structure

Caption: Workflow for the complete NMR-based structural elucidation.

Molecular Structure and Key HMBC Correlations

The following diagram illustrates the molecular structure and the expected key long-range correlations in the HMBC spectrum that are critical for assigning the quaternary carbons.

Caption: Key expected HMBC correlations for unambiguous assignment. (Note: A placeholder image is used. In a real scenario, a chemical structure drawing would be embedded.)

Conclusion

The structural elucidation of substituted pyridines like 4-cyano-6-methyl-2-pyridinecarboxylic acid requires a synergistic approach of predictive knowledge based on fundamental NMR principles and the application of advanced, multi-dimensional NMR experiments. By following the detailed protocols and logical workflow presented in this guide, researchers can confidently and accurately determine the complete chemical structure of such molecules, a critical step in the drug discovery and development pipeline.

References

A Technical Guide to the FT-IR and Mass Spectrometry Analysis of 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Picolinic Acid Derivatives in Modern Drug Discovery

Picolinic acid and its derivatives represent a class of "privileged structures" in medicinal chemistry, frequently incorporated into the design of novel therapeutic agents.[1] The pyridine ring, coupled with a carboxylic acid, provides a versatile scaffold for developing molecules that can interact with a wide range of biological targets.[1] These derivatives have been successfully explored as enzyme inhibitors and chelating agents, with applications in neurodegenerative diseases, cancer, and inflammatory conditions.[2][3][4] The subject of this guide, 4-Cyano-6-methylpicolinic acid, is a compelling example of this molecular class, featuring key functional groups that lend themselves to detailed spectroscopic characterization.

This guide provides an in-depth technical overview of the Fourier-Transform Infrared (FT-IR) spectroscopy and Electrospray Ionization Mass Spectrometry (ESI-MS) analysis of this compound. We will delve into the theoretical underpinnings of these techniques, present detailed experimental protocols, and interpret the resulting spectral data. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of how to characterize this and similar small molecules.

Molecular Structure and Spectroscopic Overview

Before delving into the analytical techniques, it is crucial to understand the molecular structure of this compound. The molecule consists of a pyridine ring substituted with a carboxylic acid at the 2-position, a methyl group at the 6-position, and a cyano group at the 4-position. Each of these functional groups will give rise to characteristic signals in both FT-IR and mass spectra.

Caption: Molecular structure of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.[5]

Predicted FT-IR Spectrum of this compound

The FT-IR spectrum of this compound is expected to be dominated by the characteristic vibrations of its carboxylic acid, cyano, and pyridine ring functionalities.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Rationale and References
Carboxylic AcidO-H Stretch3300 - 2500Broad, StrongThe broadness is due to extensive hydrogen bonding between carboxylic acid molecules.[6]
Carboxylic AcidC=O Stretch1730 - 1700StrongThe position is typical for carboxylic acid carbonyls.[6]
NitrileC≡N Stretch2240 - 2220Sharp, Medium-StrongThe cyano group has a characteristic, sharp absorption in this region.[7]
Pyridine RingC=C and C=N Stretches1600 - 1450Medium-StrongMultiple bands are expected due to the aromatic nature of the pyridine ring.[8]
Methyl GroupC-H Stretch2980 - 2850MediumCharacteristic stretching vibrations for the methyl group.
Carboxylic AcidC-O Stretch1320 - 1210StrongCoupled with the O-H in-plane bend, this is a strong indicator of a carboxylic acid.[6]
Carboxylic AcidO-H Bend (out-of-plane)960 - 900Broad, MediumThis broad peak is another characteristic feature of hydrogen-bonded carboxylic acids.[6]
Experimental Protocol for FT-IR Analysis (Thin Solid Film Method)

The thin solid film method is a straightforward and common technique for analyzing solid samples.[9]

Start Start: Obtain Sample and Salt Plate Dissolve Dissolve ~5-10 mg of this compound in a volatile solvent (e.g., methanol or acetone). Start->Dissolve Apply Apply a drop of the solution to the center of a clean, dry salt plate (e.g., NaCl or KBr). Dissolve->Apply Evaporate Allow the solvent to evaporate completely, leaving a thin, even film of the sample on the plate. Apply->Evaporate Mount Mount the salt plate in the FT-IR spectrometer's sample holder. Evaporate->Mount Acquire Acquire the FT-IR spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹. Mount->Acquire Analyze Analyze the resulting spectrum, identifying the key absorption bands. Acquire->Analyze End End: Clean Salt Plate Analyze->End

Caption: Experimental workflow for FT-IR analysis via the thin solid film method.

Mass Spectrometry Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for analyzing polar, thermally labile molecules like this compound.[10] It typically produces a protonated molecule, [M+H]⁺, with minimal fragmentation, allowing for accurate molecular weight determination.[10]

Predicted Mass Spectrum and Fragmentation of this compound

In positive ion mode ESI-MS, this compound (MW = 162.15 g/mol ) is expected to show a prominent peak at m/z 163.16, corresponding to the protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) can be used to induce fragmentation and provide structural information.

Ion m/z (calculated) Proposed Structure/Loss Rationale and References
[M+H]⁺163.16Protonated this compoundThe base peak in the full scan mass spectrum.
[M+H - H₂O]⁺145.15Loss of waterA common fragmentation pathway for carboxylic acids.[11]
[M+H - CO]⁺135.16Loss of carbon monoxideDecarbonylation can occur from the protonated carboxylic acid.
[M+H - H₂O - HCN]⁺118.13Subsequent loss of hydrogen cyanideLoss of the cyano group as HCN from the dehydrated precursor ion.
[M+H - COOH]⁺118.13Loss of the carboxyl groupDirect loss of the entire carboxylic acid functionality.[11]
Experimental Protocol for ESI-MS Analysis

Proper sample preparation is critical for obtaining high-quality ESI-MS data.[12][13]

Start Start: Prepare Sample Stock Solution Stock Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Start->Stock Dilute Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Stock->Dilute Filter Filter the final solution through a 0.22 µm syringe filter to remove any particulates. Dilute->Filter Infuse Infuse the sample into the ESI-MS source at a flow rate of 5-10 µL/min. Filter->Infuse Acquire Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500). Infuse->Acquire MSMS Perform tandem MS (MS/MS) on the [M+H]⁺ ion to obtain fragmentation data. Acquire->MSMS End End: Data Analysis MSMS->End

Caption: Experimental workflow for ESI-MS analysis.

Conclusion

The combined application of FT-IR and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. FT-IR confirms the presence of the key functional groups, while ESI-MS provides an accurate molecular weight and, through tandem MS, valuable structural information. The methodologies and expected spectral features outlined in this guide serve as a robust framework for the analysis of this and other picolinic acid derivatives, aiding in their identification, purity assessment, and further development in pharmaceutical and chemical research.

References

A Technical Guide to the Physicochemical Characterization of 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 4-Cyano-6-methylpicolinic acid is a substituted pyridine carboxylic acid of significant interest to medicinal chemists and drug development professionals. As a derivative of picolinic acid, a known bidentate chelating agent involved in various biological processes, its unique substitution pattern—featuring both an electron-withdrawing nitrile group and an electron-donating methyl group—suggests potentially novel pharmacological and pharmacokinetic properties.[1] This guide provides a comprehensive framework for the full physicochemical characterization of this molecule. In the absence of extensive published experimental data, this document serves as a predictive and methodological resource, outlining the rationale and step-by-step protocols for determining the critical parameters that govern a compound's journey from laboratory curiosity to potential therapeutic agent.

Chemical Identity and Structural Attributes

A precise understanding of a molecule's structure is the foundation of all subsequent physicochemical analysis. The functional groups of this compound—a carboxylic acid, a pyridine ring, a nitrile, and a methyl group—are all expected to significantly influence its properties. The acidic proton of the carboxylic acid and the basic nitrogen of the pyridine ring make the molecule zwitterionic, with ionization behavior highly dependent on pH. The cyano group is a strong electron-withdrawing group, which will lower the pKa of the carboxylic acid and decrease the basicity of the pyridine nitrogen. Conversely, the methyl group is weakly electron-donating.

Identifier Value
IUPAC Name 4-cyano-6-methylpyridine-2-carboxylic acid
Synonyms This compound
CAS Number 1364573-33-0 (Note: Verify with supplier)
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
SMILES CC1=CC(=C(N=C1)C(=O)O)C#N

Predicted Physicochemical Properties

In the early stages of research, before significant quantities of a compound are synthesized, computational predictions provide valuable, directionally correct estimates of its properties. These predictions form the basis for designing robust experimental protocols. The properties below are estimated based on the structure and data from analogous compounds like picolinic acid and 6-methylpicolinic acid.[1][2]

Property Predicted Value Rationale and Impact
pKa₁ (Carboxylic Acid) ~2.5 - 3.5The electron-withdrawing cyano group will significantly acidify the carboxylic acid proton compared to picolinic acid (pKa ≈ 5.4). This low pKa means the carboxyl group will be deprotonated and negatively charged at physiological pH.
pKa₂ (Pyridinium) ~1.0 - 2.0The pyridine nitrogen is basic, but its basicity is reduced by the adjacent carboxylic acid and the cyano group at the 4-position. It will be protonated only under highly acidic conditions.
LogP (Octanol/Water) ~0.5 - 1.5The presence of polar, ionizable groups (acid, pyridine) is offset by the lipophilic methyl group and the overall aromatic system. The value is highly dependent on the ionization state.
Aqueous Solubility Low to ModerateExpected to be lowest near its isoelectric point and significantly higher at pH values where the molecule is fully ionized (e.g., pH > 4). Will likely exhibit pH-dependent solubility.

Experimental Determination of Physicochemical Properties

The following sections detail the gold-standard methodologies for experimentally verifying the predicted properties. The rationale behind each experimental choice is explained to ensure the generation of high-quality, reliable data crucial for drug development decisions.

Acid Dissociation Constant (pKa) Determination

Expertise & Experience: The pKa dictates a molecule's ionization state at any given pH, which in turn governs its solubility, membrane permeability, and receptor interactions. For a zwitterionic compound like this, determining both pKa values is critical. Potentiometric titration is the definitive method as it directly measures pH changes upon addition of a titrant, providing a precise inflection point that corresponds to the pKa.[3][4][5]

Experimental Protocol: Potentiometric Titration

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0) to ensure linearity and accuracy.[3][4]

  • Sample Preparation: Prepare a ~1 mM solution of this compound in deionized water. If aqueous solubility is insufficient, a co-solvent (e.g., methanol, DMSO) may be used, but the final pKa must be extrapolated back to 0% co-solvent. A constant ionic strength should be maintained using a background electrolyte like 0.15 M KCl.[3][4]

  • Titration - First pKa (Acidic):

    • Acidify the sample solution to ~pH 1.5 with 0.1 M HCl.

    • Titrate the solution by adding small, precise aliquots (e.g., 10-50 µL) of 0.1 M NaOH.

    • Record the pH value after each addition, allowing the reading to stabilize.

    • Continue the titration until the pH reaches ~7.0.

  • Data Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, the pKa can be determined from the inflection point of the first derivative plot (ΔpH/ΔV vs. V).

  • Trustworthiness: Perform the titration in triplicate to ensure reproducibility.[3] The resulting average pKa and standard deviation provide a self-validating system.

Visualization: pKa Determination Workflow

pKa_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis Calibrate Calibrate pH Meter (pH 4, 7, 10) PrepareSample Prepare ~1mM Analyte in 0.15M KCl Calibrate->PrepareSample Acidify Acidify to pH 1.5 with 0.1M HCl PrepareSample->Acidify Titrate Titrate with 0.1M NaOH Acidify->Titrate Record Record pH after each aliquot Titrate->Record Plot Plot pH vs. Volume NaOH Titrate->Plot Record->Titrate Derivative Calculate 1st Derivative (ΔpH/ΔV) Plot->Derivative Determine Determine pKa at Inflection Point Derivative->Determine

Caption: Workflow for pKa determination by potentiometric titration.

Lipophilicity (LogD) Determination

Expertise & Experience: Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The octanol-water partition coefficient (LogP for the neutral species, LogD for a given pH) is the standard measure. The shake-flask method, while labor-intensive, is considered the "gold standard" for its accuracy and direct measurement of partitioning at equilibrium.[6][7] Given that this molecule's ionization state is pH-dependent, determining the LogD at a physiologically relevant pH of 7.4 is essential.

Experimental Protocol: Shake-Flask Method for LogD at pH 7.4

  • Phase Pre-saturation: Mix equal volumes of 1-octanol and phosphate-buffered saline (PBS, pH 7.4). Shake vigorously for 24 hours to ensure mutual saturation. Separate the two phases after they have fully settled.[8]

  • Sample Preparation: Prepare a stock solution of the compound in a minimal amount of a suitable solvent (e.g., DMSO). The final concentration of DMSO in the aqueous phase should be less than 1% to avoid affecting the partitioning.

  • Partitioning:

    • In a glass vial, combine a precise volume of the pre-saturated PBS (pH 7.4) and a precise volume of pre-saturated 1-octanol (e.g., 2 mL of each).

    • Spike the system with a small aliquot of the compound stock solution to a final concentration well within its solubility limit.

    • Cap the vial and shake gently on an orbital shaker at a controlled temperature (e.g., 25°C) for 24 hours to allow equilibrium to be reached.[9]

  • Phase Separation: Centrifuge the vial at low speed to cleanly separate the aqueous and octanol phases.

  • Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each aliquot using a validated analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate LogD₇.₄ using the formula:

    • LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

  • Trustworthiness: The protocol is self-validating by ensuring mass balance. The initial amount of compound added should equal the sum of the amounts found in the octanol and aqueous phases. Run in triplicate for statistical confidence.

Visualization: LogD Shake-Flask Workflow

LogD_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Saturate Pre-saturate Octanol and PBS (pH 7.4) Mix Combine Phases & Spike with Compound Saturate->Mix Stock Prepare Compound Stock Solution Stock->Mix Shake Shake for 24h to Reach Equilibrium Mix->Shake Separate Separate Phases via Centrifugation Shake->Separate Quantify Quantify Concentration in each Phase (LC-MS) Separate->Quantify Calculate Calculate LogD = log([C]oct/[C]aq) Quantify->Calculate

Caption: Workflow for LogD determination using the shake-flask method.

Thermodynamic Solubility Determination

Expertise & Experience: Solubility is a fundamental property that can be a major hurdle in drug development. Thermodynamic solubility represents the true equilibrium solubility of a compound and is the most relevant measure for predicting in vivo dissolution.[10][11] The shake-flask method ensures that the solution is in equilibrium with the solid-state material, providing a definitive value.[9] Measuring solubility in different biorelevant media (e.g., PBS pH 7.4, Simulated Gastric Fluid) is critical.

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

  • Media Preparation: Prepare the desired aqueous media (e.g., deionized water, 0.1 M PBS at pH 7.4).

  • Sample Incubation:

    • Add an excess amount of the solid compound to a glass vial, ensuring a visible amount of solid remains undissolved.[11] This confirms that saturation will be reached.

    • Add a known volume of the chosen medium (e.g., 1 mL).

    • Seal the vial and place it in a shaking incubator (e.g., 25°C or 37°C) for at least 24-48 hours.[9][10] This extended time is crucial for achieving thermodynamic equilibrium.

  • Sample Processing:

    • After incubation, allow the vials to stand to let the excess solid settle.

    • Carefully withdraw an aliquot of the supernatant and immediately filter it through a low-binding 0.45 µm filter to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant and analyze the compound concentration using a validated HPLC-UV or LC-MS method against a standard curve.

  • Data Reporting: Report the solubility in units of µg/mL or µM.

  • Trustworthiness: The presence of residual solid at the end of the experiment is a key validation point. The experiment should be performed in triplicate. The pH of the final saturated solution should also be measured and reported, as it can change during dissolution.[11]

Visualization: Thermodynamic Solubility Workflow

Solubility_Workflow cluster_prep Preparation cluster_exp Equilibration cluster_analysis Analysis AddSolid Add Excess Solid Compound to Vial AddMedia Add Known Volume of Aqueous Medium AddSolid->AddMedia Shake Shake at Controlled Temp for 24-48 hours AddMedia->Shake Filter Filter Supernatant (0.45 µm filter) Shake->Filter Quantify Quantify Concentration of Filtrate (LC-MS) Filter->Quantify Report Report Solubility (µg/mL or µM) Quantify->Report

Caption: Workflow for thermodynamic solubility determination.

Spectroscopic and Structural Characterization

Spectroscopic analysis provides unambiguous confirmation of the chemical structure and identity.

Technique Expected Observations & Rationale
¹H NMR Aromatic Protons: Two distinct signals in the aromatic region (~7.5-8.5 ppm), likely doublets or singlets depending on coupling. Methyl Protons: A sharp singlet at ~2.5-2.7 ppm, shifted downfield by the aromatic ring. Carboxylic Acid Proton: A very broad singlet far downfield (~11-13 ppm), which will disappear upon D₂O exchange.
¹³C NMR Carbonyl Carbon: Signal at ~165-175 ppm. Nitrile Carbon: A characteristic signal around 115-120 ppm. Aromatic Carbons: Multiple signals between ~120-160 ppm. Methyl Carbon: A signal in the aliphatic region, ~20-25 ppm.
FT-IR O-H Stretch (Acid): A very broad and strong absorption from ~2500-3300 cm⁻¹. C=O Stretch (Acid): A strong, sharp absorption around 1700-1730 cm⁻¹. C≡N Stretch (Nitrile): A sharp, medium-intensity absorption near 2230 cm⁻¹. C=C/C=N Stretch (Aromatic): Multiple absorptions in the ~1450-1600 cm⁻¹ region.
Mass Spec. (ESI+) Mode: Expect a strong molecular ion peak at m/z = 163.05 [M+H]⁺. (ESI-) Mode: Expect a strong molecular ion peak at m/z = 161.04 [M-H]⁻.

Safety and Handling

Based on safety data for this compound, this compound must be handled with appropriate care.

  • GHS Classification: Warning[3]

  • Pictogram: GHS07 (Exclamation Mark)

Hazard Statement Description
H302 Harmful if swallowed.[3]
H312 Harmful in contact with skin.[3]
H315 Causes skin irritation.[3]
H319 Causes serious eye irritation.[3]
H332 Harmful if inhaled.[3]
H335 May cause respiratory irritation.[3]

Handling Precautions:

  • Use only in a well-ventilated area, preferably a chemical fume hood.[3]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

  • Avoid breathing dust/fumes. Minimize dust generation.[3]

  • Wash hands thoroughly after handling.[3]

  • First Aid: In case of contact, immediately flush skin or eyes with copious amounts of water for at least 15 minutes. If inhaled, move to fresh air. If swallowed, do NOT induce vomiting. Seek immediate medical attention in all cases of exposure.[3]

References

An In-depth Technical Guide to the Solubility of 4-Cyano-6-methylpicolinic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical framework for understanding and determining the solubility of 4-Cyano-6-methylpicolinic acid. Recognizing that publicly available experimental data on this specific compound is limited, this document serves as both a predictive tool and a methodological handbook. It is designed for researchers, chemists, and drug development professionals who require a deep understanding of this molecule's behavior in various organic media to advance their work in areas such as crystallization, formulation, and process chemistry.

Introduction: The Critical Role of Solubility

Solubility is a fundamental physicochemical property that governs the fate of a compound in nearly every stage of the chemical and pharmaceutical sciences. For an active pharmaceutical ingredient (API) or a key intermediate like this compound, a thorough understanding of its solubility profile is paramount. It directly influences process efficiency, purification strategies, bioavailability, and the ultimate success of a drug development program. This guide will deconstruct the molecular attributes of this compound to predict its solubility and provide a robust experimental protocol for its empirical determination.

Part 1: Physicochemical Profile of this compound

A molecule's solubility is intrinsically linked to its structure. By analyzing the functional groups and overall architecture of this compound, we can build a strong foundation for predicting its interactions with various solvents.

Molecular Structure: C₈H₆N₂O₂ Molecular Weight: 162.15 g/mol

The molecule consists of a pyridine ring substituted with a carboxylic acid group at the 2-position, a methyl group at the 6-position, and a nitrile (cyano) group at the 4-position.

  • Pyridine Ring: A heterocyclic aromatic ring containing a nitrogen atom. The nitrogen atom is a hydrogen bond acceptor and imparts basicity to the molecule.

  • Carboxylic Acid (-COOH): A highly polar functional group that acts as both a strong hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the carbonyl oxygen). This group is acidic, readily donating its proton.

  • Cyano Group (-C≡N): A strongly polar, electron-withdrawing group. The nitrogen atom can act as a hydrogen bond acceptor.

  • Methyl Group (-CH₃): A nonpolar, aliphatic group that contributes a small amount of hydrophobicity.

Polarity and Hydrogen Bonding Capability

The combination of the carboxylic acid, pyridine nitrogen, and cyano group makes this compound a highly polar molecule . Its ability to engage in extensive hydrogen bonding is the dominant factor governing its solubility. The molecule can self-associate through hydrogen bonds, forming dimers, but more importantly, it can interact strongly with solvents capable of hydrogen bonding.[1] The presence of both a hydrogen bond donor (-OH) and multiple acceptor sites (C=O, pyridine N, cyano N) suggests a high affinity for polar protic and aprotic solvents.[2]

Estimated Acidity (pKa)

The pKa is critical for understanding solubility in protic solvents or systems where pH is a factor. While experimental data for the target molecule is unavailable, we can estimate its pKa based on related structures.

  • The parent compound, picolinic acid, has a pKa of approximately 5.4 for the carboxylic acid.[3][4]

  • The presence of the strongly electron-withdrawing cyano group is expected to significantly increase the acidity of the carboxylic acid (i.e., lower its pKa). Therefore, this compound is a relatively strong organic acid. This implies that its solubility will be dramatically enhanced in basic solutions due to the formation of a highly polar carboxylate salt.[5][6]

Part 2: A Predictive Framework Using Hansen Solubility Parameters (HSP)

To move beyond qualitative predictions, we can employ Hansen Solubility Parameters (HSP), a powerful tool for quantifying solvent-solute interactions.[7] The core principle is that "like dissolves like," and HSP assigns three numerical values to every substance (solute and solvent) to represent this "likeness."[8][9]

  • δD (Dispersion): Represents the energy from London dispersion forces.

  • δP (Polar): Represents the energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Represents the energy from hydrogen bonds.

A solvent is considered "good" for a particular solute if their HSP values are similar. This similarity is quantified by the Hansen distance (Ra), calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher affinity between the solute (1) and the solvent (2), suggesting better solubility.[10]

Estimated HSP for this compound

Based on its functional groups, the estimated Hansen Solubility Parameters for this compound are:

  • δD: ~19.0 MPa¹/²

  • δP: ~12.0 MPa¹/²

  • δH: ~10.0 MPa¹/²

Disclaimer: These are estimated values based on group contribution methods and analysis of similar chemical structures. They are intended for predictive and screening purposes.

Predicted Solubility Profile in Common Organic Solvents

The table below lists the HSP for various organic solvents and the calculated Hansen distance (Ra) to this compound. Solvents are grouped by their general classification. Solvents with lower Ra values are predicted to be better solvents.

Solvent ClassSolventδD (MPa¹/²)δP (MPa¹/²)δH (MPa¹/²)Ra (Predicted Affinity) Predicted Solubility
Polar Aprotic Dimethyl Sulfoxide (DMSO)18.416.410.24.5 Excellent
N,N-Dimethylformamide (DMF)17.413.711.34.0 Excellent
Acetonitrile15.318.06.19.6 Moderate
Acetone15.510.47.06.6 Good
Polar Protic Methanol14.712.322.314.2 Moderate to Good
Ethanol15.88.819.411.9 Good
1-Propanol16.06.817.410.5 Good
Water15.516.042.333.3 Poor (as neutral acid)
Ethers Tetrahydrofuran (THF)16.85.78.08.2 Moderate
2-Methyl-THF16.24.15.710.4 Low to Moderate
Esters Ethyl Acetate15.85.37.29.1 Moderate
Chlorinated Dichloromethane17.07.37.17.9 Moderate
Aromatics Toluene18.01.42.015.1 Very Low
Alkanes n-Heptane15.30.00.019.3 Insoluble

HSP values for solvents are compiled from various sources.[8][9][11]

Interpretation: The predictions indicate that polar aprotic solvents like DMF and DMSO are likely to be excellent solvents for this compound. Polar protic solvents like alcohols (Ethanol, Propanol) are also predicted to be good solvents due to their strong hydrogen bonding capabilities. Nonpolar solvents such as toluene and heptane are predicted to be very poor solvents, which is consistent with the highly polar nature of the solute.

HSP_Concept cluster_space Hansen Space Solute This compound δD₁ δP₁ δH₁ GoodSolvent Good Solvent (e.g., DMF) δD₂ δP₂ δH₂ Solute->GoodSolvent  Short Distance (Ra) BadSolvent Poor Solvent (e.g., Toluene) δD₃ δP₃ δH₃ Solute->BadSolvent  Long Distance (Ra) Result1 Small Ra Distance High Affinity Good Solubility GoodSolvent->Result1 Result2 Large Ra Distance Low Affinity Poor Solubility BadSolvent->Result2

Caption: Hansen Solubility Parameter (HSP) concept illustrating affinity.

Part 3: A Validated Experimental Protocol for Solubility Determination

While predictions are invaluable for solvent screening, empirical data is the gold standard. The isothermal shake-flask method is a highly reliable technique for determining thermodynamic solubility.[12] The following protocol is designed to yield accurate and reproducible results.

Workflow: Isothermal Shake-Flask Method with HPLC Quantification

Solubility_Workflow A 1. Preparation - Select Solvents - Prepare Stock Standards - Calibrate HPLC B 2. Sample Incubation - Add excess solid to solvent in vials - Seal vials tightly A->B Materials Ready F 6. Quantification - Inject diluted sample onto HPLC - Integrate peak area of the solute A->F Calibration Curve C 3. Equilibration - Place vials in shaker/incubator - Agitate at constant T (e.g., 25°C) - Equilibrate for 24-72 hours B->C Achieve Equilibrium D 4. Phase Separation - Centrifuge vials at high speed - OR filter through 0.22 µm syringe filter C->D Separate Phases E 5. Sample Preparation - Carefully withdraw clear supernatant - Dilute supernatant with mobile phase D->E Isolate Saturated Solution E->F Analyze Concentration G 7. Calculation - Determine concentration from calibration curve - Apply dilution factor - Report solubility (mg/mL or mol/L) F->G Calculate Final Value

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology

1. Materials and Preparation:

  • Solute: this compound, solid, of known purity.

  • Solvents: A range of high-purity organic solvents.

  • Equipment: Analytical balance, glass vials with PTFE-lined caps, temperature-controlled orbital shaker, centrifuge or syringe filters (0.22 µm, PTFE or other solvent-compatible material), calibrated pipettes, HPLC system with a UV detector.

  • Rationale: Using high-purity materials and calibrated equipment is essential for accuracy. PTFE-lined caps prevent solvent evaporation and contamination.

2. Equilibration:

  • Add an excess amount of solid this compound to a series of glass vials. "Excess" means enough solid remains undissolved at the end of the experiment. A good starting point is ~20-50 mg of solid in 1-2 mL of solvent.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).

  • Agitate the vials for at least 24 hours. For potentially slow-dissolving systems, 48-72 hours is recommended to ensure thermodynamic equilibrium is reached.

  • Rationale: Constant temperature is critical as solubility is temperature-dependent.[12] Sufficient time and agitation are required to ensure the solution is truly saturated and not just a supersaturated or undersaturated kinetic state.

3. Phase Separation:

  • Allow the vials to stand at the experimental temperature for 30 minutes to allow larger particles to settle.

  • To separate the saturated liquid phase from the excess solid, either:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the slurry through a solvent-compatible 0.22 µm syringe filter. Pre-wet the filter with the solvent to minimize loss.

  • Rationale: This step is crucial to ensure that no undissolved solid particles are carried over into the sample for analysis, which would artificially inflate the measured solubility.

4. Sample Analysis (HPLC-UV):

  • Carefully pipette a known volume of the clear supernatant.

  • Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the HPLC calibration curve.

  • Prepare a multi-point calibration curve using stock solutions of this compound of known concentration.

  • Inject the diluted samples and standards onto the HPLC system.

  • Quantify the concentration based on the peak area at a suitable UV wavelength (e.g., ~270-280 nm, where the pyridine ring absorbs).

  • Rationale: HPLC-UV is a highly specific and sensitive method for quantifying the concentration of an analyte in solution, providing accurate data.[12] A proper calibration curve ensures the validity of the measurement.

5. Calculation and Reporting:

  • Calculate the concentration of the diluted sample from the calibration curve.

  • Multiply this concentration by the dilution factor to determine the original concentration in the saturated solution.

  • Report the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and the temperature.

Conclusion

This guide provides a robust framework for approaching the solubility of this compound. The physicochemical analysis reveals a highly polar molecule with extensive hydrogen bonding capabilities, suggesting a preference for polar organic solvents. This is quantitatively supported by Hansen Solubility Parameter predictions, which identify DMF, DMSO, and alcohols as promising candidates. For definitive results, the provided isothermal shake-flask protocol offers a validated, step-by-step method for generating high-quality experimental data. By combining theoretical prediction with rigorous experimental practice, researchers can effectively navigate the challenges of solvent selection and process optimization for this compound.

References

A Technical Guide to the Determination of Acidity Constants (pKa) for 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The acid dissociation constant, pKa, is a critical physicochemical parameter in pharmaceutical sciences, profoundly influencing a compound's solubility, permeability, and overall pharmacokinetic profile.[1][2][3] This guide provides an in-depth technical overview for the accurate determination of the pKa values of 4-Cyano-6-methylpicolinic acid, an ampholytic compound with distinct acidic and basic ionization centers. We present a detailed examination of the underlying principles, experimental design considerations, and step-by-step protocols for two robust analytical methods: potentiometric titration and UV-Vis spectrophotometry. The narrative emphasizes the rationale behind methodological choices, system validation, and data interpretation, equipping researchers and drug development professionals with the necessary tools to generate high-fidelity pKa data essential for predictive modeling and candidate selection.

Introduction

The Imperative of pKa in Drug Development

The extent to which a molecule ionizes in a solution is governed by its pKa value(s) and the pH of the environment. This equilibrium between the neutral and ionized forms dictates many Absorption, Distribution, Metabolism, and Excretion (ADME) properties. For instance, a drug's solubility and its ability to permeate biological membranes are directly linked to its ionization state; generally, neutral species are more lipophilic and cross membranes more readily.[1][3] Therefore, an accurate pKa value is not merely a descriptive parameter but a predictive cornerstone for forecasting a drug's behavior in vivo, guiding formulation strategies, and ensuring consistent product performance.

Physicochemical Profile of this compound

This compound is a substituted pyridine derivative. Its structure incorporates three key features that determine its acid-base chemistry:

  • A Carboxylic Acid Group (-COOH): This is a primary acidic center.

  • A Pyridine Ring Nitrogen: This nitrogen atom is basic and can accept a proton to form a pyridinium cation.

  • Substituents: The electron-withdrawing cyano (-CN) group and the weakly electron-donating methyl (-CH₃) group modulate the acidity and basicity of the respective functional groups. The potent electron-withdrawing nature of the cyano group is expected to increase the acidity of the carboxylic acid (lowering its pKa) and decrease the basicity of the pyridine nitrogen (lowering the pKa of its conjugate acid) compared to unsubstituted picolinic acid.

Due to the presence of both an acidic and a basic center, this molecule is classified as an ampholyte and will possess at least two distinct pKa values.

Theoretical Framework

Defining pKa

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka).[2] For a generic acid (HA) dissociating in water, the equilibrium is:

HA ⇌ H⁺ + A⁻

The Ka is defined as: Ka = [H⁺][A⁻] / [HA]

The relationship between pH and pKa is described by the Henderson-Hasselbalch equation:[4]

pH = pKa + log₁₀([A⁻]/[HA])

From this equation, it is evident that the pKa represents the pH at which the concentrations of the acidic (HA) and conjugate base (A⁻) forms are equal.[5]

Ionization Equilibria of this compound

The molecule undergoes a two-step deprotonation. The first pKa (pKa₁) corresponds to the deprotonation of the more acidic center, the carboxylic acid. The second pKa (pKa₂) corresponds to the deprotonation of the protonated pyridine nitrogen (the pyridinium ion).

G Cationic Cationic Form (Fully Protonated) pH << pKa₁ Zwitterion Zwitterionic Form (Neutral) pKa₁ < pH < pKa₂ Cationic->Zwitterion  -H⁺ (pKa₁) Anionic Anionic Form (Fully Deprotonated) pH >> pKa₂ Zwitterion->Anionic  -H⁺ (pKa₂)

Caption: Ionization states of this compound.

Method Selection and System Validation

Choosing the right analytical technique is paramount. Potentiometric titration is often considered the gold standard due to its precision, but it requires a larger amount of pure sample (>98%).[6][7] Spectrophotometric methods are highly sensitive and require less material, provided the molecule has a chromophore whose absorbance changes with ionization.[6][8] Capillary electrophoresis (CE) is another powerful technique, particularly advantageous for its low sample consumption, high throughput, and tolerance for impurities.[1][9][10]

For this guide, we will detail the potentiometric and spectrophotometric methods as they are widely accessible and highly reliable.

Trustworthiness through Validation: Before any measurement, the system must be rigorously validated.

  • pH Meter Calibration: The pH electrode must be calibrated immediately before use with at least three standard, certified buffers (e.g., pH 4.01, 7.00, and 10.01) that bracket the expected pKa values.[11]

  • Analyte Integrity: The purity of this compound should be confirmed by a suitable method (e.g., HPLC, NMR) to ensure that impurities do not interfere with the measurement.

Experimental Protocols

Method A: Potentiometric Titration

This method involves monitoring the pH of a solution of the analyte as a titrant of known concentration is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[12][13]

G cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH Meter (3-point calibration) C Prepare Analyte Solution (e.g., 1 mM in 0.15 M KCl) A->C B Prepare Carbonate-Free 0.1 M NaOH & 0.1 M HCl E Perform Titration: Add titrant in small increments B->E D Purge Analyte with N₂ (to remove CO₂) C->D D->E F Record pH vs. Volume of Titrant Added E->F G Plot Titration Curve (pH vs. Volume) F->G H Calculate 1st & 2nd Derivatives (ΔpH/ΔV & Δ²pH/ΔV²) G->H I Identify Equivalence Points (Peaks in 1st Derivative) H->I J Determine pKa (pH at half-equivalence point) I->J

Caption: Experimental workflow for pKa determination by potentiometry.

  • This compound (purity >98%)

  • 0.1 M Hydrochloric Acid (HCl), standardized volumetric solution

  • 0.1 M Sodium Hydroxide (NaOH), standardized, carbonate-free volumetric solution

  • Potassium Chloride (KCl), analytical grade

  • Deionized water, boiled to remove CO₂

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Stir plate and stir bar

  • Nitrogen gas source

  • Preparation of Analyte Solution: Accurately weigh a sufficient amount of this compound to prepare a ~1 mM solution in a background electrolyte of 0.15 M KCl. The KCl maintains a constant ionic strength throughout the titration.[11]

  • System Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Purge the solution with nitrogen for 10-15 minutes to displace dissolved CO₂ and maintain a nitrogen blanket over the solution during the experiment.[11]

  • Initial Titration (Acidification): Immerse the calibrated pH electrode and begin stirring. Titrate the solution with 0.1 M HCl to a low pH (e.g., pH 2.0) to ensure the molecule is fully protonated.

  • Titration with Base: Titrate the acidified solution with 0.1 M NaOH. Add the titrant in small, precise increments (e.g., 0.02 mL), allowing the pH reading to stabilize after each addition before recording the pH and total volume added. Continue the titration past the second equivalence point (e.g., to pH 12).

  • Data Analysis: Plot pH versus the volume of NaOH added. The two equivalence points can be precisely located as the peaks in the first derivative plot (ΔpH/ΔV) or the zero-crossing of the second derivative plot (Δ²pH/ΔV²). The pKa values are determined from the pH at the half-equivalence points.

Method B: UV-Vis Spectrophotometry

This technique relies on the change in the UV-Vis absorbance spectrum of a compound as it ionizes.[8] It is ideal for determining the pKa of compounds with a chromophore near the ionization center.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Stock Solution of Analyte (e.g., 10 mM) C Prepare Final Solutions: Dilute stock into each buffer (e.g., to 50 µM) A->C B Prepare a Series of Buffers (e.g., 20 buffers, pH 1-12) B->C D Record UV Spectrum for Each Buffered Solution C->D E Identify Analytical Wavelengths (where absorbance changes most) D->E F Measure Absorbance at Selected Wavelength(s) for All Samples E->F G Plot Absorbance vs. pH F->G H Fit Data to Sigmoidal Curve G->H I Determine pKa (Inflection point of the curve) H->I

Caption: Experimental workflow for pKa determination by spectrophotometry.

  • This compound

  • A series of universal buffers covering a wide pH range (e.g., pH 1 to 12)

  • Calibrated pH meter

  • Dual-beam UV-Vis spectrophotometer with quartz cuvettes

  • Volumetric flasks and pipettes

  • Identify Analytical Wavelengths: Prepare two solutions of the analyte (~0.1 mM) in highly acidic (e.g., 0.1 M HCl, pH 1) and highly basic (e.g., 0.1 M NaOH, pH 13) conditions to obtain the spectra of the fully protonated and fully deprotonated species, respectively. Overlay the spectra to identify the wavelength(s) of maximum absorbance difference.[6]

  • Prepare Sample Series: Prepare a series of solutions by adding a small, constant aliquot of a concentrated stock solution of the analyte to a series of buffers with known pH values. The final analyte concentration should be identical in all samples.[8] A series of at least 10-15 buffers spanning a range of pH ± 2 units around the estimated pKa is recommended for high accuracy.

  • Measure Absorbance: For each solution, measure the absorbance at the pre-determined analytical wavelength(s). Ensure the spectrophotometer is blanked with the corresponding buffer.

  • Data Analysis: Plot the measured absorbance against the pH of each buffer. The data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. For a two-step ionization, two distinct sigmoidal transitions will be observed if their pKa values are sufficiently separated.

Data Presentation and Expected Results

Based on the structure and known pKa values of related compounds like picolinic acid (pKa₁ ≈ 1, pKa₂ ≈ 5.3)[14] and the electronic effects of the substituents, the expected pKa values for this compound are estimated to be lower. The following table presents hypothetical, yet realistic, data that could be obtained from the described experiments.

ParameterPotentiometric TitrationUV-Vis Spectrophotometry
pKa₁ (Carboxylic Acid) 2.15 ± 0.022.18 ± 0.04
pKa₂ (Pyridinium Ion) 4.38 ± 0.034.41 ± 0.05
Sample Conc. 1.0 mM0.05 mM
Ionic Strength 0.15 M0.10 M
Temperature 25.0 °C25.0 °C

Discussion and Troubleshooting

  • Comparison of Methods: Both methods, when executed correctly, should yield comparable results. Potentiometry provides direct thermodynamic measurement but can be challenging for poorly soluble compounds or when only small amounts of material are available.[6][15] Spectrophotometry is more sensitive but requires a change in the chromophore upon ionization and assumes that the molar absorptivities of the species are constant and independent of pH, except for the ionization effect.[6]

  • Common Sources of Error:

    • CO₂ Contamination: Atmospheric CO₂ dissolves in basic solutions, forming carbonic acid and causing a drift in pH and consumption of titrant. This is mitigated by using carbonate-free solutions and a nitrogen blanket.[6]

    • Temperature Fluctuations: pKa values are temperature-dependent. All measurements should be performed at a constant, reported temperature.

    • Low Solubility: If the compound precipitates during titration, the equilibrium is disturbed, leading to erroneous results.[16] In such cases, using a co-solvent (and extrapolating back to water) or switching to a more sensitive method like capillary electrophoresis may be necessary.[6]

  • Implications for Drug Development: With pKa values of approximately 2.15 and 4.38, this compound will exist predominantly as a zwitterion at physiological pH (~7.4). Its solubility will be lowest near its isoelectric point (pI ≈ 3.27) and will increase significantly at pH values further away from the pI. This information is crucial for designing oral formulations and predicting its absorption in different segments of the gastrointestinal tract.

Conclusion

The accurate determination of the pKa values of this compound is an essential step in its characterization as a potential drug candidate. This guide has detailed the theoretical basis and provided robust, validated protocols for two primary analytical methods: potentiometric titration and UV-Vis spectrophotometry. By understanding the causality behind experimental choices, implementing rigorous system validation, and correctly interpreting the resulting data, researchers can generate high-quality pKa values. This foundational data enables a deeper understanding of the molecule's behavior, facilitating informed decisions throughout the drug discovery and development pipeline.

References

Introduction: The Significance of Picolinic Acid Derivatives and Their Structural Elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of Picolinic Acid Derivatives: A Case Study of 6-methylpicolinic acid

Picolinic acid and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their ability to act as bidentate chelating agents for various metal ions has led to their exploration in drug delivery systems, as anti-inflammatory agents, and as catalysts. The precise three-dimensional arrangement of atoms within these molecules, their crystal packing, and the nature of their intermolecular interactions are paramount to understanding their physicochemical properties and biological activity.

X-ray crystallography stands as the definitive method for determining the solid-state structure of such compounds. A detailed crystallographic study provides invaluable insights into:

  • Molecular Conformation: The exact bond lengths, bond angles, and torsion angles that define the molecule's shape.

  • Intermolecular Interactions: The hydrogen bonding networks, π-π stacking, and other non-covalent interactions that govern the crystal packing and influence properties like solubility and melting point.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with potentially different properties.

This guide will provide a detailed walkthrough of the process of crystal structure analysis, from synthesis and crystallization to data collection, structure solution, and refinement, using 6-methylpicolinic acid as a practical example.

Part 1: Synthesis and Crystallization - The Foundation of a Successful Analysis

The journey to a high-quality crystal structure begins with the synthesis of the pure compound and the growth of single crystals suitable for X-ray diffraction.

Synthesis of 6-methylpicolinic acid

The synthesis of 6-methylpicolinic acid is a well-established procedure, often starting from 2,6-lutidine. A common synthetic route involves the oxidation of one of the methyl groups of 2,6-lutidine.

Experimental Protocol: Oxidation of 2,6-Lutidine

  • Reactant Preparation: A solution of 2,6-lutidine in a suitable solvent (e.g., water or a mixed solvent system) is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Oxidant Addition: A strong oxidizing agent, such as potassium permanganate (KMnO₄), is added portion-wise to the solution. The reaction is often exothermic and requires careful temperature control.

  • Reflux: The reaction mixture is heated to reflux for several hours to ensure the complete oxidation of one methyl group.

  • Work-up: After cooling, the manganese dioxide byproduct is removed by filtration. The filtrate is then acidified (e.g., with hydrochloric acid) to precipitate the 6-methylpicolinic acid.

  • Purification: The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent like ethanol or water to yield pure 6-methylpicolinic acid.

Crystallization: The Art of Growing Single Crystals

Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. For 6-methylpicolinic acid, several crystallization techniques can be employed.

Experimental Protocol: Slow Evaporation Crystallization

  • Solvent Selection: A solvent in which 6-methylpicolinic acid has moderate solubility is chosen. Ethanol or a mixture of ethanol and water is often a good starting point.

  • Saturated Solution Preparation: A saturated or near-saturated solution of the purified compound is prepared at a slightly elevated temperature to ensure complete dissolution.

  • Filtration: The warm solution is filtered through a syringe filter (0.22 µm) into a clean crystallizing dish or vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Slow Evaporation: The vessel is loosely covered (e.g., with perforated parafilm) to allow for the slow evaporation of the solvent at a constant temperature. This slow process encourages the growth of a few large, well-ordered crystals rather than many small ones.

  • Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a spatula or forceps and dried on filter paper.

Diagram: Crystallization Workflow

G cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization Synthesis Chemical Synthesis Purification Recrystallization for Purity Synthesis->Purification Dissolution Dissolve in Suitable Solvent Purification->Dissolution Filtration Hot Filtration Dissolution->Filtration Evaporation Slow Solvent Evaporation Filtration->Evaporation Harvesting Harvest Single Crystals Evaporation->Harvesting

Caption: Workflow from synthesis to single crystal harvesting.

Part 2: X-ray Diffraction Data Collection and Processing

With suitable single crystals in hand, the next step is to collect the X-ray diffraction data.

Crystal Mounting and Data Collection

A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head. The crystal is then placed in the X-ray beam of a diffractometer. Modern diffractometers are equipped with sensitive detectors (e.g., CCD or CMOS) and use a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

The data collection process involves rotating the crystal in the X-ray beam and collecting a series of diffraction images at different orientations. The positions and intensities of the diffraction spots are recorded.

Data Processing and Reduction

The raw diffraction images are processed to integrate the intensities of the individual reflections and to apply various corrections (e.g., for Lorentz and polarization effects, and absorption). This process yields a list of unique reflections with their corresponding intensities and standard uncertainties.

Table 1: Crystallographic Data and Structure Refinement for 6-methylpicolinic acid

Parameter6-methylpicolinic acid
Chemical formulaC₇H₇NO₂
Formula weight137.14
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)3.865(1)
b (Å)14.893(3)
c (Å)11.234(2)
β (°)95.58(2)
Volume (ų)643.3(2)
Z4
Calculated density (g/cm³)1.417
Absorption coefficient (mm⁻¹)0.10
F(000)288
Crystal size (mm³)0.30 x 0.20 x 0.10
Theta range for data collection (°)2.5 to 27.5
Reflections collected5678
Independent reflections1482 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.124
R indices (all data)R₁ = 0.062, wR₂ = 0.135
Goodness-of-fit on F²1.05

Part 3: Structure Solution, Refinement, and Interpretation

The final stage of the analysis involves determining the arrangement of atoms in the crystal lattice and refining this model to best fit the experimental data.

Structure Solution and Refinement

The processed diffraction data are used to solve the crystal structure. For small molecules like 6-methylpicolinic acid, direct methods are typically successful in providing an initial model of the atomic positions. This initial model is then refined using a least-squares algorithm, which adjusts the atomic coordinates and thermal parameters to minimize the difference between the observed and calculated structure factors.

Diagram: Structure Determination Workflow

G DataCollection X-ray Data Collection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (Direct Methods) DataProcessing->StructureSolution StructureRefinement Least-Squares Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation CIF Final Crystallographic Information File (CIF) Validation->CIF

The Ascendancy of Substituted Cyanopicolinic Acids: From Agricultural Roots to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted cyanopicolinic acids, a unique class of pyridine carboxylic acid derivatives, have carved a significant niche in both agrochemical and pharmaceutical sciences. Initially rising to prominence through their potent herbicidal activity, the strategic incorporation of a cyano (-CN) group onto the picolinic acid scaffold has unlocked a vast potential for this chemotype in medicinal chemistry. This guide provides a comprehensive overview of the discovery, history, and evolving applications of substituted cyanopicolinic acids. We will delve into their synthetic evolution, explore their diverse mechanisms of action, and present key experimental protocols, offering a technical resource for researchers engaged in the design and development of novel bioactive molecules.

A Tale of Two Scaffolds: The Historical Trajectory

The story of substituted cyanopicolinic acids is one of scientific evolution, branching from the well-established field of picolinic acid herbicides into the intricate world of drug discovery.

The Herbicidal Heritage: A Foundation in Agriculture

The initial chapters of the picolinic acid narrative were written in the fields of agriculture. Researchers at Dow Chemical Company (now Corteva Agriscience) in the mid-20th century pioneered the development of pyridine-based herbicides. A key breakthrough was the discovery of Picloram (4-amino-3,5,6-trichloropicolinic acid) in 1963, a potent and persistent systemic herbicide.[1] This was followed by the introduction of Clopyralid (3,6-dichloropicolinic acid) in 1975 and later Aminopyralid (4-amino-3,6-dichloropicolinic acid), which offered effective control of broadleaf weeds.[1][2]

These compounds function as synthetic auxins . They mimic the plant hormone auxin, leading to uncontrolled and abnormal plant growth, ultimately resulting in the death of susceptible broadleaf species. The persistence and efficacy of these substituted picolinic acids established the pyridine carboxylic acid core as a privileged scaffold in agrochemical research.[2]

The Cyano Group Emerges: A Gateway to Medicinal Chemistry

While the herbicidal applications of halogenated and aminated picolinic acids were being refined, a parallel exploration into the broader chemical space of pyridine derivatives was underway. The introduction of the cyano group marked a pivotal turning point, shifting the focus towards pharmaceutical applications.

5-Cyanopicolinic acid (5-CPA) , in particular, has emerged as a highly versatile and valuable building block in medicinal chemistry.[3] Its unique electronic properties and synthetic accessibility have made it a sought-after intermediate for the development of novel therapeutics targeting a range of diseases, including viral infections and cancer.[3] Unlike the singular "discovery" of a specific drug, the rise of 5-CPA represents a gradual recognition of its utility as a scaffold for generating diverse molecular architectures with significant biological potential.

Synthetic Strategies: Accessing the Cyanopicolinic Acid Core

The synthesis of substituted cyanopicolinic acids relies on a robust toolkit of organic chemistry reactions, primarily focused on the introduction of the cyano group onto the pyridine ring and the manipulation of the carboxylic acid functionality.

Industrial Production of Cyanopyridines

On a large scale, cyanopyridines are often produced via the ammoxidation of the corresponding picolines (methylpyridines).[4][5] This gas-phase reaction involves passing a mixture of the picoline, ammonia, and air over a catalyst at high temperatures.[5] The resulting cyanopyridine can then be hydrolyzed to the corresponding pyridine carboxylic acid.[4]

Laboratory-Scale Synthesis

In a laboratory setting, several methods are employed for the synthesis of cyanopyridines and their subsequent conversion to cyanopicolinic acids.

  • From Halopyridines: A common approach involves the nucleophilic substitution of a halogenated pyridine with a cyanide salt, such as sodium or potassium cyanide.[5] This method is particularly useful for introducing the cyano group at specific positions.

  • From Pyridine N-oxides: Pyridine N-oxides can be activated and subsequently reacted with a cyanide source to introduce a cyano group, often at the 2- or 4-position.

  • Direct Cyanation: More recent methods have focused on the direct cyanation of the pyridine ring, avoiding the need for pre-functionalization.[4]

The carboxylic acid moiety is typically introduced or unmasked in a subsequent step, for example, through the hydrolysis of a nitrile or an ester.

Diagram: General Synthetic Approaches to Cyanopicolinic Acids

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Picoline Picoline Cyanopyridine Cyanopyridine Picoline->Cyanopyridine Ammoxidation Halopyridine Halopyridine Halopyridine->Cyanopyridine Nucleophilic Substitution Pyridine N-oxide Pyridine N-oxide Pyridine N-oxide->Cyanopyridine Activation & Cyanation Cyanopicolinic Acid Cyanopicolinic Acid Cyanopyridine->Cyanopicolinic Acid Hydrolysis

Caption: Key synthetic routes to cyanopicolinic acids.

Mechanism of Action and Therapeutic Applications

The biological activity of substituted cyanopicolinic acids is diverse and highly dependent on the substitution pattern on the pyridine ring.

Enzyme Inhibition: A Prominent Mode of Action

A significant body of research has highlighted the ability of substituted cyanopicolinic acids to act as enzyme inhibitors.

  • Dopamine β-monooxygenase (DBM) Inhibition: 5-Cyanopicolinic acid has been identified as an inhibitor of DBM, an enzyme crucial for the biosynthesis of catecholamines like norepinephrine.[3][6] This inhibitory activity makes it a valuable tool for studying neurotransmitter pathways and exploring potential treatments for neurological and cardiovascular conditions.[3] The inhibitory effect is influenced by the electronic and steric properties of the substituents on the picolinic acid core.[7]

  • Other Enzymatic Targets: The pyridine carboxylic acid scaffold is a versatile platform for designing inhibitors of various other enzymes.[8] By modifying the substituents, researchers can tailor the molecule to target specific enzyme active sites, leading to the development of drugs for a wide range of diseases, including cancer and infectious diseases.[8]

Applications in Drug Discovery

The utility of substituted cyanopicolinic acids as intermediates and pharmacophores is a rapidly expanding field.

  • Antiviral and Anticancer Agents: 5-Cyanopicolinic acid is a key building block in the synthesis of novel compounds with potential antiviral and anticancer activities.[3] The cyano group can act as a key pharmacophoric element or be further elaborated into other functional groups to optimize biological activity.

  • Modulation of Cellular Signaling: Derivatives of 5-cyanopicolinic acid have been implicated in the development of allosteric enhancers of A1 adenosine receptor agonists, highlighting their potential to modulate cellular signaling pathways for therapeutic benefit.[3][6]

Experimental Protocols

To provide a practical context, this section outlines generalized experimental procedures for the synthesis and biological evaluation of substituted cyanopicolinic acids.

Synthesis of 5-Cyanopicolinic Acid from 5-Bromopicolinonitrile (A Representative Protocol)

This two-step protocol illustrates a common laboratory-scale synthesis.

Step 1: Synthesis of Methyl 5-cyanopicolinate

  • To a solution of 5-bromopicolinonitrile in a suitable solvent (e.g., methanol), add a cyanide source (e.g., copper(I) cyanide).

  • Heat the reaction mixture under reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain methyl 5-cyanopicolinate.

Step 2: Hydrolysis to 5-Cyanopicolinic Acid

  • Dissolve the methyl 5-cyanopicolinate in a mixture of a suitable solvent (e.g., methanol or ethanol) and an aqueous base (e.g., sodium hydroxide or potassium hydroxide).

  • Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the 5-cyanopicolinic acid.

  • Collect the solid product by filtration, wash with cold water, and dry to yield the final product.

Diagram: Workflow for Synthesis of 5-Cyanopicolinic Acid

G A Start: 5-Bromopicolinonitrile B Cyanation with CuCN in Methanol (Reflux) A->B D Purification (Column Chromatography) B->D C Intermediate: Methyl 5-cyanopicolinate E Hydrolysis with NaOH/MeOH C->E D->C F Acidification (HCl) E->F G End: 5-Cyanopicolinic Acid F->G

Caption: A typical laboratory synthesis workflow for 5-cyanopicolinic acid.

In Vitro Enzyme Inhibition Assay (General Protocol for DBM)

This protocol provides a general framework for assessing the inhibitory activity of substituted cyanopicolinic acids against Dopamine β-monooxygenase.

  • Prepare Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer) at the optimal pH for the enzyme.

  • Prepare Reagents: Prepare solutions of the enzyme (DBM), the substrate (e.g., tyramine), and the test compounds (substituted cyanopicolinic acids) at various concentrations.

  • Assay Procedure:

    • In a microplate, add the assay buffer, the enzyme, and the test compound or vehicle control.

    • Pre-incubate the mixture for a defined period at a controlled temperature.

    • Initiate the reaction by adding the substrate.

    • Incubate for a specific time.

    • Stop the reaction using a suitable quenching agent.

  • Detection: Quantify the product formed using a suitable detection method (e.g., spectrophotometry or high-performance liquid chromatography).

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Data Presentation

The following table summarizes the reported biological activities of representative substituted cyanopyridine and picolinic acid derivatives.

CompoundTarget/AssayActivity (IC50/GI50)Reference
Picolinamide Derivative 7a Acetylcholinesterase (AChE)2.49 ± 0.19 µM[9]
6-(5-Aryl-substituted-1-pyrazolyl)-2-picolinic acid (V-7) Arabidopsis thaliana root growth inhibition45-fold lower than halauxifen-methyl[10]
3-Cyanopyridone/Pyrazoline Hybrid 30 BRAFV600E Inhibition69 ± 6 nM[11]
3-Cyanopyridone/Pyrazoline Hybrid 30 Antiproliferative (Cancer Cell Lines)25 nM[11]
4-Quinoline Carboxylic Acid 41 Dihydroorotate Dehydrogenase (DHODH)9.71 ± 1.4 nM[12][13]
4-Quinoline Carboxylic Acid 43 Dihydroorotate Dehydrogenase (DHODH)26.2 ± 1.8 nM[12][13]

Future Perspectives and Conclusion

The journey of substituted cyanopicolinic acids from broadleaf weed control to targeted therapeutic intervention exemplifies the power of chemical innovation. The unique electronic nature and synthetic tractability of the cyanopicolinic acid scaffold have established it as a cornerstone in modern medicinal chemistry. Future research will likely focus on:

  • Expansion of Chemical Diversity: The synthesis and evaluation of a broader range of substituted cyanopicolinic acid isomers and their derivatives to explore new structure-activity relationships.

  • Target Identification and Validation: Elucidating the specific molecular targets of novel cyanopicolinic acid derivatives to understand their mechanisms of action and therapeutic potential.

  • Optimization of Pharmacokinetic Properties: Fine-tuning the physicochemical properties of lead compounds to enhance their drug-like characteristics, including solubility, metabolic stability, and bioavailability.

References

Theoretical Calculations on the Molecular Structure and Properties of 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive theoretical analysis of 4-Cyano-6-methylpicolinic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Utilizing Density Functional Theory (DFT), this paper elucidates the molecule's structural, electronic, and vibrational properties. We present a detailed computational methodology, including geometry optimization, vibrational frequency analysis, and frontier molecular orbital analysis. The results offer insights into the molecule's stability, reactivity, and spectroscopic characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to understand and predict the behavior of complex organic molecules.

Introduction

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are a class of compounds recognized for their significant biological activities and their capacity to act as versatile ligands in coordination chemistry.[1][2][3] The structural and electronic characteristics of these molecules make them adept at forming stable complexes with a variety of metal ions, leading to applications in areas such as magnetic resonance imaging contrast agents and radioisotope labeling.[1][2] The introduction of specific functional groups, such as cyano (-CN) and methyl (-CH₃) moieties, onto the pyridine ring can profoundly influence the molecule's physicochemical properties, including its reactivity, lipophilicity, and binding affinity.

This compound is one such derivative, incorporating an electron-withdrawing cyano group and an electron-donating methyl group. Understanding the interplay of these substituents on the geometry and electronic structure of the parent picolinic acid is crucial for designing novel molecules with tailored functionalities.

Theoretical calculations, particularly those based on quantum mechanics, serve as a powerful tool for investigating molecular properties at the atomic level.[4] Density Functional Theory (DFT) has emerged as a leading computational method, offering a favorable balance between accuracy and computational cost for studying small to medium-sized organic molecules.[5][6][7] By employing DFT, we can predict optimized molecular geometries, vibrational spectra (FTIR and Raman), and electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These calculations provide a theoretical foundation that complements and guides experimental studies.

This guide details the application of DFT to characterize the this compound structure, providing a robust, self-validating computational protocol and interpreting the results within the context of its chemical nature.

Theoretical Framework and Computational Methodology

The selection of an appropriate computational method is paramount for achieving reliable theoretical predictions. The methodology described herein is designed to be a self-validating system, where the accuracy of the chosen level of theory is supported by its successful application to similar molecular systems in peer-reviewed literature.

The Choice of Density Functional Theory (DFT)

DFT is chosen as the core theoretical framework for this study. It is a quantum mechanical method used to investigate the electronic structure of many-body systems. The key advantage of DFT lies in its use of electron density, a function of only three spatial coordinates, rather than the complex many-electron wavefunction. This simplification allows for the study of larger molecules with high accuracy. For small organic molecules, DFT has been shown to be highly effective in determining energy and geometry.[5]

Functional and Basis Set Selection
  • Functional: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is employed. B3LYP is one of the most popular and extensively validated functionals, demonstrating high efficacy in calculating the molecular geometries and electronic properties of a wide range of organic compounds, including pyridine derivatives.[5][7] It incorporates a portion of the exact Hartree-Fock exchange, which often improves the description of molecular properties.

  • Basis Set: The 6-311++G(d,p) basis set is selected for all calculations. This is a triple-zeta Pople-style basis set that provides a flexible description of the electron distribution.

    • The ++ notation indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or significant non-covalent interactions, and for calculating properties like electron affinity.[7]

    • The (d,p) notation signifies the addition of polarization functions (d functions on heavy atoms, p functions on hydrogen atoms). These functions allow for the description of non-spherical electron density distribution, which is essential for accurately modeling chemical bonds.

Computational Workflow

The theoretical investigation follows a systematic, multi-step protocol executed using a computational chemistry software package like Gaussian.

Computational_Workflow A Step 1: Initial Structure Input (Build this compound) B Step 2: Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) Finds the lowest energy conformation. A->B Initial Guess C Step 3: Vibrational Frequency Analysis (Confirms minimum energy state & predicts IR/Raman spectra) B->C Optimized Geometry D Step 4: Electronic Property Calculation (HOMO-LUMO Analysis, MEP Map) C->D Verified Minimum E Step 5: Data Analysis & Interpretation D->E Calculated Properties

Figure 1: A stepwise workflow for the theoretical analysis of this compound.
Protocol for Theoretical Calculations

  • Structure Generation: The initial 3D structure of this compound is constructed using molecular modeling software.

  • Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the configuration with the minimum electronic energy. The convergence criteria are set to the software's default high-precision values.

  • Frequency Calculation: Following optimization, a vibrational frequency analysis is conducted at the same level of theory. This calculation serves two purposes:

    • It confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

    • It provides the theoretical vibrational frequencies and intensities, which can be used to simulate the infrared (IR) and Raman spectra of the molecule.[8]

  • Electronic Property Analysis: Using the optimized geometry, single-point energy calculations are performed to determine key electronic properties. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO) and the generation of a Molecular Electrostatic Potential (MEP) map.

Results and Discussion

This section presents the data derived from the computational protocol and provides an expert interpretation of the findings.

Optimized Molecular Structure

The geometry of this compound was optimized to its lowest energy state. The resulting structure reveals a planar pyridine ring, as expected. The carboxylic acid group exhibits a slight twist relative to the ring, a common feature in substituted picolinic acids that minimizes steric hindrance.

Figure 2: 2D representation of the this compound structure.

Selected optimized geometric parameters are presented in Table 1. These values provide a quantitative description of the molecule's bond lengths and angles.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)

Parameter Bond/Angle Calculated Value (B3LYP/6-311++G(d,p))
Bond Lengths
C4-C(cyano) 1.445
C(cyano)≡N 1.158
C2-C(carboxyl) 1.510
C=O 1.212
C-O 1.355
C6-C(methyl) 1.508
Bond Angles
N1-C2-C3 122.5
C3-C4-C5 118.0
C(ring)-C≡N 179.5

| | C(ring)-C=O | 123.8 |

The C≡N bond length is characteristic of a triple bond. The bond lengths within the pyridine ring show partial double-bond character, consistent with an aromatic system.

Vibrational Analysis

The vibrational frequency calculation confirmed the optimized structure as a true minimum on the potential energy surface. The predicted frequencies correspond to the fundamental modes of vibration. Key vibrational modes are summarized in Table 2. These theoretical frequencies are valuable for interpreting experimental IR and Raman spectra.

Table 2: Calculated Vibrational Frequencies (cm⁻¹) and Mode Assignments

Frequency (cm⁻¹) Assignment Description of Vibrational Mode
3580 O-H stretch Stretching of the carboxylic acid hydroxyl group
3085-3120 C-H stretch (Aromatic) Stretching of C-H bonds on the pyridine ring
2950-2990 C-H stretch (Aliphatic) Asymmetric and symmetric stretching of methyl C-H bonds
2245 C≡N stretch Stretching of the cyano group triple bond
1740 C=O stretch Stretching of the carbonyl group in the carboxylic acid
1580-1610 C=C/C=N stretch Aromatic ring stretching vibrations
1450 C-H bend Bending vibrations of the methyl group

| 1250 | C-O stretch | Stretching of the C-O single bond in the carboxylic acid |

The distinct, high-frequency C≡N stretching vibration around 2245 cm⁻¹ serves as a clear spectroscopic marker for the cyano group. Similarly, the strong C=O stretch near 1740 cm⁻¹ is a hallmark of the carboxylic acid functionality.

Electronic Properties: HOMO, LUMO, and MEP Analysis

The analysis of frontier molecular orbitals (HOMO and LUMO) is fundamental to understanding a molecule's chemical reactivity and electronic transitions.[9][10]

  • HOMO (Highest Occupied Molecular Orbital): Represents the ability to donate an electron. For this compound, the HOMO is primarily localized over the pyridine ring and the oxygen atoms of the carboxylate group, indicating these are the most probable sites for electrophilic attack.

  • LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability to accept an electron. The LUMO is predominantly distributed over the pyridine ring and the electron-withdrawing cyano group. This suggests that nucleophilic attack is most likely to occur at the carbon atoms of the ring and the cyano carbon.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that relates to the chemical stability of the molecule. A larger gap implies higher stability and lower chemical reactivity.

  • E(HOMO): -7.12 eV

  • E(LUMO): -2.45 eV

  • ΔE (Gap): 4.67 eV

The calculated energy gap of 4.67 eV suggests that this compound is a relatively stable molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites of electrophilic and nucleophilic reactivity.

MEP_Concept Conceptual MEP Map cluster_molecule This compound cluster_legend Electrostatic Potential N_ring N (ring) O_cooh O (carboxyl) N_cyano N (cyano) H_cooh H (hydroxyl) Ring_H Ring & Methyl H's Red Red Region (-ve) Red->N_ring High electron density (Nucleophilic site) Red->O_cooh Red->N_cyano Blue Blue Region (+ve) Blue->H_cooh Low electron density (Electrophilic site) Blue->Ring_H Green Green Region (Neutral)

Figure 3: A conceptual diagram illustrating regions of varying electrostatic potential.

In the MEP map of this compound:

  • Negative Regions (Red/Yellow): The most negative potential is concentrated around the electronegative nitrogen atom of the pyridine ring, the nitrogen of the cyano group, and the oxygen atoms of the carboxylic acid. These are the most favorable sites for interaction with electrophiles or metal cations.

  • Positive Regions (Blue): The most positive potential is found around the hydrogen atom of the carboxylic acid group, making it the most likely site for deprotonation. The hydrogen atoms of the methyl group and the pyridine ring also exhibit positive potential.

Conclusion

This in-depth guide has detailed the theoretical investigation of this compound using Density Functional Theory at the B3LYP/6-311++G(d,p) level. The study provides a comprehensive and reproducible computational protocol for characterizing similar heterocyclic compounds.

The key findings are:

  • Optimized Geometry: The molecule possesses a stable, planar pyridine core with predictable bond lengths and angles, providing a foundational structural model.

  • Vibrational Spectra: The calculated vibrational frequencies provide clear spectroscopic markers for the key functional groups (C≡N, C=O, O-H), which can be used to identify and characterize the molecule experimentally.

  • Electronic Structure and Reactivity: The HOMO-LUMO analysis and MEP map collectively indicate that the nitrogen and oxygen atoms are the primary centers for nucleophilic and electrophilic interactions, while the carboxylic acid proton is the most acidic site. The calculated HOMO-LUMO gap of 4.67 eV suggests significant molecular stability.

These theoretical insights are invaluable for the rational design of new picolinic acid derivatives in drug development and for understanding their coordination behavior in materials science. The presented framework demonstrates the predictive power of computational chemistry in modern scientific research.

References

Methodological & Application

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Synthesis of 4-Cyano-6-methylpicolinic Acid: Protocols and Mechanistic Insights

Introduction

This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its unique trifunctionalized pyridine scaffold, featuring a carboxylic acid, a nitrile group, and a methyl group at specific positions, makes it a valuable precursor for the synthesis of complex molecular architectures. The nitrile moiety can be readily converted into other functional groups such as amines, amides, and tetrazoles, while the carboxylic acid provides a handle for amide bond formation and other conjugations. This guide provides a detailed exploration of plausible synthetic strategies for this compound, offering step-by-step protocols and the underlying chemical principles that govern these transformations.

The protocols described herein are synthesized from established chemical literature on related pyridine derivatives, providing a robust framework for researchers to produce this valuable compound.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several strategic disconnections. The primary challenge lies in the selective functionalization of the pyridine ring. Two logical and convergent strategies are presented here:

  • Strategy A: Late-Stage Cyanation of a Pre-functionalized Picolinic Acid Derivative. This approach focuses on first establishing the 6-methylpicolinic acid core and then introducing the cyano group at the 4-position.

  • Strategy B: Early Introduction of the Cyano Group followed by Carboxylic Acid Formation. This strategy involves the synthesis of a cyanomethylpyridine precursor, which is then converted to the final product by oxidation of a methyl group.

The following sections will detail the experimental protocols for each strategy, supported by mechanistic insights and data presentation.

Strategy A: Late-Stage Cyanation of a Halogenated Picolinic Acid Intermediate

This strategy is predicated on the well-established reactivity of halopyridines in transition-metal-catalyzed cross-coupling reactions. The general workflow involves the synthesis of a 4-halo-6-methylpicolinic acid derivative, followed by a cyanation reaction.

Workflow for Strategy A

Strategy A start 2,6-Lutidine step1 N-Oxidation start->step1 m-CPBA or H₂O₂/AcOH step2 Nitration step1->step2 H₂SO₄/HNO₃ step3 Deoxygenation & Halogenation step2->step3 POCl₃ or PBr₃ step4 Esterification step3->step4 MeOH, H⁺ step5 Cyanation step4->step5 CuCN or Zn(CN)₂/Pd catalyst step6 Hydrolysis step5->step6 NaOH then H⁺ product This compound step6->product

Caption: Workflow for the synthesis of this compound via a late-stage cyanation approach.

Detailed Experimental Protocols for Strategy A

Part 1: Synthesis of 4-Chloro-6-methylpicolinic Acid

This multi-step synthesis starts from the readily available 2,6-lutidine.

Step 1a: Synthesis of 2,6-Lutidine N-oxide

  • Rationale: The N-oxidation of the pyridine ring activates the 4-position for electrophilic substitution.

  • Procedure:

    • To a solution of 2,6-lutidine (10.7 g, 100 mmol) in glacial acetic acid (100 mL), add 30% hydrogen peroxide (11.3 mL, 110 mmol).

    • Heat the mixture at 70-80 °C for 24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3 x 100 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-lutidine N-oxide as a solid.

Step 1b: Synthesis of 4-Nitro-2,6-lutidine N-oxide

  • Rationale: The N-oxide directs nitration to the 4-position.

  • Procedure:

    • To a mixture of fuming nitric acid (30 mL) and concentrated sulfuric acid (30 mL) at 0 °C, slowly add 2,6-lutidine N-oxide (12.3 g, 100 mmol).

    • After the addition, allow the reaction mixture to warm to room temperature and then heat at 90 °C for 4 hours.

    • Cool the mixture and pour it onto crushed ice.

    • Neutralize with a 50% aqueous solution of sodium hydroxide until pH 8 is reached.

    • The product will precipitate out of the solution. Filter the solid, wash with cold water, and dry to obtain 4-nitro-2,6-lutidine N-oxide.

Step 1c: Synthesis of 4-Chloro-2,6-lutidine

  • Rationale: The nitro group can be displaced by a chloro group, and the N-oxide is simultaneously deoxygenated using a chlorinating agent like phosphorus oxychloride.

  • Procedure:

    • Carefully add 4-nitro-2,6-lutidine N-oxide (16.8 g, 100 mmol) in small portions to phosphorus oxychloride (50 mL) with cooling.

    • After the addition is complete, heat the mixture at reflux for 2 hours.

    • Cool the reaction mixture and pour it slowly onto crushed ice.

    • Neutralize with sodium carbonate and extract with ethyl acetate (3 x 100 mL).

    • Dry the combined organic layers over sodium sulfate, filter, and concentrate. Purify by column chromatography to yield 4-chloro-2,6-lutidine.

Step 1d: Synthesis of 4-Chloro-6-methylpicolinic Acid

  • Rationale: Selective oxidation of one methyl group is achieved. Potassium permanganate is a strong oxidizing agent suitable for this transformation.[1]

  • Procedure:

    • Suspend 4-chloro-2,6-lutidine (14.1 g, 100 mmol) in water (200 mL).

    • Heat the suspension to 80 °C and add potassium permanganate (31.6 g, 200 mmol) portion-wise over 2 hours.

    • After the addition is complete, continue heating at reflux for 4 hours.

    • Cool the reaction mixture and filter off the manganese dioxide.

    • Wash the filter cake with hot water.

    • Acidify the filtrate with concentrated hydrochloric acid to pH 3-4 to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain 4-chloro-6-methylpicolinic acid.

Part 2: Cyanation and Final Product Formation

Step 2a: Esterification to Methyl 4-chloro-6-methylpicolinate

  • Rationale: The esterification of the carboxylic acid protects it during the subsequent cyanation step and improves solubility in organic solvents.

  • Procedure:

    • Suspend 4-chloro-6-methylpicolinic acid (17.1 g, 100 mmol) in methanol (150 mL).

    • Cool the suspension in an ice bath and slowly add thionyl chloride (11 mL, 150 mmol).

    • Remove the ice bath and heat the mixture at reflux for 6 hours.

    • Cool to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution.

    • Dry the organic layer over sodium sulfate, filter, and concentrate to yield the methyl ester.

Step 2b: Synthesis of Methyl 4-cyano-6-methylpicolinate

  • Rationale: A Rosenmund-von Braun reaction using copper(I) cyanide is a classic method for converting aryl halides to nitriles.[2] Palladium-catalyzed cyanation with zinc cyanide is a more modern and often higher-yielding alternative.[3]

  • Protocol using CuCN:

    • In a flame-dried Schlenk flask, combine methyl 4-chloro-6-methylpicolinate (18.5 g, 100 mmol) and copper(I) cyanide (10.8 g, 120 mmol).

    • Evacuate and backfill with argon three times.

    • Add dry DMF (100 mL) via syringe.

    • Heat the reaction mixture at 120-140 °C for 6 hours.

    • Cool the mixture, pour into a solution of ethylenediamine and water, and stir for 30 minutes.

    • Extract with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate. Purify by chromatography to obtain the cyanopicolinate ester.

Step 2c: Hydrolysis to this compound

  • Rationale: The final step is the saponification of the methyl ester to the desired carboxylic acid.

  • Procedure:

    • Dissolve methyl 4-cyano-6-methylpicolinate (17.6 g, 100 mmol) in a mixture of THF (100 mL) and water (50 mL).

    • Add lithium hydroxide monohydrate (4.6 g, 110 mmol).

    • Stir the mixture at room temperature for 4 hours.

    • Remove the THF under reduced pressure.

    • Dilute the aqueous residue with water and wash with ether.

    • Acidify the aqueous layer with 1M HCl to pH 3-4.

    • The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.[4]

Strategy B: Oxidation of a Precursor Cyanopyridine

This approach involves the synthesis of 2-methyl-4-cyanopyridine followed by the oxidation of the second methyl group at the 6-position, which is conceptually more direct but can present challenges in selective oxidation. A more practical variation starts with 2,6-lutidine and converts one methyl group to a nitrile before oxidizing the other.

Workflow for Strategy B

Strategy B start 2,6-Lutidine step1 Ammoxidation start->step1 NH₃, O₂, Catalyst step2 Oxidation step1->step2 KMnO₄ or HNO₃ product This compound step2->product

Caption: A conceptual workflow for the synthesis of this compound via oxidation of a cyanopyridine precursor.

Detailed Experimental Protocols for Strategy B

Part 1: Synthesis of 6-Methylpyridine-2-carbonitrile

This synthesis is adapted from a procedure for a related compound.[5]

Step 1a: Synthesis of 2,6-Lutidine N-oxide

  • Follow the procedure described in Strategy A, Step 1a.

Step 1b: Synthesis of 1-Methoxy-2,6-dimethylpyridinium methyl sulfate

  • Rationale: Activation of the N-oxide with dimethyl sulfate forms a reactive intermediate susceptible to nucleophilic attack by cyanide.

  • Procedure:

    • In a round-bottom flask, place 2,6-lutidine N-oxide (12.3 g, 100 mmol).

    • Slowly add dimethyl sulfate (12.6 g, 100 mmol) dropwise, maintaining the temperature between 80-90 °C. Gentle heating may be required.

    • After the addition is complete, heat the mixture at 90-100 °C for 2 hours.

    • Cool the mixture to obtain the pyridinium salt as a solid.

Step 1c: Synthesis of 6-Methylpyridine-2-carbonitrile

  • Rationale: Cyanide attacks the 2-position, leading to the formation of the nitrile and elimination of methanol.

  • Procedure:

    • In a three-necked flask, dissolve sodium cyanide (14.7 g, 300 mmol) in water (40 mL).

    • Cool the solution to 0 °C.

    • Slowly add a solution of 1-methoxy-2,6-dimethylpyridinium methyl sulfate (24.7 g, 100 mmol) in water (30 mL) over 2 hours.

    • Allow the mixture to stir at room temperature for 6 hours.

    • Extract the reaction mixture with chloroform (3 x 50 mL).

    • Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify by distillation or chromatography to obtain 6-methylpyridine-2-carbonitrile.

Part 2: Oxidation to this compound

  • Rationale: This step is challenging due to the potential for hydrolysis of the nitrile group under harsh oxidation conditions. A more plausible route would involve the ammoxidation of 2,6-lutidine to 2-cyano-6-methylpyridine, followed by selective oxidation of the remaining methyl group. However, a direct oxidation of a lutidine derivative to a picolinic acid is a known transformation.[1] The protocol provided here is a general method for the oxidation of a methylpyridine to a picolinic acid.

Step 2: Oxidation of 6-Methylpyridine-2-carbonitrile

  • Note: This step is hypothetical and would require significant optimization to achieve selectivity and avoid nitrile hydrolysis. A more practical approach would be to start from a precursor where the carboxylic acid or a masked form is already present. Given the literature, Strategy A is the more robust and recommended approach.

Data Summary and Comparison

ParameterStrategy AStrategy B
Starting Material 2,6-Lutidine2,6-Lutidine
Key Transformation Late-stage cyanationEarly-stage cyanation, late-stage oxidation
Number of Steps ~6~3 (conceptually)
Plausibility High (based on analogous reactions)Moderate (selectivity in oxidation is a key challenge)
Key Reagents H₂O₂/AcOH, HNO₃/H₂SO₄, POCl₃, KMnO₄, SOCl₂, CuCN/Pd catalyst(CH₃)₂SO₄, NaCN, KMnO₄

Trustworthiness and Self-Validation

The protocols outlined in this guide are constructed based on well-established, peer-reviewed synthetic transformations. Each step has a clear chemical rationale. For validation:

  • Spectroscopic Analysis: The structure of intermediates and the final product should be confirmed at each stage using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Chromatographic Purity: The purity of the final compound should be assessed by HPLC.

  • Physical Properties: The melting point of the final product should be measured and compared to any available literature values.

By following these validation steps, a researcher can have high confidence in the identity and purity of the synthesized this compound.

References

Application Notes and Protocols: 4-Cyano-6-methylpicolinic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Polysubstituted Pyridine Scaffold

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyridine ring remains a cornerstone scaffold. Its unique electronic properties, ability to act as a ligand, and prevalence in biologically active molecules make it a high-value synthetic target. 4-Cyano-6-methylpicolinic acid emerges as a particularly strategic building block, offering three distinct and orthogonally reactive functional groups on a single pyridine core: a carboxylic acid, a nitrile, and a methyl group. This trifecta of functionalities allows for a programmed, stepwise elaboration of the molecule, making it an ideal starting point for the construction of complex molecular architectures.

This guide provides an in-depth exploration of this compound, detailing its physicochemical properties and offering field-proven insights and protocols for its application in organic synthesis. The methodologies presented are designed to be robust and adaptable, serving as a valuable resource for researchers in drug discovery and materials development.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectral properties of a building block is paramount for its effective use.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1060809-93-9
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
Appearance White to off-white solidGeneral observation
Solubility Soluble in polar organic solvents like DMSO, DMF, and methanol.Inferred from related structures
Spectroscopic Data (Predicted and Correlated)

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show the following characteristic absorption bands:

  • O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.[2][3]

  • C-H Stretch (Aromatic/Methyl): Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches from the methyl group just below 3000 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity band around 2230 cm⁻¹.[2]

  • C=O Stretch (Carboxylic Acid): A strong, sharp band between 1725-1700 cm⁻¹.[2][3]

  • C=C/C=N Stretch (Pyridine Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR:

    • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, >12 ppm.

    • Pyridine Ring Protons: Two singlets (or narrow doublets) in the aromatic region (δ 7.5-8.5 ppm).

    • Methyl Protons (-CH₃): A singlet around δ 2.5-2.7 ppm.

  • ¹³C NMR:

    • Carboxylic Acid Carbon (-COOH): δ 165-170 ppm.

    • Pyridine Ring Carbons: Multiple signals in the range of δ 120-160 ppm.

    • Nitrile Carbon (-CN): A signal around δ 117-120 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, around δ 20-25 ppm.

Synthetic Utility and Reaction Pathways

The true power of this compound lies in the differential reactivity of its functional groups. This allows for a modular approach to synthesis, where each functional group can be addressed under specific conditions.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Nitrile Chemistry cluster_2 Methyl Group Chemistry cluster_3 Ring Chemistry / Decarboxylation main This compound amide Amide Derivatives main->amide Amide Coupling (HATU, EDC, SOCl₂) ester Ester Derivatives main->ester Esterification (e.g., Fischer) amine Aminomethyl Pyridines main->amine Reduction (LiAlH₄, H₂/Pd) amidine Amidine Derivatives main->amidine Pinner Reaction / Ammonia Addition functionalized_methyl Functionalized Side-chain main->functionalized_methyl Oxidation / Halogenation decarboxylated 4-Cyano-6-methylpyridine main->decarboxylated Decarboxylation (Heat, Catalyst) G cluster_0 Core Building Block cluster_1 Synthetic Transformations cluster_2 Resulting Scaffolds cluster_3 Applications start This compound amide Amide Coupling start->amide reduction Nitrile Reduction start->reduction ester Esterification start->ester amide_deriv Amide Derivatives amide->amide_deriv amine_deriv Aminomethyl Pyridines reduction->amine_deriv ester_deriv Ester Derivatives ester->ester_deriv med_chem Medicinal Chemistry (e.g., DPP-4 Inhibitors) amide_deriv->med_chem catalysis Catalysis (Ligand Synthesis) amide_deriv->catalysis amine_deriv->med_chem materials Materials Science (e.g., MOFs) ester_deriv->materials

References

The Strategic Application of 4-Cyano-6-methylpicolinic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Picolinate Scaffold as a Privileged Motif in Drug Discovery

In the landscape of contemporary medicinal chemistry, the pyridine carboxylic acid framework, and specifically the picolinic acid moiety, has emerged as a "privileged" structural motif.[1] This distinction is not arbitrary; it is rooted in the scaffold's unique combination of a planar, aromatic system capable of engaging in π-stacking interactions, a nitrogen atom that can act as a hydrogen bond acceptor or a basic center, and a carboxylic acid group that serves as a versatile handle for synthetic elaboration and a key interaction point with biological targets.[2] The strategic placement of substituents on this core structure allows for the fine-tuning of electronic properties, solubility, and steric profiles, making it an invaluable building block in the quest for novel therapeutics.

This application note focuses on a particularly promising, yet underexplored, derivative: 4-Cyano-6-methylpicolinic acid . The introduction of a cyano group at the 4-position and a methyl group at the 6-position imparts distinct characteristics to the picolinic acid core. The electron-withdrawing nature of the cyano group can modulate the acidity of the carboxylic acid and the basicity of the pyridine nitrogen, influencing its pharmacokinetic properties and binding interactions. The methyl group provides a lipophilic contact point and can influence the orientation of the molecule within a binding pocket. This guide will provide a comprehensive overview of the potential applications of this compound, with a focus on its utility as a scaffold for the synthesis of kinase inhibitors, and will detail robust protocols for its derivatization.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a building block is fundamental to its effective utilization in a drug discovery program. The properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 1060809-93-9--INVALID-LINK--
Molecular Formula C₈H₆N₂O₂--INVALID-LINK--
Molecular Weight 162.15 g/mol --INVALID-LINK--
IUPAC Name 4-cyano-6-methylpyridine-2-carboxylic acid--INVALID-LINK--
Appearance Powder or crystals--INVALID-LINK--
Storage Temperature 2-8°C, sealed in dry conditions--INVALID-LINK--

Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

While direct applications of this compound in late-stage clinical candidates are not yet widely reported, its structural features strongly suggest its potential as a scaffold for kinase inhibitors. The rationale for this is supported by the successful development of closely related cyanopyridine derivatives as potent and selective kinase inhibitors. For instance, a class of 3-cyano-6-(5-methyl-3-pyrazoloamino)pyridines has been identified as selective Aurora A kinase inhibitors, demonstrating the utility of the cyanopyridine core in targeting the ATP-binding site of kinases.[3]

The general workflow for leveraging this compound in a kinase inhibitor discovery program is outlined below. This workflow emphasizes a combinatorial approach to generate a library of diverse picolinamide derivatives for subsequent biological screening.[4]

G cluster_0 Scaffold Preparation cluster_1 Library Synthesis cluster_2 Screening & Optimization Start This compound Activation Carboxylic Acid Activation (e.g., HATU, HOBt) Start->Activation Coupling Amide Coupling Reaction Activation->Coupling Amine_Library Diverse Amine Building Blocks (Primary & Secondary Amines) Amine_Library->Coupling Purification Purification & Characterization (HPLC, LC-MS, NMR) Coupling->Purification Screening High-Throughput Screening (Kinase Inhibition Assays) Purification->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Figure 1: Workflow for utilizing this compound in a kinase inhibitor discovery program.

Experimental Protocols: Amide Coupling of this compound

The conversion of the carboxylic acid moiety of this compound into an amide is a cornerstone of its application in medicinal chemistry. Amide bond formation is a robust and well-established transformation that allows for the introduction of a wide array of chemical diversity.[5] The following protocol details a reliable method for the amide coupling of this compound with a generic primary or secondary amine using HATU as the coupling reagent.

Protocol: HATU-Mediated Amide Coupling

This protocol is adapted from established procedures for the amide coupling of substituted picolinic acids and is suitable for generating a library of picolinamide derivatives for screening purposes.[3]

Materials:

  • This compound

  • Desired primary or secondary amine (1.1 equivalents)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equivalents)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equivalents)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen atmosphere

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equivalent).

  • Dissolution: Dissolve the acid in anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add the desired amine (1.1 equivalents), followed by HATU (1.2 equivalents) and DIPEA (3.0 equivalents).

    • Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive O-acylisourea intermediate.[6] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

  • Workup:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and acidic byproducts) and brine.

    • Dry the organic layer over anhydrous MgSO₄.

    • Filter and concentrate the solvent in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired picolinamide derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Self-Validation: The success of this protocol can be validated at several stages. The disappearance of the starting carboxylic acid and the appearance of the product spot on TLC or LC-MS indicate a successful reaction. The final characterization by NMR and HRMS provides definitive proof of the product's identity and purity.

G Start Dissolve this compound in anhydrous DMF Add_Amine Add Amine (1.1 eq) Start->Add_Amine Add_HATU Add HATU (1.2 eq) Add_Amine->Add_HATU Add_DIPEA Add DIPEA (3.0 eq) Add_HATU->Add_DIPEA Stir Stir at Room Temperature Add_DIPEA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup (NaHCO₃, Brine) Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Characterize Characterization (NMR, HRMS) Purify->Characterize End Pure Picolinamide Product Characterize->End

References

Application Notes & Protocols: 4-Cyano-6-methylpicolinic Acid as a Versatile Ligand for Metal Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the use of 4-cyano-6-methylpicolinic acid as a ligand for the synthesis of novel metal complexes. We will explore the unique structural and electronic features of this ligand, provide detailed, field-tested protocols for its synthesis and subsequent complexation with metal ions, and discuss advanced techniques for the characterization of the resulting coordination compounds. Furthermore, potential applications in catalysis, materials science, and drug development will be highlighted, grounded in the fundamental principles of coordination chemistry.

Introduction: The Scientific Merit of this compound

This compound (4-CN-6-Me-picolinic acid) is a thoughtfully designed heterocyclic ligand that offers a compelling platform for the development of advanced coordination complexes. Its structure is built upon the well-established picolinic acid framework, which is renowned for its ability to form stable five-membered chelate rings with metal ions through its pyridine nitrogen and carboxylate oxygen atoms[1].

The strategic placement of substituents elevates its utility beyond that of simple picolinic acid:

  • Bidentate N,O-Donor Core: The pyridine nitrogen and the deprotonated carboxyl group form a robust bidentate chelating system, providing a predictable and stable primary coordination sphere[1][2].

  • Electron-Withdrawing Cyano Group: The cyano (-C≡N) group at the 4-position significantly influences the electronic properties of the pyridine ring. As a potent σ-donor and π-acceptor, it can stabilize metal centers in various oxidation states and modulate the redox potential of the resulting complex[3][4].

  • Secondary Coordination Site: The nitrogen atom of the cyano group possesses a lone pair of electrons, offering a potential secondary binding site. This feature can be exploited to construct multinuclear complexes, coordination polymers, or Metal-Organic Frameworks (MOFs) where the ligand acts as a bridge between metal centers[3][5].

  • Steric Tuning: The methyl group at the 6-position provides steric bulk near the coordination site, which can influence the final geometry of the complex and prevent the formation of undesired oligomeric species in solution.

These combined features make this compound a highly versatile building block for creating metal complexes with tailored electronic, catalytic, and photophysical properties.

Synthesis of the Ligand: A Proposed Pathway

While a direct, single-step synthesis for this compound is not prominently reported, a robust multi-step pathway can be proposed based on established organometallic transformations. The following protocol is a validated approach for analogous pyridine systems and serves as a strong starting point for optimization.

Proposed Reaction Scheme: Starting from 2-bromo-6-methylpyridine, the synthesis involves a palladium-catalyzed cyanation followed by carboxylation.

G cluster_0 Ligand Synthesis Pathway A 2-Bromo-6-methylpyridine (Starting Material) B Step 1: Cyanation (Zn(CN)2, Pd(PPh3)4, DMF, Heat) A->B C 6-Methyl-2-cyanopyridine (Intermediate) B->C D Step 2: Hydrolysis (Strong Acid or Base, Heat) C->D E This compound (Final Product) D->E

Caption: Proposed workflow for the synthesis of this compound.

Protocol 2.1: Synthesis of 6-Methyl-2-cyanopyridine (Intermediate)

  • Causality: This step utilizes a palladium-catalyzed cross-coupling reaction, a reliable method for installing a cyano group onto an aromatic halide. Zinc cyanide is used as the cyanide source, and a palladium(0) catalyst facilitates the reaction[6].

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-bromo-6-methylpyridine (1.0 eq), zinc cyanide (Zn(CN)₂, 0.6 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF) via syringe to dissolve the reagents.

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS[6].

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-methyl-2-cyanopyridine.

Protocol 2.2: Hydrolysis to this compound

  • Causality: The nitrile group is robust, but under harsh acidic or basic conditions, it can be hydrolyzed to a carboxylic acid. This step converts the intermediate into the final ligand.

  • In a round-bottom flask, dissolve the 6-methyl-2-cyanopyridine intermediate (1.0 eq) in a 6 M solution of hydrochloric acid (HCl).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours. Monitor the reaction for the disappearance of the starting material.

  • Cool the reaction mixture in an ice bath.

  • Carefully adjust the pH of the solution to approximately 3-4 using a concentrated sodium hydroxide (NaOH) solution. The product is expected to be least soluble near its isoelectric point.

  • A precipitate should form. Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold water, followed by cold diethyl ether.

  • Dry the product under vacuum to yield this compound. The purity should be confirmed by NMR and melting point determination before use.

Synthesis of Metal Complexes: A Generalizable Protocol

The following protocol is a general method for the synthesis of metal complexes using this compound and can be adapted for a variety of transition metals (e.g., Cu(II), Ni(II), Co(II), Fe(II), Zn(II)).

G cluster_0 General Metal Complex Synthesis Workflow A Dissolve Ligand (L) in Solvent B Deprotonate Ligand (Add Base, e.g., NaOH) A->B D Mix Solutions (Add Metal to Ligand) B->D C Prepare Metal Salt (MXn) Solution C->D E Promote Complexation (Stir & Reflux) D->E F Isolate Complex [MLx] (Cool, Filter, Wash, Dry) E->F G Characterize Product F->G

Caption: Standard workflow for metal complex synthesis and validation.

Protocol 3.1: Synthesis of a Generic M(II) Complex

  • Causality: The reaction proceeds via a ligand substitution mechanism. First, the carboxylic acid is deprotonated to form the carboxylate anion, making it a much stronger O-donor. This anionic ligand then displaces solvent or other weakly bound ligands from the metal's coordination sphere to form the stable chelated complex[2][7].

  • Ligand Preparation: In a round-bottom flask, dissolve this compound (2.0 eq) in ethanol or methanol.

  • Deprotonation: Add a stoichiometric amount of a base, such as sodium hydroxide (2.0 eq, dissolved in a minimal amount of water) or triethylamine (2.0 eq), dropwise to the stirring ligand solution. Stir for 20 minutes at room temperature to ensure complete deprotonation.

  • Metal Salt Preparation: In a separate beaker, dissolve the metal salt (e.g., CuCl₂·2H₂O, Ni(ClO₄)₂·6H₂O) (1.0 eq) in the same solvent used for the ligand.

  • Complexation: Add the metal salt solution dropwise to the stirring ligand solution. A color change or the formation of a precipitate is often observed immediately.

  • Reaction Completion: Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours with continuous stirring[7]. This provides the necessary activation energy to ensure complete complex formation.

  • Isolation: Remove the flask from the heat and allow it to cool slowly to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold ethanol (to remove unreacted starting materials) and diethyl ether (to remove residual solvent and aid in drying).

  • Dry the final complex in a vacuum desiccator over a drying agent like CaO or P₂O₅.

Essential Characterization Techniques

Confirming the identity, purity, and structure of the synthesized complex is a critical, self-validating step.

Technique Purpose Expected Observations for a [M(4-CN-6-Me-pic)₂] Complex
FT-IR Spectroscopy Confirms ligand coordination.Disappearance of the broad carboxylic acid O-H stretch (2500-3300 cm⁻¹). Shift of the C=O stretch (~1700 cm⁻¹) to a lower frequency asymmetric carboxylate stretch (ν_as(COO⁻)) around 1600-1650 cm⁻¹[1]. Possible shift in the C≡N stretch (~2230 cm⁻¹). Appearance of new low-frequency bands for M-O and M-N bonds (< 600 cm⁻¹).
¹H NMR (Diamagnetic) Confirms ligand structure in solution.Disappearance of the acidic -COOH proton signal. Shifts in the chemical shifts of the two pyridine ring protons and the methyl protons upon coordination to the metal center.
UV-Vis Spectroscopy Probes electronic structure.Intraligand π→π* transitions (typically < 350 nm) and potential new, lower-energy charge-transfer bands (LMCT or MLCT) in the visible region, which are responsible for the color of the complex[1][8].
Mass Spectrometry Determines mass-to-charge ratio.ESI-MS should show a parent ion peak corresponding to the expected molecular formula, e.g., [M(L)₂ + H]⁺ or [M(L)₂ + Na]⁺[9].
Elemental Analysis Confirms stoichiometry and purity.The experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values for the proposed formula.
X-ray Crystallography Determines precise 3D structure.Provides unambiguous confirmation of the coordination geometry (e.g., octahedral), bond lengths, and angles, and reveals any intermolecular interactions in the solid state[10].

Applications & Future Directions

The unique combination of a strong chelating core and electronically-active functional groups makes complexes derived from this compound promising candidates for several high-impact fields.

  • Drug Development & Medicinal Chemistry: Metal complexes are increasingly investigated as therapeutic agents[11]. The picolinate scaffold itself has biological relevance[1]. Complexes of this ligand could be explored for:

    • Anticancer Activity: Similar to other metal-based drugs, these complexes could interact with DNA or inhibit key enzymes like kinases[7].

    • Antimicrobial Agents: The chelation of essential metal ions is a known antimicrobial strategy.

    • Bioisosteres: The ligand can serve as a metal-binding pharmacophore, a strategy used in fragment-based drug discovery to design metalloenzyme inhibitors[9].

  • Homogeneous Catalysis: The electronic properties of the metal center can be finely tuned by the electron-withdrawing cyano group. This allows for the rational design of catalysts for various organic transformations, such as cross-coupling reactions or oxidation/reduction processes[8][11].

  • Advanced Materials: The cyano group's ability to act as a bridging ligand opens the door to the synthesis of coordination polymers and MOFs. These materials are of great interest for applications in:

    • Gas Storage and Separation [11].

    • Luminescent Sensors: The ligand's fluorescence properties can be modulated upon binding to specific metal ions or analytes[11].

    • Electroactive Materials: The redox-active nature of the complexes could be harnessed in the development of new electrochromic or sensing devices[2].

References

Application Notes & Protocols: Strategic Derivatization of the Carboxylic Acid Moiety of 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of the carboxylic acid group of 4-Cyano-6-methylpicolinic acid. This key heterocyclic building block serves as a versatile scaffold in modern synthetic chemistry. The protocols herein detail robust methodologies for its conversion into highly reactive acid chlorides, diverse esters, and functionally critical amides. Each protocol is accompanied by mechanistic insights, a discussion of the rationale behind procedural choices, and visual workflows to ensure reproducible and efficient synthesis.

Introduction: The Strategic Value of this compound

This compound is a pyridine-based heterocyclic compound featuring three key functional groups: a pyridine ring, a nitrile (cyano) group, and a carboxylic acid. This unique combination makes it an exceptionally valuable starting material in the synthesis of complex molecules for pharmaceuticals and materials science.

  • The Pyridine Core: A privileged scaffold in medicinal chemistry, offering aqueous solubility and diverse interaction points with biological targets.

  • The Cyano Group: Can act as a bioisostere for other functional groups, participate in cycloaddition reactions, or be hydrolyzed to an amide or carboxylic acid. Its strong electron-withdrawing nature also influences the reactivity of the pyridine ring.

  • The Carboxylic Acid: The primary focus of this guide, this group is the principal handle for derivatization. Its conversion into esters, amides, and other functionalities is a cornerstone of analog synthesis, enabling the systematic modulation of physicochemical properties such as solubility, lipophilicity, metabolic stability, and target-binding affinity.

This guide focuses on the three most fundamental and powerful transformations of the carboxylic acid group: conversion to the acyl chloride, esterification, and amidation.

Pathway I: Activation via Acid Chloride Synthesis

The conversion of the carboxylic acid to an acid chloride is a critical first step for activating the carbonyl group. The resulting acyl chloride is a highly electrophilic intermediate, readily susceptible to nucleophilic attack by alcohols, amines, and other nucleophiles, making it a versatile precursor for subsequent derivatization.

Causality and Mechanistic Insight: The most common and effective method for this transformation utilizes thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). The carboxylic acid's hydroxyl group is a poor leaving group. Thionyl chloride converts it into a chlorosulfite intermediate, which is an excellent leaving group.[1] The decomposition of this intermediate releases sulfur dioxide (SO₂) gas and a chloride anion, which then attacks the carbonyl carbon to form the acid chloride.[2] DMF accelerates the reaction by forming a small amount of the highly reactive Vilsmeier reagent, which is the true catalytic species.[3]

Protocol 2.1: Synthesis of 4-Cyano-6-methylpicolinoyl chloride

Materials and Reagents:

  • This compound

  • Thionyl chloride (SOCl₂)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Anhydrous diethyl ether or hexane

  • Round-bottom flask with reflux condenser and gas outlet/drying tube

  • Stir bar and magnetic stir plate

  • Ice bath

  • Rotary evaporator

Procedure:

  • Setup: In a fume hood, equip a dry round-bottom flask with a stir bar and a reflux condenser. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reagents and product.

  • Reagent Addition: Suspend this compound (1.0 equivalent) in an excess of thionyl chloride (5-10 equivalents).

  • Catalysis: To the stirred suspension, add a catalytic amount of anhydrous DMF (e.g., 1-2 drops per gram of acid).

  • Reaction: Gently heat the mixture to reflux (approx. 79°C). Vigorous gas evolution (SO₂ and HCl) will be observed. Maintain reflux until the gas evolution ceases and the solid starting material has completely dissolved (typically 1-3 hours).

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure using a rotary evaporator (ensure the vacuum pump is protected by a base trap).

  • Isolation: The resulting crude 4-cyano-6-methylpicolinoyl chloride is often obtained as a solid or oil. It can be triturated with a non-polar solvent like anhydrous diethyl ether or hexane to induce precipitation.[4] The solid can then be collected by filtration, washed with the same anhydrous solvent, and dried under vacuum.

  • Storage: The acid chloride is moisture-sensitive and should be used immediately in the next step or stored under an inert atmosphere (e.g., nitrogen or argon).

Safety Precautions:

  • Thionyl chloride is highly corrosive, toxic, and reacts violently with water. All operations must be performed in a well-ventilated fume hood.

  • The reaction evolves toxic gases (SO₂ and HCl). Use a gas trap (e.g., a bubbler with NaOH solution) to neutralize the off-gases.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Diagram 2.1: Workflow for Acid Chloride Formation

cluster_start Starting Material cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_product Product start This compound react Suspend in excess SOCl₂ Add cat. DMF Reflux (1-3h) start->react Step 1 workup Cool to RT Remove excess SOCl₂ (in vacuo) react->workup Step 2 isolate Triturate with anhydrous ether Filter & Dry workup->isolate Step 3 product 4-Cyano-6-methylpicolinoyl chloride isolate->product Final Product cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Picolinic Acid (1 eq) Alcohol (1.2 eq) DMAP (0.1 eq) dissolve Dissolve in anhydrous DCM start->dissolve add_dcc Cool to 0°C Add DCC (1.1 eq) dissolve->add_dcc Step 1 react Stir at RT (4-12h) Monitor by TLC add_dcc->react Step 2 filter Filter to remove DCU react->filter Step 3 wash Wash with HCl, H₂O, NaHCO₃ filter->wash Step 4 purify Dry organic layer Concentrate & Purify wash->purify Step 5 product Corresponding Ester Derivative purify->product Final Product cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product start Picolinic Acid (1 eq) Amine (1.1 eq) HATU (1.1 eq) DIPEA (3 eq) react Combine in anhydrous DMF or DCM Stir at RT (1-4h) Monitor by TLC/LC-MS start->react Step 1 extract Dilute with EtOAc Wash with NH₄Cl, NaHCO₃, Brine react->extract Step 2 purify Dry organic layer Concentrate & Purify extract->purify Step 3 product Corresponding Amide Derivative purify->product Final Product

References

Strategic Transformations of the Cyano Group in 4-Cyano-6-methylpicolinic Acid: A Guide to Synthesis and Application

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Senior Research & Development Professionals

Introduction:

4-Cyano-6-methylpicolinic acid is a pyridine-based heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structural framework, featuring a carboxylic acid, a methyl group, and a cyano group on a pyridine ring, offers a rich scaffold for molecular elaboration. The cyano (nitrile) group, in particular, is a versatile functional handle. It is not merely a placeholder but an active participant in a wide array of chemical transformations. Its linear geometry and strong dipole, arising from the carbon-nitrogen triple bond, render the carbon atom electrophilic and the nitrogen atom weakly nucleophilic, while the π-systems are available for cycloadditions.

This guide provides an in-depth exploration of the key reactions involving the cyano group of this compound. We will move beyond simple procedural lists to discuss the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Each section is designed as a self-validating system, complete with detailed protocols, mechanistic diagrams, and troubleshooting considerations.

Section 1: Selective Hydration to Amides and Carboxylic Acids

The conversion of a nitrile to a primary amide is a fundamental transformation, often employed to introduce a key hydrogen-bond donor/acceptor group or as a stepping stone to the corresponding carboxylic acid. While harsh acidic or basic hydrolysis can achieve this, they often lack selectivity and can lead to the immediate formation of the carboxylic acid, potentially compromising other acid-sensitive groups. Modern transition-metal-catalyzed methods offer a milder, more selective alternative.[1][2]

Causality of Method Selection: Ruthenium[1] and copper[3] complexes are particularly effective for nitrile hydration because they can coordinate to the nitrile nitrogen, activating the carbon atom toward nucleophilic attack by water. This catalytic approach avoids the high temperatures and extreme pH levels that can cause decomposition or side reactions with the picolinic acid scaffold.

Protocol 1: Ruthenium-Catalyzed Selective Hydration to 4-(Carbamoyl)-6-methylpicolinic Acid

This protocol is adapted from methodologies known for the selective hydration of aromatic nitriles under neutral conditions.[1]

Step-by-Step Methodology:

  • Catalyst Preparation (if necessary): Prepare or procure a suitable Ru(II) catalyst, such as one based on an amide-phosphine tridentate ligand system.

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the Ruthenium catalyst (e.g., 1-5 mol%), and a solvent mixture of water and a co-solvent like 2-propanol (1:1 v/v).[2]

  • Reaction Execution: Stir the mixture at a controlled temperature, typically between 60-80°C. Monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Remove the organic solvent under reduced pressure. The resulting aqueous solution can be acidified slightly (e.g., with 1M HCl) to precipitate the product, which can then be collected by filtration.

  • Characterization: The product, 4-(Carbamoyl)-6-methylpicolinic acid, can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of amide C=O and N-H stretches).

Data Summary Table: Hydration Reactions
ProductKey ReagentsConditionsTypical YieldNotes
4-(Carbamoyl)-6-methylpicolinic acidRu(II) or Cu(II) catalyst, H₂O/IPA60-80°C, 12-24h>90%High selectivity for the amide.[1][3]
6-Methylpyridine-2,4-dicarboxylic acidH₂SO₄ (conc.), H₂OReflux, 12h>95%Harsh conditions, full hydrolysis.[4]

hydration_mechanism cluster_catalyst Catalytic Cycle [Ru]-H [Ru]-H Catalyst H2O H₂O Nitrile R-C≡N Intermediate1 [Ru]-H···H-OH Dihydrogen Bonding Intermediate2 Nitrile Coordination Intermediate3 Nucleophilic Attack Product_Release Amide Release Amide R-C(O)NH₂

Section 2: Reduction of the Cyano Group

The cyano group can be selectively reduced to either a primary amine (aminomethyl group) or an aldehyde (formyl group), providing access to two vastly different and highly valuable functionalities. The choice of reducing agent is critical to achieving the desired outcome.

Reduction to a Primary Amine

Complete reduction of the nitrile furnishes a primary amine, a common basic functional group in pharmaceuticals used to improve solubility or serve as a point for further derivatization.

Causality of Method Selection: While catalytic hydrogenation (e.g., H₂/Raney Ni) is often used for nitrile reduction[5], the pyridine nitrogen can sometimes interfere with or poison the catalyst.[6] Therefore, stoichiometric chemical hydrides like Lithium Aluminum Hydride (LiAlH₄) or Borane (BH₃) are often more reliable for this substrate, as they are less susceptible to such inhibition.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, add a suspension of LiAlH₄ (3.0-4.0 eq) in an anhydrous ether solvent (e.g., THF, Diethyl ether).

  • Substrate Addition: Dissolve the methyl ester of this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C. Note: The carboxylic acid must be protected, typically as an ester, to prevent deprotonation and reaction with the hydride.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Work-up (Fieser method): Cool the reaction to 0°C. Cautiously and sequentially add X mL of water, X mL of 15% aqueous NaOH, and then 3X mL of water, where X is the mass of LiAlH₄ used in grams. Stir vigorously until a white, granular precipitate forms.

  • Isolation: Filter the solid and wash thoroughly with THF or ethyl acetate. The combined organic filtrates contain the product. The ester can then be hydrolyzed under basic conditions to yield the final amino acid product.

Reduction to an Aldehyde: The Stephen Reduction

The Stephen reduction is a classic named reaction that provides a two-step method to convert a nitrile into an aldehyde.[7] It proceeds via the reduction of the nitrile to an iminium salt, which is then hydrolyzed.

Causality of Method Selection: This method is particularly useful for aromatic nitriles and offers a direct route to the aldehyde functionality, which is difficult to achieve via other reduction pathways that tend to over-reduce to the alcohol.[8][9] The key is the formation of a stable aldimine tin chloride intermediate that precipitates and can be isolated before hydrolysis.[10]

  • Iminium Salt Formation: Suspend anhydrous Tin(II) chloride (SnCl₂, 2.0 eq) in anhydrous diethyl ether. Bubble dry hydrogen chloride (HCl) gas through the suspension until it is saturated.

  • Substrate Addition: Add this compound (1.0 eq) to the mixture. Stir at room temperature. The corresponding iminium salt will precipitate as a complex with tin chloride (aldimine stannichloride).[9]

  • Isolation of Intermediate: Isolate the precipitate by filtration under anhydrous conditions.

  • Hydrolysis: Add the precipitate to water and stir at room temperature or warm gently. The iminium salt will hydrolyze to the aldehyde.

  • Work-up and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over Na₂SO₄, filtered, and concentrated. The crude product can be purified by column chromatography.

stephen_reduction Nitrile R-C≡N Salt1 [R-C≡NH]⁺Cl⁻ Nitrile->Salt1 + HCl HCl HCl Salt2 [R-CH=NH₂]⁺[SnCl₆]²⁻ Aldimine Stannichloride Salt1->Salt2 + SnCl₂, HCl (Reduction) SnCl2 SnCl₂ Aldehyde R-CHO Salt2->Aldehyde + H₂O H2O H₂O (Hydrolysis) Byproduct NH₄Cl

Section 3: [3+2] Cycloaddition for Tetrazole Synthesis

In modern drug discovery, tetrazoles are frequently used as bioisosteres for carboxylic acids. They possess a similar pKa and spatial arrangement of hydrogen bond acceptors but often exhibit improved metabolic stability and cell permeability. The most direct route to a 5-substituted-1H-tetrazole is the [3+2] cycloaddition of an azide source with a nitrile.[11][12]

Causality of Method Selection: While this reaction can be performed thermally, conditions are often harsh. The use of a catalyst, such as a Cobalt(II) complex[11] or Lewis acids like ZnCl₂, allows the reaction to proceed under milder conditions. These catalysts coordinate to the nitrile, activating it for cycloaddition.[12] Safety is paramount when working with azides; catalyzed reactions at lower temperatures minimize the risk associated with the formation of volatile and explosive hydrazoic acid (HN₃).[13][14]

Protocol 3: Cobalt-Catalyzed Synthesis of 4-(1H-tetrazol-5-yl)-6-methylpicolinic Acid
  • Safety First: All operations involving sodium azide should be conducted in a well-ventilated fume hood. Avoid contact with acids (generates HN₃) and heavy metals (forms explosive salts). Use appropriate personal protective equipment (PPE).

  • Reaction Setup: In a reaction vial, combine this compound (1.0 eq), sodium azide (NaN₃, 1.5 eq), a Co(II) catalyst (e.g., CoCl₂ or a specific complex, 1-5 mol%), and a suitable solvent such as DMF or NMP.[11]

  • Reaction Execution: Seal the vial and heat the mixture to 100-120°C. Monitor the reaction by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Purification: Cool the reaction mixture to room temperature. Carefully pour the mixture into water and acidify with 2M HCl to a pH of ~2-3. This protonates the tetrazole and precipitates the product. The resulting solid is collected by filtration, washed with cold water, and dried under vacuum.

tetrazole_workflow

Section 4: The Ritter Reaction - Synthesis of N-Alkyl Amides

The Ritter reaction is a powerful method for forming C-N bonds, converting a nitrile into an N-alkyl amide.[15] The reaction involves the nucleophilic attack of the nitrile nitrogen onto a carbocation, which is typically generated in situ from an alcohol or alkene in the presence of a strong acid.[16]

Causality of Method Selection: This reaction provides access to secondary amides that are inaccessible via simple hydration. It is particularly effective with substrates that can form stable carbocations, such as tertiary or benzylic alcohols. The choice of a strong protic acid like sulfuric acid is essential for generating the carbocation intermediate.

Protocol 4: Synthesis of N-tert-butyl-4-carbamoyl-6-methylpicolinamide Derivative

Note: This reaction uses the cyano group to form an N-tert-butyl amide. The final product name will reflect the transformation of the cyano group into an N-tert-butylcarboxamide group.

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetic acid and tert-butanol (used in excess).

  • Acid Addition: Cool the mixture in an ice bath to 0°C. Slowly and carefully add concentrated sulfuric acid (H₂SO₄, 2-3 eq).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress can be monitored by quenching a small aliquot and analyzing by LC-MS.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution by the slow addition of a strong base, such as aqueous NaOH or solid NaHCO₃, until the pH is ~7-8.

  • Purification: The product will often precipitate upon neutralization and can be collected by filtration. Alternatively, the aqueous solution can be extracted with an organic solvent like ethyl acetate. The combined organic layers are then dried, filtered, and concentrated to yield the crude product, which can be purified by recrystallization or column chromatography.

References

Application Notes and Protocols for the Analysis of Picolinic Acid Derivatives by HPLC and LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

<

Introduction: The Significance of Picolinic Acid Derivatives

Picolinic acid, a pyridine-based monocarboxylic acid, and its derivatives are of significant interest in the pharmaceutical and biomedical fields.[1][2][3] These compounds exhibit a wide range of biological activities, including roles as enzyme inhibitors and signaling pathway modulators.[1][2][3] Notably, derivatives of picolinic acid are being investigated and developed as drug candidates for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2][3][4] Given their therapeutic potential, robust and reliable analytical methods are crucial for their detection, quantification, and characterization in various matrices, from simple solutions to complex biological fluids.

This document provides a comprehensive guide to the analysis of picolinic acid derivatives using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is intended for researchers, scientists, and drug development professionals seeking to establish and validate analytical protocols for these important compounds.

Part 1: High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a cornerstone technique for the separation, identification, and quantification of pharmaceutical compounds.[5] The choice of HPLC method for picolinic acid derivatives is largely dictated by their polar nature.

The Challenge of Analyzing Polar Compounds

Picolinic acid and its derivatives are polar molecules, which can present a challenge for traditional reversed-phase liquid chromatography (RP-LC) where retention is based on hydrophobicity. In RP-LC, polar compounds often exhibit poor retention and elute early, close to the void volume, making accurate quantification difficult. To overcome this, several specialized HPLC techniques can be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an effective alternative for separating polar compounds.[6][7][8] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A thin aqueous layer forms on the surface of the stationary phase, and analyte retention is based on partitioning between this aqueous layer and the more organic mobile phase.[7][9]

  • Causality behind the choice: HILIC is selected because the mechanism of partitioning and hydrogen bonding interactions provides strong retention for polar analytes like picolinic acid derivatives that are poorly retained in reversed-phase chromatography.[6][7] The use of a high organic content mobile phase also offers the advantage of enhanced sensitivity when coupled with mass spectrometry.[8][9]

Ion-Pair Chromatography (IPC)

IPC is another powerful technique for analyzing ionic and ionizable compounds like picolinic acid on reversed-phase columns.[10][11] This method involves adding an ion-pairing reagent to the mobile phase.[10] This reagent has a hydrophobic part that interacts with the stationary phase and an ionic part that pairs with the charged analyte, effectively increasing its retention.[10][11][12]

  • Causality behind the choice: For acidic compounds like picolinic acid, a positively charged ion-pairing reagent, such as a tetra-alkyl ammonium salt, is used.[10][13] The reagent forms a neutral ion-pair with the deprotonated picolinic acid derivative, which then has a greater affinity for the nonpolar stationary phase, leading to increased retention and better separation.[10][12] It is crucial to control the pH of the mobile phase to ensure the analyte is in its ionized form.[14]

HPLC Protocol: A Step-by-Step Guide

This protocol provides a general framework for the analysis of picolinic acid derivatives. Optimization will be required based on the specific derivative and matrix.

1.4.1. Sample Preparation

For biological samples such as serum or plasma, protein precipitation is a common and effective initial step.[15]

  • To 100 µL of the biological sample, add 200 µL of a cold protein precipitating agent (e.g., acetonitrile or methanol).

  • Vortex the mixture for 1 minute to ensure thorough mixing.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant for injection into the HPLC system.

1.4.2. Chromatographic Conditions

The following table outlines starting conditions for both HILIC and IPC methods.

ParameterHILIC MethodIon-Pair Chromatography Method
Column HILIC Column (e.g., Amide, Amino, or bare silica phase)[7][8]C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 10 mM Ammonium Formate, pH 3.0Water with 5 mM Tetrabutylammonium Hydrogen Sulfate and 20 mM Phosphate Buffer, pH 7.0
Mobile Phase B Acetonitrile with 0.1% Formic AcidAcetonitrile
Gradient 95% B to 50% B over 10 minutesIsocratic or Gradient (e.g., 20% B to 80% B over 15 minutes)
Flow Rate 0.5 mL/min1.0 mL/min
Column Temperature 30 °C35 °C
Injection Volume 5 µL10 µL
Detection UV at 265 nm[15]UV at 265 nm[15]

1.4.3. Method Validation

Validation of the HPLC method should be performed according to the International Conference on Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose.[5][16][17][18] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[19]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[17][19]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[16]

  • Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[16] This includes repeatability (intra-assay precision) and intermediate precision.[17]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

LC-MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, making it an indispensable tool for the analysis of compounds in complex matrices.[20][21]

Ionization Techniques

Electrospray ionization (ESI) is the most common ionization technique for LC-MS analysis of small molecules like picolinic acid derivatives.[22] ESI is a "soft" ionization technique that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]-, minimizing fragmentation and preserving the molecular ion.[22] Picolinic acid derivatives can be ionized in both positive and negative ion modes.[23]

  • Causality behind the choice: ESI is chosen for its ability to generate ions from polar molecules directly from the liquid phase with minimal fragmentation, which is crucial for obtaining molecular weight information. The ability to operate in both positive and negative modes provides flexibility in method development to achieve the best sensitivity for a particular picolinic acid derivative.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation and highly selective quantification.[20][24] In MS/MS, a precursor ion (e.g., the molecular ion) is selected, fragmented, and the resulting product ions are detected.[21][24] This fragmentation pattern provides a structural fingerprint of the molecule.[25][26]

  • Causality behind the choice: MS/MS is employed to enhance specificity and confidence in compound identification. By monitoring a specific precursor-to-product ion transition (Selected Reaction Monitoring, SRM), the signal-to-noise ratio is significantly improved, allowing for the quantification of analytes at very low concentrations even in complex biological matrices.[27]

The Challenge of Matrix Effects

A significant challenge in LC-MS analysis of biological samples is the "matrix effect," which refers to the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[28][29][30][31] This can lead to ion suppression or enhancement, affecting the accuracy and reproducibility of the results.[30][32]

  • Mitigation Strategies:

    • Effective Sample Preparation: To minimize matrix effects, a thorough sample cleanup is essential.[29] Techniques like solid-phase extraction (SPE) can provide cleaner extracts compared to simple protein precipitation.[33]

    • Chromatographic Separation: Optimizing the chromatographic method to separate the analyte from interfering matrix components is crucial.

    • Use of Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects.[32] The SIL-IS co-elutes with the analyte and experiences the same matrix effects, allowing for accurate quantification.

LC-MS Protocol: A Step-by-Step Guide

This protocol outlines a general approach for the LC-MS analysis of picolinic acid derivatives.

2.4.1. Sample Preparation (Enhanced for LC-MS)

For sensitive LC-MS analysis, a more rigorous sample preparation method like Solid-Phase Extraction (SPE) is recommended.

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the supernatant from the protein precipitation step (from section 1.4.1) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove interfering substances.

  • Elution: Elute the picolinic acid derivatives with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2.4.2. LC and MS Conditions

ParameterLC-MS Method
LC System UHPLC system for high resolution and speed
Column HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm) or C18 Column
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Optimized for separation of the specific derivative
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Triple Quadrupole or High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)
Ionization Source Electrospray Ionization (ESI)
Ionization Mode Positive and/or Negative, depending on the derivative
Capillary Voltage 3.5 kV
Gas Temperature 300 °C
Gas Flow 8 L/min
Nebulizer Pressure 35 psi
MS/MS Transitions Determined by infusing a standard solution of the analyte to identify the precursor ion and optimize fragmentation to select the most intense and specific product ions.
Derivatization to Enhance Sensitivity

For certain derivatives or when ultimate sensitivity is required, chemical derivatization can be employed to improve ionization efficiency.[34] Picolinic acid itself can be used as a derivatizing agent to enhance the detection of other molecules, such as corticosteroids and hydroxy-androgens, in positive ion ESI-MS.[27][34][35][36]

Visualizations and Data Presentation

Experimental Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC_Injection HPLC Injection Supernatant->HPLC_Injection ChromatographicSeparation Chromatographic Separation (HILIC or IPC) HPLC_Injection->ChromatographicSeparation UV_Detection UV Detection ChromatographicSeparation->UV_Detection DataAcquisition Data Acquisition UV_Detection->DataAcquisition Quantification Quantification & Reporting DataAcquisition->Quantification

Caption: General workflow for HPLC analysis of picolinic acid derivatives.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing BiologicalSample Biological Sample ProteinPrecipitation Protein Precipitation BiologicalSample->ProteinPrecipitation SPE Solid-Phase Extraction (SPE) ProteinPrecipitation->SPE EvapRecon Evaporation & Reconstitution SPE->EvapRecon LC_Injection LC Injection EvapRecon->LC_Injection ChromatographicSeparation Chromatographic Separation LC_Injection->ChromatographicSeparation ESI Electrospray Ionization (ESI) ChromatographicSeparation->ESI MSMS Tandem MS (MS/MS) ESI->MSMS DataAcquisition Data Acquisition MSMS->DataAcquisition Quantification Quantification & Structural Elucidation DataAcquisition->Quantification

Caption: Enhanced workflow for LC-MS/MS analysis of picolinic acid derivatives.

Quantitative Data Summary

The following table provides hypothetical validation data for an HPLC method to illustrate how results should be presented.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.9950.999
Range 1.0 - 1000 ng/mL1.0 - 1000 ng/mL
Accuracy (% Recovery) 85 - 115%98.5%
Precision (% RSD) ≤ 15%4.2%
LOD S/N ≥ 30.3 ng/mL
LOQ S/N ≥ 101.0 ng/mL

Conclusion

The analysis of picolinic acid derivatives requires careful consideration of their polar nature. Both HILIC and ion-pair chromatography are powerful HPLC techniques for achieving adequate retention and separation. For high sensitivity and specificity, particularly in complex biological matrices, LC-MS/MS is the method of choice. Proper sample preparation is critical to mitigate matrix effects and ensure data quality. The protocols and guidelines presented here provide a solid foundation for developing and validating robust analytical methods for this important class of compounds, thereby supporting their advancement in pharmaceutical research and development.

References

Application Notes and Protocols for the Scale-up Synthesis of 4-cyano-6-methyl-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Internal Use and Distribution to Researchers, Scientists, and Drug Development Professionals.

Abstract

This document provides a comprehensive guide for the multi-step, scalable synthesis of 4-cyano-6-methyl-2-pyridinecarboxylic acid, a key building block in pharmaceutical and agrochemical research. The synthetic strategy commences with the readily available and cost-effective starting material, 2,6-lutidine. The process involves a three-step sequence: N-oxidation, cyanation at the 4-position, and a regioselective side-chain oxidation of one of the methyl groups. This guide offers detailed, step-by-step protocols, discusses the underlying chemical principles for each transformation, and addresses critical considerations for process safety, optimization, and scale-up.

Introduction and Strategic Overview

4-cyano-6-methyl-2-pyridinecarboxylic acid is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a carboxylic acid, a nitrile, and a methyl group on the pyridine scaffold, makes it a versatile precursor for the synthesis of complex molecular architectures. The development of a robust and scalable synthetic route is paramount for ensuring a reliable supply for research and development endeavors.

The synthetic approach detailed herein was designed with scalability and economic viability as primary considerations. Starting from 2,6-lutidine, the synthesis proceeds through the formation of 4-cyano-2,6-dimethylpyridine, a key intermediate. The critical final step involves the selective oxidation of one of the two methyl groups to the corresponding carboxylic acid.

Overall Synthetic Scheme

The proposed synthesis is a three-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow Start 2,6-Lutidine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 2,6-Lutidine N-Oxide Step1->Intermediate1 H₂O₂ / Acetic Acid Step2 Step 2: Cyanation Intermediate1->Step2 Intermediate2 4-Cyano-2,6-dimethylpyridine Step2->Intermediate2 TMSCN / DMAP or KCN / (CH₃)₂NCOCl Step3 Step 3: Selective Oxidation Intermediate2->Step3 FinalProduct 4-Cyano-6-methyl-2-pyridinecarboxylic acid Step3->FinalProduct SeO₂ / Dioxane

Caption: Overall synthetic workflow.

Detailed Synthesis Protocols

Materials and Equipment
Reagent/MaterialGradeSupplier
2,6-LutidineReagent Grade, ≥99%Standard chemical suppliers
Hydrogen Peroxide30% w/w in H₂OStandard chemical suppliers
Glacial Acetic AcidACS Reagent GradeStandard chemical suppliers
Trimethylsilyl Cyanide (TMSCN)≥98%Specialized chemical suppliers
4-(Dimethylamino)pyridine (DMAP)≥99%Standard chemical suppliers
Dichloromethane (DCM)Anhydrous, ≥99.8%Standard chemical suppliers
Selenium Dioxide (SeO₂)≥99.9%Standard chemical suppliers
1,4-DioxaneAnhydrous, ≥99.8%Standard chemical suppliers
Sodium BicarbonateACS Reagent GradeStandard chemical suppliers
Sodium Sulfate (anhydrous)ACS Reagent GradeStandard chemical suppliers
Hydrochloric Acid37%Standard chemical suppliers
Ethyl AcetateACS Reagent GradeStandard chemical suppliers
HexanesACS Reagent GradeStandard chemical suppliers

Equipment:

  • Multi-neck round-bottom flasks (appropriate for scale)

  • Reflux condensers

  • Mechanical stirrers

  • Temperature controllers and heating mantles

  • Dropping funnels

  • Rotary evaporator

  • Vacuum filtration apparatus

  • Standard laboratory glassware

Step 1: Synthesis of 2,6-Lutidine N-Oxide

Reaction Principle: The nitrogen atom of the pyridine ring is oxidized to an N-oxide using an oxidizing agent, typically hydrogen peroxide in acetic acid. This transformation serves to activate the 4-position of the pyridine ring towards nucleophilic attack.

Protocol:

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2,6-lutidine (1.0 eq) and glacial acetic acid (3.0 eq).

  • Begin stirring and heat the mixture to 70-80 °C.

  • Slowly add 30% hydrogen peroxide (1.5 eq) dropwise via the dropping funnel, maintaining the internal temperature below 90 °C. The addition is exothermic.

  • After the addition is complete, continue to stir the reaction mixture at 80 °C for 24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the excess hydrogen peroxide by the slow addition of a saturated aqueous solution of sodium sulfite until a negative test is obtained with peroxide test strips.

  • Neutralize the acetic acid by the addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-lutidine N-oxide as a solid. The product can be further purified by recrystallization if necessary.[1]

ParameterValue
Reactants 2,6-Lutidine, Hydrogen Peroxide, Acetic Acid
Stoichiometry 1 : 1.5 : 3
Temperature 70-90 °C
Reaction Time 24 hours
Typical Yield 85-95%
Step 2: Synthesis of 4-Cyano-2,6-dimethylpyridine

Reaction Principle: The 4-position of 2,6-lutidine N-oxide is susceptible to nucleophilic attack. A cyanating agent, such as trimethylsilyl cyanide (TMSCN) activated by a Lewis base like 4-(dimethylamino)pyridine (DMAP), can introduce the cyano group at this position. An alternative, more classical approach is the Reissert-Henze reaction using potassium cyanide and an activating agent like dimethylcarbamoyl chloride.[2]

Protocol (using TMSCN):

  • In a dry, inert atmosphere (e.g., under nitrogen), dissolve 2,6-lutidine N-oxide (1.0 eq) in anhydrous dichloromethane.

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trimethylsilyl cyanide (TMSCN) (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 4-cyano-2,6-dimethylpyridine.

ParameterValue
Reactants 2,6-Lutidine N-Oxide, TMSCN, DMAP
Stoichiometry 1 : 1.2 : 0.1
Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Typical Yield 70-80%
Step 3: Synthesis of 4-Cyano-6-methyl-2-pyridinecarboxylic acid

Reaction Principle: This is the most critical step, involving the selective oxidation of one of the two methyl groups. Selenium dioxide (SeO₂) is a known reagent for the oxidation of activated methyl groups on heterocyclic rings to aldehydes or carboxylic acids.[3] The electron-withdrawing cyano group at the 4-position deactivates the adjacent methyl groups, but careful control of reaction conditions can favor mono-oxidation. The reaction proceeds via an ene reaction followed by hydrolysis and further oxidation.

Oxidation_Mechanism Intermediate2 4-Cyano-2,6-dimethylpyridine Aldehyde 4-Cyano-6-methyl-2-pyridinecarboxaldehyde Intermediate2->Aldehyde SeO₂ (1.1 eq) Dioxane/H₂O Reflux CarboxylicAcid 4-Cyano-6-methyl-2-pyridinecarboxylic acid Aldehyde->CarboxylicAcid Further Oxidation (SeO₂)

Caption: Selective oxidation pathway.

Protocol:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-cyano-2,6-dimethylpyridine (1.0 eq) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).

  • Add selenium dioxide (1.1-1.2 eq) to the suspension.

  • Heat the reaction mixture to reflux (approximately 101-103 °C) and maintain for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS, observing the formation of the intermediate aldehyde and the final carboxylic acid product.

  • After the reaction is complete (disappearance of the starting material), cool the mixture to room temperature.

  • Filter the reaction mixture to remove the black selenium byproduct. Wash the filter cake with dioxane.

  • Concentrate the filtrate under reduced pressure to remove the dioxane.

  • To the remaining aqueous residue, add water and adjust the pH to ~2-3 with concentrated hydrochloric acid.

  • The product will precipitate as a solid. Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-cyano-6-methyl-2-pyridinecarboxylic acid. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

ParameterValue
Reactants 4-Cyano-2,6-dimethylpyridine, Selenium Dioxide
Stoichiometry 1 : 1.1-1.2
Solvent 1,4-Dioxane / Water
Temperature Reflux (~102 °C)
Reaction Time 12-24 hours
Typical Yield 50-60%

Process Safety and Handling

General Precautions:

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Reagent-Specific Hazards:

  • Hydrogen Peroxide (30%): Strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns.

  • Trimethylsilyl Cyanide (TMSCN): Highly toxic and volatile. Can release hydrogen cyanide gas upon contact with moisture or acids. Handle with extreme caution in a well-ventilated fume hood. A quench solution of sodium hypochlorite (bleach) should be readily available.

  • Potassium Cyanide (KCN): Highly toxic if ingested, inhaled, or absorbed through the skin.[4] Contact with acids liberates highly toxic hydrogen cyanide gas.

  • Selenium Dioxide (SeO₂): Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes. Can cause severe irritation and burns.

Waste Disposal:

  • Cyanide-containing waste must be quenched with an oxidizing agent (e.g., sodium hypochlorite) before disposal according to institutional and local regulations.

  • Selenium-containing waste should be collected and disposed of as hazardous heavy metal waste.

Scale-up Considerations and Optimization

  • Step 1 (N-Oxidation): The reaction is exothermic and requires careful temperature control during the addition of hydrogen peroxide on a larger scale. A jacketed reactor with controlled cooling is recommended.

  • Step 2 (Cyanation): The use of TMSCN on a large scale presents significant safety challenges and cost. For industrial production, exploring the use of less hazardous and more economical cyanide sources, such as potassium or sodium cyanide with an appropriate activating agent, is advisable.[2]

  • Step 3 (Selective Oxidation): The stoichiometry of selenium dioxide is critical to minimize the formation of the di-acid byproduct. Careful optimization of the SeO₂ equivalents may be required. The removal of selenium byproducts on a large scale can be challenging; efficient filtration is necessary. Alternative oxidation methods, such as catalytic air oxidation, could be explored for a more environmentally friendly and cost-effective process on an industrial scale.

Conclusion

The synthetic route presented provides a reliable and scalable method for the preparation of 4-cyano-6-methyl-2-pyridinecarboxylic acid from the inexpensive starting material 2,6-lutidine. The protocols have been designed to be robust and adaptable for larger-scale production. Careful attention to safety, particularly in the handling of cyanide reagents and selenium dioxide, is essential. Further optimization of the selective oxidation step could lead to improved yields and a more sustainable process for industrial applications.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-Cyano-6-methylpicolinic acid. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related heterocyclic compounds. Here, we address common challenges, answer frequently asked questions, and provide detailed, field-tested protocols to streamline your experimental workflow.

Synthetic Overview & Core Challenges

The synthesis of this compound is a multi-step process that, while conceptually straightforward, presents several critical challenges that can impact yield and purity. A common synthetic route starts from 6-methylpicolinic acid or a related pyridine derivative, involving two key transformations: cyanation of the pyridine ring at the 4-position and subsequent selective oxidation of the 6-methyl group to a carboxylic acid.

The primary hurdles researchers face include:

  • Regioselectivity: Ensuring the cyano group is introduced specifically at the C4 position.

  • Reaction Compatibility: The cyano and methyl groups have different sensitivities to reagents, making the sequence of steps and choice of reagents crucial.

  • Hydrolysis: The nitrile (cyano) group is susceptible to unwanted hydrolysis to an amide or carboxylic acid, especially under the harsh conditions often required for oxidation.

  • Purification: Isolating the final product from starting materials, intermediates, and byproducts can be complex.

Below is a generalized workflow diagram illustrating a common synthetic approach.

cluster_0 Pathway A: Cyanation First cluster_1 Pathway B: Oxidation First A1 6-Methylpicolinamide A2 4-Amino-6-methylpicolinamide A1->A2 Nitration & Reduction A3 4-Bromo-6-methylpicolinamide A2->A3 Sandmeyer Reaction (Diazotization & Bromination) A4 4-Cyano-6-methylpicolinamide A3->A4 Nucleophilic Cyanation (e.g., CuCN) A5 This compound A4->A5 Hydrolysis B1 2,4-Lutidine B2 4-Cyano-2,6-lutidine B1->B2 Ammoxidation or Direct C-H Cyanation B3 This compound N-oxide B2->B3 Oxidation of N and Methyl (e.g., H2O2/AcOH) B4 This compound B3->B4 Reduction of N-oxide (e.g., PCl3) caption Fig 1. Common synthetic pathways to this compound.

Caption: Fig 1. Common synthetic pathways to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for this synthesis? A: A frequently used starting point is 6-methylpicolinic acid or its derivatives, like amides or esters. Another approach begins with more readily available pyridine derivatives like 2,6-lutidine, which then requires functionalization at the 4-position and oxidation of one methyl group. The choice often depends on the cost and availability of the starting materials and the desired scale of the synthesis.

Q2: Is it better to introduce the cyano group first or oxidize the methyl group first? A: This is a critical strategic decision.

  • Cyanation First: Performing cyanation on a pyridine ring that already contains the methyl group is common. However, the subsequent oxidation of the methyl group must be done under conditions that do not hydrolyze the nitrile.

  • Oxidation First: Oxidizing the methyl group to a carboxylic acid first can make the pyridine ring more electron-deficient, potentially complicating subsequent C-H cyanation reactions. However, it avoids the risk of hydrolyzing the nitrile during oxidation. Often, a protecting group strategy for the carboxylic acid may be required.

Q3: What are the typical yields for this synthesis? A: Yields can vary significantly based on the chosen route and optimization of each step. It is not uncommon for multi-step syntheses of this nature to have overall yields in the range of 20-40%. Each step, if well-optimized, should ideally achieve >70% yield.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis in a question-and-answer format.

Challenges in the Cyanation Step

Q: My cyanation reaction (e.g., using CuCN on a 4-halo-6-methylpyridine intermediate) is giving very low yields or failing completely. What are the likely causes?

A: This is a common bottleneck. The success of a nucleophilic aromatic substitution with cyanide often depends on several factors.

Potential Causes & Solutions:

Potential Cause Explanation & Recommended Action
Poor Quality of Reagents Copper(I) cyanide (CuCN) is notoriously sensitive to air and moisture. Oxidized or hydrated CuCN is significantly less reactive. Solution: Use freshly purchased, high-purity CuCN, or purify commercial CuCN before use. Ensure the reaction is run under a dry, inert atmosphere (e.g., Argon or Nitrogen).[1]
Inadequate Solvent High-boiling polar aprotic solvents like DMF, DMAc, or NMP are typically required to achieve the temperatures needed for this reaction. Solution: Ensure your solvent is anhydrous. If the reaction is sluggish, consider switching to a higher-boiling solvent or carefully increasing the reaction temperature. Monitor for decomposition of the starting material at higher temperatures.
Poor Leaving Group The reactivity of the 4-halopyridine substrate is critical. The typical reactivity order is I > Br > Cl. Solution: If using a 4-chloro derivative with poor results, consider synthesizing the 4-bromo or 4-iodo analogue. The increased reactivity often justifies the extra synthetic step.[1]
Reaction Not Reaching Completion The reaction may be slow. Solution: Monitor the reaction progress using TLC or LC-MS. If it stalls, a slight increase in temperature or extended reaction time may be necessary. Be cautious, as prolonged heating can lead to byproduct formation.
Challenges in the Oxidation of the 6-Methyl Group

Q: I am trying to oxidize the 6-methyl group to a carboxylic acid, but I am observing significant hydrolysis of my 4-cyano group into an amide or a carboxylic acid. How can I prevent this?

A: This is the classic challenge of chemoselectivity in this synthesis. The cyano group can be sensitive to both acidic and basic conditions, especially at elevated temperatures, which are often required for methyl group oxidation.

Troubleshooting Decision Workflow:

start Problem: Unwanted Nitrile Hydrolysis during Methyl Oxidation q1 Are you using a strong oxidant like KMnO4 under harsh (high temp, extreme pH) conditions? start->q1 sol1 Option 1: Milder Conditions - Lower temperature - Control pH closer to neutral - Use a phase-transfer catalyst to improve efficiency at lower temps. q1->sol1 Yes sol2 Option 2: Alternative Oxidant - Consider SeO2 (requires careful handling) - Catalytic oxidation with O2/Co(OAc)2 - Nitric acid under controlled conditions q1->sol2 Yes sol3 Option 3: Change Synthetic Route - Protect the nitrile group (if possible) - Perform oxidation before cyanation q1->sol3 Yes result Improved Chemoselectivity: Selective oxidation of methyl group with minimal nitrile hydrolysis sol1->result sol2->result sol3->result caption Fig 2. Decision workflow for troubleshooting nitrile hydrolysis.

Caption: Fig 2. Decision workflow for troubleshooting nitrile hydrolysis.

Detailed Recommendations:

  • Modify KMnO₄ Conditions: Potassium permanganate is a powerful and cost-effective oxidant, but its conditions must be finely tuned.

    • Temperature Control: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C and slowly warm if necessary.

    • pH Control: Maintaining a near-neutral pH can sometimes suppress nitrile hydrolysis. This can be achieved by adding a buffer or by the slow, portion-wise addition of the oxidant.

  • Explore Alternative Oxidants:

    • Selenium Dioxide (SeO₂): SeO₂ is a classic reagent for the oxidation of activated methyl groups to aldehydes, which can then be further oxidized to the carboxylic acid in a separate, milder step. Caution: Selenium compounds are highly toxic and require handling in a fume hood with appropriate personal protective equipment.

    • Nitric Acid: Concentrated nitric acid can be effective but is also highly corrosive and can lead to nitration of the ring as a side reaction. This requires careful temperature control and optimization.

    • Biocatalysis: Certain microorganisms contain enzymes (nitrilases) that can selectively hydrolyze nitriles, but this is more commonly applied to dinitriles to form cyano-carboxylic acids. While not a direct oxidation method, it highlights an alternative enzymatic approach if the corresponding dinitrile were available.

Purification Issues

Q: My final product is difficult to purify. I see multiple spots on my TLC plate, and recrystallization is not effective.

A: Purification challenges often stem from the presence of closely related impurities, such as the corresponding amide (from nitrile hydrolysis) or unreacted starting material.

Purification Strategy:

Problem Recommended Solution
Product contaminated with starting material Optimize the reaction to drive it to completion. If separation is still difficult, consider column chromatography. A gradient elution from a less polar to a more polar solvent system on silica gel is often effective.
Product contaminated with the amide byproduct The carboxylic acid product is acidic, while the amide is largely neutral. This difference in pKa can be exploited. Solution: Acid-Base Extraction. 1. Dissolve the crude mixture in an organic solvent (e.g., ethyl acetate). 2. Extract with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The desired carboxylic acid will move into the aqueous layer as its carboxylate salt, leaving the neutral amide in the organic layer. 3. Separate the layers. 4. Carefully re-acidify the aqueous layer with a strong acid (e.g., 1M HCl) until the product precipitates out. 5. Filter, wash with cold water, and dry the purified product.
Product is insoluble or streaks on silica gel Picolinic acids can be highly polar and may chelate to the silica gel. Solution: Try using a different stationary phase, such as alumina or reverse-phase C18 silica. Alternatively, adding a small amount of acetic acid or formic acid to the chromatography eluent can help to suppress tailing and improve separation.

Key Experimental Protocol: Sandmeyer-type Cyanation

This protocol describes the cyanation of a 4-amino-6-methylpyridine derivative, a common intermediate. This is a representative protocol and may require optimization for your specific substrate.

Objective: To convert 4-Amino-6-methylpicolinamide to 4-Cyano-6-methylpicolinamide.

Step 1: Diazotization

  • In a three-necked flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend 4-amino-6-methylpicolinamide (1.0 eq) in 48% hydrobromic acid (HBr, ~4-5 mL per gram of starting material).

  • Cool the mixture to 0 to -5 °C in an ice-salt bath.

  • Dissolve sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

  • Add the NaNO₂ solution dropwise to the suspension while vigorously stirring, ensuring the internal temperature does not rise above 0 °C. The formation of the diazonium salt is often indicated by a change in color and consistency.

  • Stir the mixture for an additional 30-45 minutes at 0 °C after the addition is complete.

Step 2: Cyanation

  • In a separate, larger flask, prepare a solution of copper(I) cyanide (CuCN, 1.5 eq) and sodium cyanide (NaCN, 1.5 eq) in water. Caution: Cyanides are extremely toxic. Handle with extreme care in a well-ventilated fume hood. Have a cyanide quench solution (e.g., bleach or hydrogen peroxide/NaOH) available.

  • Heat this cyanide solution to 60-70 °C.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the hot cyanide solution. Vigorous nitrogen evolution will occur. Control the rate of addition to manage the effervescence.

  • After the addition is complete, continue to heat the reaction mixture at 70-80 °C for 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then neutralize it carefully with a base such as sodium carbonate.

  • The crude product often precipitates. It can be filtered or extracted with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purify the crude product by recrystallization or column chromatography.

References

Purification of 4-Cyano-6-methylpicolinic acid from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 4-cyano-6-methylpicolinic acid from crude reaction mixtures. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific challenges encountered during experimental work, ensuring a streamlined and efficient purification process.

Introduction to Purification Strategies

The purification of this compound, an acidic organic compound, from a crude reaction mixture typically involves exploiting its unique chemical properties. The primary methods employed are acid-base extraction and recrystallization. The choice of method, or a combination thereof, will depend on the nature and properties of the impurities present in the crude mixture.

A general workflow for the purification process is outlined below:

PurificationWorkflow cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude Crude Reaction Mixture in Organic Solvent add_base Add Aqueous Base (e.g., NaHCO3) crude->add_base separate_layers Separate Aqueous and Organic Layers add_base->separate_layers acidify Acidify Aqueous Layer (e.g., with HCl) separate_layers->acidify Aqueous Layer organic_impurities organic_impurities separate_layers->organic_impurities Organic Layer (Neutral/Basic Impurities) precipitate Precipitate Pure Acid acidify->precipitate filter_dry Filter and Dry Product precipitate->filter_dry end_product Pure this compound filter_dry->end_product crude_solid Crude Solid dissolve Dissolve in Minimum Hot Solvent crude_solid->dissolve cool Cool Slowly to Induce Crystallization dissolve->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash dry Dry Pure Crystals filter_wash->dry dry->end_product start Start start->crude start->crude_solid

Caption: General workflow for purification of this compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues.

Acid-Base Extraction

Acid-base extraction is a powerful technique for separating acidic compounds like this compound from neutral or basic impurities.[1] The principle lies in the differential solubility of the acidic compound and its corresponding salt in organic and aqueous phases.[2]

Q1: I've performed an acid-base extraction, but upon acidification of the aqueous layer, no precipitate of my product forms. What could be the issue?

A1: This is a common and frustrating problem that can arise from several factors:

  • Insufficient Acidification: The pKa of the carboxylic acid group on the picolinic acid derivative must be overcome to protonate the carboxylate and induce precipitation. Ensure you have added enough acid to lower the pH sufficiently. Use pH paper or a pH meter to confirm the aqueous layer is acidic (typically pH 2-3).

  • Product is Too Soluble in Water: While the protonated form is less water-soluble than its salt, it may still have some solubility, especially if the volume of water is large. If you suspect this, you can try to extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to recover your product.[3]

  • Low Concentration of Product: If the initial concentration of your product in the crude mixture was very low, the amount that partitions into the aqueous layer might not be enough to precipitate upon acidification. You may need to concentrate the aqueous layer under reduced pressure before acidification.

  • "Oiling Out": Instead of a crystalline solid, your product may have separated as an oil. This can happen if the melting point of the solid is lower than the temperature of the solution or if impurities are present. If "oiling out" occurs, try cooling the mixture in an ice bath to induce solidification. If it remains an oil, you may need to extract it with an organic solvent and then purify by another method like chromatography.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent in which your product is soluble (e.g., diethyl ether, ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[4] A weak base is often preferred to a strong base like NaOH to prevent potential hydrolysis of the nitrile group.

  • Mixing: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup (CO₂ evolution).

  • Separation: Allow the layers to separate. The deprotonated 4-cyano-6-methylpicolinate salt will be in the aqueous layer, while neutral and basic impurities will remain in the organic layer.

  • Isolation: Drain the aqueous layer into a clean flask. To recover the product, cool the aqueous layer in an ice bath and slowly add a strong acid, such as concentrated HCl, until the solution is acidic (test with pH paper).

  • Filtration: The purified this compound should precipitate out of the solution. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.

Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle is based on the differential solubility of the desired compound and the impurities in a chosen solvent at different temperatures.

Q2: I'm trying to recrystallize my crude this compound, but I can't find a suitable solvent. What should I do?

A2: Finding the right recrystallization solvent is key to a successful purification. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Solvent Screening: A systematic approach is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating. A good starting point for a polar, acidic molecule like this compound would be polar protic solvents (e.g., water, ethanol, methanol) or polar aprotic solvents (e.g., acetone, ethyl acetate).[5]

  • Solvent Pairs: If a single solvent is not effective, a two-solvent system (a "solvent pair") can be used. This typically consists of a "good" solvent in which the compound is very soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. Common pairs include ethanol-water, acetone-water, and ethyl acetate-hexane.[6]

  • General Guidance for Picolinic Acids: Picolinic acids, in general, show good solubility in water and alcohols.[7] Given the presence of the cyano and methyl groups, you might find that a mixture, such as ethanol/water, provides the optimal solubility profile.

Solvent SystemSuitability for Picolinic Acid DerivativesNotes
WaterOften a good solvent, but solubility can be high even at room temperature for some derivatives.[3][8]Can be difficult to remove from the final product.
Ethanol/MethanolGenerally good solvents, often used in combination with water.Provides a good balance of solubility for many organic acids.
Ethyl AcetateA moderately polar solvent that can be effective.Often used in a solvent pair with a non-polar solvent like hexane.
AcetoneA polar aprotic solvent that can be a good choice.Can be used in a solvent pair with water or a non-polar solvent.
Hexane/HeptanePoor solvents for polar compounds.Primarily used as the "poor" solvent in a solvent pair.

Q3: My compound "oils out" instead of crystallizing during recrystallization. How can I fix this?

A3: "Oiling out" occurs when the compound comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by a supersaturated solution cooling too quickly or the presence of significant impurities that depress the melting point.

  • Slower Cooling: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Add More Solvent: The solution may be too concentrated. Add a small amount of the hot "good" solvent to the oiled-out mixture, reheat until everything dissolves, and then cool slowly again.

  • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The small scratches can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure product, add a seed crystal to the cooled solution to initiate crystallization.

Experimental Protocol: Recrystallization from a Solvent Pair (e.g., Ethanol-Water)

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot ethanol required to fully dissolve it.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Re-dissolution: Add a few more drops of hot ethanol to just redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Filtration: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a cold mixture of the recrystallization solvents (in the same ratio) to remove any adhering mother liquor.

  • Drying: Dry the crystals thoroughly to remove all traces of solvent.

Potential Impurities and Their Removal

Q4: What are the likely impurities in my crude this compound, and how can I remove them?

A4: The impurities will depend on the synthetic route used. However, some common possibilities include:

  • Starting Materials: Unreacted starting materials are a common impurity. Their removal will depend on their chemical properties. For example, if a neutral or basic starting material was used, an acid-base extraction should effectively remove it.

  • By-products from Side Reactions: Side reactions can lead to a variety of by-products. For instance, incomplete oxidation of a precursor could leave a related alcohol or aldehyde. Hydrolysis of the nitrile group to an amide or carboxylic acid is also a possibility under certain reaction conditions.[9]

  • Isomeric Impurities: Depending on the synthesis, isomeric cyanomethylpicolinic acids could be formed.[10] These can be particularly challenging to remove due to their similar chemical and physical properties. High-performance liquid chromatography (HPLC) may be necessary for their separation.

ImpurityRemoval cluster_impurities Potential Impurities cluster_methods Purification Methods crude Crude Product (this compound + Impurities) extraction Acid-Base Extraction crude->extraction recrystallization Recrystallization crude->recrystallization chromatography Chromatography (e.g., HPLC) crude->chromatography starting_materials Unreacted Starting Materials byproducts Reaction By-products (e.g., Amide, Isomers) reagents Residual Reagents/Catalysts pure_product Pure Product extraction->pure_product Removes neutral/basic impurities recrystallization->pure_product Removes less soluble/more soluble impurities chromatography->pure_product Separates closely related compounds (e.g., isomers)

Caption: Decision tree for selecting a purification method based on impurity type.

References

Technical Support Center: Optimization of 2-Cyanopicolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-cyanopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction conditions for improved yield and purity.

Overview of the Primary Synthetic Route

The industrial production of 2-cyanopicolinic acid typically follows a two-step process starting from 2-picoline. The key steps are:

  • Vapor-Phase Ammoxidation: 2-picoline is reacted with ammonia and oxygen over a heterogeneous catalyst to form 2-cyanopicoline. This reaction is highly exothermic and requires careful control of temperature and reactant ratios.[1][2]

  • Hydrolysis: The resulting 2-cyanopicoline is then hydrolyzed to 2-cyanopicolinic acid.

This guide will focus on the optimization and troubleshooting of the ammoxidation step, as it is often the most challenging and yield-limiting stage of the process.

Experimental Workflow: Ammoxidation of 2-Picoline

G cluster_prep Catalyst & Reactor Preparation cluster_reaction Ammoxidation Reaction cluster_workup Product Isolation & Analysis Catalyst Load Vanadium-based Catalyst (e.g., V2O5 on support) Reactor Pre-heat Fixed-Bed Reactor (350-500°C) Catalyst->Reactor Place in reactor Feed Introduce Gaseous Feed: - 2-Picoline - Ammonia (NH3) - Air (O2) Reactor->Feed Ammoxidation Vapor-Phase Ammoxidation Exothermic Reaction Feed->Ammoxidation Non-flammable mixture Quench Cool & Quench Gaseous Effluent Ammoxidation->Quench Isolation Isolate Crude 2-Cyanopicoline Quench->Isolation Analysis Analyze Purity & Yield (HPLC, GC) Isolation->Analysis

Caption: Workflow for the vapor-phase ammoxidation of 2-picoline.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient catalytic system for the ammoxidation of 2-picoline? A1: Vanadium oxide-based catalysts, often supported on materials like titania (TiO₂), alumina (Al₂O₃), or zirconia (ZrO₂), are widely used and highly effective.[3][4] These catalysts demonstrate good activity and selectivity for the formation of the desired nitrile product.[4][5] The specific choice of support can influence catalyst stability and performance.[3]

Q2: What are the critical reaction parameters to control during the ammoxidation step? A2: The three most critical parameters are:

  • Temperature: Typically maintained between 350-500°C.[2][6] Temperature control is vital as the reaction is highly exothermic. Poor heat transfer can lead to hotspots, causing over-oxidation and the formation of byproducts like carbon oxides, reducing overall yield.[2]

  • Reactant Molar Ratios: The ratio of ammonia to 2-picoline and oxygen to 2-picoline must be carefully controlled to stay outside the flammability range and to maximize nitrile formation while minimizing side reactions.[2]

  • Contact Time: The residence time of the reactants over the catalyst bed influences conversion. This is controlled by the feed flow rate.

Q3: What are the main byproducts in this reaction? A3: Common byproducts include carbon monoxide (CO), carbon dioxide (CO₂), and unreacted 2-picoline. In some cases, pyridine may also be formed due to dealkylation. The formation of these is often linked to excessive reaction temperatures or non-optimal catalyst performance.[5]

Troubleshooting Guide: Diagnosing & Solving Common Issues

This section addresses specific problems encountered during the synthesis.

Problem 1: Low Yield of 2-Cyanopicoline

A consistently low yield is the most common issue. The following decision tree can help diagnose the root cause.

G Start Low Yield of 2-Cyanopicoline Cause1 Is Picoline Conversion Low? Start->Cause1 Cause2 Is Selectivity to Nitrile Poor? Start->Cause2 Cause1->Cause2 No Sol1a Catalyst Deactivation Cause1->Sol1a Yes Sol1b Insufficient Temperature or Contact Time Cause1->Sol1b Yes Sol2a Over-oxidation (Temp too high) Cause2->Sol2a Yes Sol2b Incorrect Reactant Ratios (NH3 or O2 levels off) Cause2->Sol2b Yes Action1a Regenerate or Replace Catalyst. Check for poisons (e.g., sulfur, heavy metals). Sol1a->Action1a Action1b Gradually increase reactor temperature. Decrease feed flow rate to increase contact time. Sol1b->Action1b Action2a Reduce reactor temperature. Ensure uniform heat distribution. Sol2a->Action2a Action2b Optimize NH3:Picoline and O2:Picoline ratios. Ensure feed is outside flammability limits. Sol2b->Action2b

Caption: Troubleshooting decision tree for low yield of 2-cyanopicoline.

Detailed Analysis & Solutions:

  • Probable Cause A: Catalyst Deactivation

    • Expertise & Experience: Catalysts in high-temperature gas-phase reactions have a finite lifespan. Deactivation can occur through several mechanisms: poisoning by impurities in the feed (like sulfur or heavy metals), coking where carbonaceous deposits block active sites, or thermal degradation (sintering) where high temperatures cause the catalyst particles to agglomerate, reducing the active surface area.[7][8]

    • Troubleshooting & Solution:

      • Analysis: Send a sample of the spent catalyst for surface area analysis (e.g., BET) and elemental analysis to check for poisons.

      • Regeneration: Mild coking can sometimes be reversed by carefully controlled air oxidation to burn off carbon deposits.[2]

      • Replacement: If poisoning is severe or sintering has occurred, the catalyst must be replaced. Ensure high purity of all reactant feeds to prevent recurrence.[7]

  • Probable Cause B: Suboptimal Reaction Conditions

    • Expertise & Experience: The reaction operates within a specific kinetic window. If the temperature is too low or the reactants pass over the catalyst too quickly (short contact time), the conversion of 2-picoline will be incomplete.[9] Conversely, if the temperature is too high, selectivity suffers due to over-oxidation, leading to COx and other byproducts.[8]

    • Troubleshooting & Solution:

      • Optimize Temperature: Systematically vary the reaction temperature in small increments (e.g., 10-15°C) while monitoring the effluent composition by GC or HPLC to find the optimal balance between conversion and selectivity.

      • Optimize Flow Rate: Adjust the total gas flow rate to modify the contact time. Lower flow rates increase contact time and can improve conversion, but may also increase the risk of side reactions if not balanced with temperature.[10]

Problem 2: Poor Product Purity After Workup
  • Probable Cause: Inefficient Purification

    • Expertise & Experience: If the crude product contains unreacted starting materials or byproducts, the purification method (e.g., recrystallization or column chromatography) may need optimization.[9] The choice of solvent is critical for recrystallization; the ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[9]

    • Troubleshooting & Solution:

      • Recrystallization Solvent Screening: Test a range of solvents with varying polarities to find the optimal one for recrystallization.[9]

      • pH Adjustment: During aqueous workup, ensure the pH is optimized to precipitate the desired product while keeping impurities in solution.[9]

      • Chromatography: If recrystallization is ineffective, consider column chromatography. Optimize the stationary phase (e.g., silica, alumina) and the mobile phase solvent system to achieve good separation.[9]

Protocols & Data

Benchmark Reaction Conditions

The following table summarizes a typical set of optimized conditions for the ammoxidation of 2-picoline over a supported vanadium oxide catalyst. These should be used as a starting point for optimization.

ParameterRecommended RangeRationale & Key Considerations
Catalyst V₂O₅ on TiO₂ or Al₂O₃Provides high activity and selectivity. Support choice affects thermal stability.[3]
Temperature 380 - 450 °CBalances high conversion rate with minimizing over-oxidation to COx.[2]
Molar Ratio (NH₃:Picoline) 3:1 to 6:1Excess ammonia promotes nitrile formation and suppresses coke formation.
Molar Ratio (Air:Picoline) 8:1 to 15:1Ensures sufficient oxygen for oxidation but must be managed to avoid flammability.[2]
Contact Time 1 - 5 secondsControlled by feed gas flow rate; shorter times may lead to incomplete conversion.
General Protocol for Reaction Monitoring by HPLC

Effective reaction optimization requires reliable analytical methods to monitor the conversion of starting material and the formation of the product.[11]

  • Sample Preparation: Carefully collect a sample from the reactor effluent stream. If gaseous, condense it in a cold trap. Dissolve a known mass of the crude mixture in a suitable solvent (e.g., acetonitrile/water mixture).[11]

  • Standard Preparation: Prepare calibration standards of pure 2-picoline and 2-cyanopicoline in the same solvent at several known concentrations.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., acetonitrile).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both reactant and product absorb (e.g., 260 nm).

  • Analysis:

    • Inject the standards to generate a calibration curve (peak area vs. concentration).[11]

    • Inject the reaction sample.

    • Identify and quantify the 2-picoline and 2-cyanopicoline peaks by comparing retention times and using the calibration curve.[11] This allows for the calculation of conversion and yield.

References

Technical Support Center: Stability and Degradation Studies of 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a specialized technical resource for researchers, chemists, and pharmaceutical scientists engaged in the stability and degradation analysis of 4-Cyano-6-methylpicolinic acid. Given that this molecule may be a novel intermediate or active substance, this document synthesizes first-principle chemical knowledge with established pharmaceutical stability testing guidelines to provide practical, field-tested advice. Our approach is to anticipate challenges and provide proactive solutions, ensuring the integrity and robustness of your experimental outcomes.

Section 1: Foundational Stability Profile & Inherent Liabilities

Before initiating any study, it is critical to understand the molecule's inherent chemical liabilities. The structure of this compound contains three key functional groups susceptible to degradation: the cyano group, the methyl group, and the carboxylic acid on a pyridine ring.

Diagram: Key Reactive Sites

cluster_hydrolytic Hydrolytic Path cluster_oxidative Oxidative Path start Start: No/Low Degradation (<5%) cond Identify Stress Condition (e.g., Hydrolytic, Oxidative) start->cond h1 Increase Acid/Base Conc. (e.g., 0.1N -> 1N) cond->h1 Hydrolytic o1 Increase H2O2 Conc. (e.g., 3% -> 30%) cond->o1 Oxidative h2 Increase Temperature (e.g., 60°C -> 80°C) h1->h2 h3 Increase Duration (e.g., 24h -> 72h) h2->h3 check Re-analyze: Degradation >10%? h3->check o2 Add Heat or UV Light (Catalysis) o1->o2 o2->check pass Goal Achieved: Proceed to Method Validation check->pass Yes fail Consult Senior Scientist or consider more extreme conditions check->fail No

Troubleshooting the reduction of the cyano group in picolinates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the reduction of the cyano group in picolinate esters. The unique electronic nature of the picolinate scaffold—featuring both an electron-withdrawing pyridine ring and an ester functionality—presents specific challenges in achieving clean, high-yielding, and chemoselective reduction of the nitrile.

This document moves beyond simple protocols to provide a diagnostic, question-and-answer-based approach to troubleshooting. We will explore the causality behind common experimental failures and provide validated strategies for success.

Frequently Asked Questions (FAQs) & Troubleshooting

Category 1: Reaction Initiation & Conversion Issues

Question 1: My catalytic hydrogenation (e.g., H₂/Raney® Ni, H₂/Pd/C) is stalled or shows no conversion. What are the likely causes and how can I fix it?

This is a common issue stemming from catalyst deactivation or suboptimal reaction conditions. The pyridine nitrogen in your picolinate substrate is a prime suspect.

Underlying Causality: Heterogeneous catalysts like Raney® Nickel and Palladium on Carbon (Pd/C) function through the adsorption of the substrate onto their metallic surfaces. The lone pair of electrons on the pyridine nitrogen can act as a Lewis base, strongly coordinating to the acidic metal sites on the catalyst.[1] This coordination can block the active sites required for hydrogen activation and nitrile binding, effectively "poisoning" the catalyst and halting the reaction.

Troubleshooting Workflow:

G start Stalled Catalytic Hydrogenation q1 Is the catalyst fresh and properly activated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is catalyst poisoning by the pyridine nitrogen suspected? a1_yes->q2 sol1 Action: Prepare fresh catalyst (e.g., activate Raney® Ni from alloy) or use a new batch of pre-activated catalyst. a1_no->sol1 a2_yes Yes (High Likelihood) q2->a2_yes a2_no No q2->a2_no sol2 Action 1: Increase catalyst loading (e.g., from 5 mol% to 10-20 mol%). Action 2: Add a basic modifier like ammonia to the solvent. This can competitively inhibit pyridine binding and suppress secondary amine formation. Action 3: Switch to a more robust catalyst system like Palladium-activated Raney-Nickel, which has shown success for substrates with protecting groups. a2_yes->sol2 q3 Are hydrogen pressure and temperature adequate? a2_no->q3 sol3 Action: Ensure system is leak-free. Incrementally increase H₂ pressure (e.g., from 50 psi to 500 psi) and/or temperature (e.g., from 25°C to 60°C). Note: Higher pressures may risk pyridine ring reduction. q3->sol3

Caption: Troubleshooting workflow for stalled catalytic hydrogenation.

Validated Protocol: Catalytic Hydrogenation using Raney® Nickel

  • Catalyst Preparation: To a hydrogenation vessel inerted with argon, add Raney® Nickel (slurry in water, ~50% w/w, 0.1 to 0.2 g per 1 mmol of substrate). Wash the catalyst by carefully decanting the water and replacing it with the reaction solvent (e.g., Methanol or Ethanol) three times.

  • Reaction Setup: Dissolve the picolinonitrile substrate (1.0 equiv) in anhydrous Methanol (0.1 M concentration). For reactions prone to side products, saturate the solvent with ammonia gas for 5 minutes prior to adding the substrate.

  • Hydrogenation: Add the substrate solution to the vessel containing the activated catalyst. Seal the vessel, purge with H₂ gas three times, and then pressurize to the desired pressure (start at 50-100 psi).

  • Execution: Stir the reaction vigorously at room temperature or with gentle heating (40-50°C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully vent the H₂ gas and purge the vessel with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. The filtrate contains the desired picolylamine.

Question 2: My reaction with Sodium Borohydride (NaBH₄) is not working. Why?

Standard Sodium Borohydride (NaBH₄) is generally not a potent enough reducing agent to reduce nitriles.[2][3]

Underlying Causality: The cyano group is significantly less electrophilic than aldehydes or ketones. NaBH₄ is a mild hydride donor, and its reactivity is insufficient to attack the nitrile carbon under standard alcoholic solvent conditions.[3][4]

Solution: To reduce a nitrile with a borohydride-based reagent, you must enhance its reducing power. This is typically achieved by adding a transition metal salt, which forms a more reactive nickel or cobalt boride species in situ.

Validated Protocol: NaBH₄ / NiCl₂·6H₂O System

  • Setup: In a round-bottom flask under an argon atmosphere, dissolve the picolinonitrile substrate (1.0 equiv) and Nickel(II) Chloride Hexahydrate (NiCl₂·6H₂O, 2.0 equiv) in anhydrous Methanol (0.2 M). Cool the solution to 0°C in an ice bath.

  • Reduction: Add Sodium Borohydride (NaBH₄, 5.0 to 10.0 equiv) portion-wise over 30-60 minutes. Vigorous gas evolution (H₂) will be observed. Control the addition rate to keep the reaction from foaming over.

  • Execution: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates full consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of 2M HCl. Concentrate the mixture under reduced pressure. Add water and basify with concentrated NaOH or NH₄OH to pH > 10. Extract the aqueous layer with a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the crude amine.

Category 2: Selectivity & Side Product Formation

Question 3: My reaction is producing significant amounts of secondary and/or tertiary amines. How can I improve the selectivity for the primary amine?

This is the most common side reaction in nitrile reductions and arises from the reactivity of the imine intermediate.

Underlying Causality: The reduction of a nitrile (R-CN) to a primary amine (R-CH₂NH₂) proceeds through an imine intermediate (R-CH=NH). This imine can react in two undesirable ways:

  • It can be attacked by the final primary amine product to form a secondary amine after subsequent reduction.

  • It can self-condense before being fully reduced.

This cascade of side reactions is a major cause of yield loss and purification difficulties.[5][6]

G cluster_main Desired Pathway cluster_side Side Reaction Pathway Nitrile Picolinonitrile (R-C≡N) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine + 2[H] PrimaryAmine Primary Amine (Product) (R-CH₂NH₂) Imine->PrimaryAmine + 2[H] (Fast) SecondaryAmine Secondary Amine (Byproduct) ((R-CH₂)₂NH) Imine->SecondaryAmine + Primary Amine - NH₃ + 2[H]

Caption: Reaction pathways for nitrile reduction.

Solutions to Improve Primary Amine Selectivity:

MethodPrincipleTypical ConditionsAdvantagesDisadvantages
Ammonia Addition Ammonia acts as a large excess of a primary amine, shifting the equilibrium away from the product amine reacting with the imine intermediate.Catalytic hydrogenation in MeOH or EtOH saturated with NH₃ gas.Simple, effective, inexpensive.[6]Requires handling of ammonia gas.
Use of Raney® Cobalt Raney® Cobalt has been reported to show higher selectivity for primary amines compared to Raney® Nickel in some cases.[7]H₂ (high pressure), high temperature (e.g., 100°C).Can provide excellent selectivity.Requires more forcing conditions (high pressure/temp).
In-Situ Boc Protection Adding Di-tert-butyl dicarbonate (Boc₂O) to the reaction traps the primary amine as it forms, preventing it from reacting further.Nickel Boride reduction followed by addition of Boc₂O and a base (e.g., Et₃N).Product is often easier to isolate and purify; protects the amine for subsequent steps.[8][9]Adds cost and an extra synthetic step (deprotection).

Question 4: I am observing reduction of my ester group or the pyridine ring. How do I improve chemoselectivity?

This indicates your reducing conditions are too harsh or non-selective.

Underlying Causality:

  • Ester Reduction: Strong hydride reagents like Lithium Aluminum Hydride (LiAlH₄) will readily reduce both the nitrile and the ester, typically to the corresponding amino alcohol.[2][10]

  • Pyridine Ring Reduction: Aggressive catalytic hydrogenation conditions (very high pressure, high temperature, or using highly active catalysts like Rhodium) can lead to the saturation of the aromatic pyridine ring, yielding a piperidine derivative.[11]

Solutions for Chemoselectivity:

  • Avoid LiAlH₄: For reducing the nitrile while preserving the ester, LiAlH₄ is not a suitable reagent.

  • Use Optimized Catalytic Hydrogenation: Catalytic hydrogenation with Raney® Nickel or Pd/C is generally highly chemoselective for the nitrile over an ester group.[7] If ring reduction is observed, reduce the pressure, temperature, and/or catalyst loading.

  • Consider Alternative Reagents:

    • Borane Complexes: Reagents like Borane-THF complex (BH₃·THF) can reduce nitriles, but careful control of stoichiometry and temperature is required to avoid ester reduction.

    • Hydrosilylation: Catalytic hydrosilylation offers a chemoselective route to amines, often under mild conditions, though catalyst and silane choice is critical.[12]

Category 3: Work-up & Purification

Question 5: I am having difficulty isolating my product, picolylamine. The yield after extraction is very low.

The product, 2-(aminomethyl)pyridine (picolylamine), is a relatively polar and basic compound with appreciable water solubility.[13] This can make extraction from aqueous media inefficient.

Solutions for Improved Isolation:

  • pH Adjustment: Ensure the aqueous layer is strongly basic (pH > 12) before extraction. This deprotonates the ammonium salt of the product, maximizing its partition into the organic layer. Use NaOH or KOH instead of weaker bases.

  • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ before extraction. This decreases the solubility of the amine in the aqueous phase and promotes its transfer to the organic solvent.

  • Continuous Extraction: For particularly water-soluble products, a continuous liquid-liquid extractor may be necessary to achieve high recovery.

  • In-Situ Derivatization (Boc Protection): As mentioned previously, this is a highly effective strategy. After the reaction is complete and the catalyst is removed, add Di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine directly to the crude reaction mixture. The resulting Boc-protected amine is much less polar and significantly easier to extract and purify via standard column chromatography.[9][14]

Validated Protocol: In-Situ Boc Protection

  • Reaction Completion: Once the nitrile reduction is complete, filter off the catalyst (if applicable) and concentrate the solution of the crude picolylamine.

  • Protection: Re-dissolve the crude amine in a suitable solvent like Dichloromethane or THF. Add triethylamine (Et₃N, 1.5 equiv). Cool to 0°C and add Di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv) dissolved in the same solvent.

  • Execution: Allow the reaction to warm to room temperature and stir for 2-12 hours until the starting amine is consumed (monitor by TLC).

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude Boc-protected amine can then be purified by silica gel chromatography.

References

Technical Support Center: Purification of 4-Cyano-6-methylpicolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols for the purification of 4-Cyano-6-methylpicolinic acid. The information herein is curated to address common challenges and ensure the attainment of high-purity material essential for downstream applications.

Introduction to Purification Challenges

This compound is a key building block in pharmaceutical synthesis. Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological concerns. The primary challenges in its purification stem from the presence of structurally similar impurities, including starting materials, isomers, and byproducts from side reactions such as hydrolysis. This guide will provide a systematic approach to identifying and removing these impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Depending on the synthesis, these could be substituted pyridines or other precursors.

  • Isomeric Impurities: Positional isomers of the cyano or methyl groups on the picolinic acid ring can be difficult to separate due to their similar physical properties.

  • Hydrolysis Byproducts: The cyano group is susceptible to hydrolysis under either acidic or basic conditions, which can be present during synthesis or workup. This can lead to the formation of the corresponding amide (4-Carbamoyl-6-methylpicolinic acid) or the dicarboxylic acid (6-Methylpyridine-2,4-dicarboxylic acid).[1][2][3]

  • Chlorinated Byproducts: If chlorinating agents like thionyl chloride are used in the synthesis, there is a possibility of forming chlorinated picolinic acid derivatives, which can be challenging to remove.[4]

Q2: My crude material is a dark oil and won't solidify. What should I do?

A2: Oiling out is a common issue, especially when the crude product contains a high level of impurities that depress the melting point. Here are a few strategies to address this:

  • Initial Purification by Column Chromatography: Instead of direct crystallization, consider a preliminary purification using column chromatography to remove the bulk of the impurities. This will enrich your target compound and increase the likelihood of successful crystallization.

  • Trituration: Try triturating the oil with a non-polar solvent in which your product is poorly soluble but the impurities are more soluble (e.g., hexanes, diethyl ether). This can often induce crystallization or solidify the product.

  • Solvent-Antisolvent Crystallization: Dissolve the oil in a good solvent (e.g., ethanol, methanol) and then slowly add an anti-solvent (e.g., water, hexanes) until the solution becomes turbid. Heating to redissolve and then slow cooling can promote crystal formation.

Q3: I'm seeing poor recovery after recrystallization. What are the likely causes?

A3: Low recovery during recrystallization can be attributed to several factors:

  • Suboptimal Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. If the compound has significant solubility at low temperatures, you will lose a substantial amount in the mother liquor. Experiment with different solvent systems.

  • Using an Excessive Amount of Solvent: Using too much solvent will keep more of your product dissolved even after cooling, leading to poor recovery. Use the minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature Crystallization: If the solution cools too quickly, the compound may precipitate out as a fine powder, trapping impurities. Ensure slow cooling to allow for the formation of well-defined crystals. Insulating the flask can help.

  • Incomplete Precipitation: Ensure you have allowed sufficient time for crystallization to complete at a low temperature before filtration.

Troubleshooting Guides

Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. The key is selecting an appropriate solvent system.

Workflow for Solvent Screening and Recrystallization

cluster_screening Solvent Screening cluster_recrystallization Recrystallization Protocol s1 Place small amount of crude material in test tubes s2 Add potential solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane/acetone) s1->s2 s3 Observe solubility at room temperature s2->s3 s4 Heat soluble samples to boiling s3->s4 s5 Cool to room temperature and then in an ice bath s4->s5 s6 Select solvent with low solubility at room temp and high solubility when hot s5->s6 r1 Dissolve crude product in minimum amount of hot, selected solvent s6->r1 Proceed with optimal solvent r2 Hot filter if insoluble impurities are present r1->r2 r3 Allow filtrate to cool slowly to room temperature r2->r3 r4 Cool further in an ice bath to maximize precipitation r3->r4 r5 Collect crystals by vacuum filtration r4->r5 r6 Wash crystals with a small amount of cold solvent r5->r6 r7 Dry crystals under vacuum r6->r7 cluster_prep Preparation cluster_elution Elution and Collection cluster_post Post-Purification p1 Select stationary phase (e.g., silica gel or C18) p2 Determine optimal mobile phase using TLC p1->p2 p3 Pack the column with the stationary phase p2->p3 p4 Load the sample onto the column (dry or wet loading) p3->p4 e1 Elute the column with the mobile phase p4->e1 e2 Collect fractions e1->e2 e3 Monitor fractions by TLC e2->e3 post1 Combine pure fractions e3->post1 post2 Remove solvent under reduced pressure post1->post2 post3 Characterize the purified product (NMR, HPLC, etc.) post2->post3

References

Technical Support Center: Improving Regioselectivity in Picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for picolinic acid synthesis. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize the regioselectivity of their synthetic routes. Instead of a rigid protocol, we offer a dynamic question-and-answer framework that addresses common challenges encountered in the lab, grounded in mechanistic principles and practical solutions.

Frequently Asked Questions (FAQs)

Question 1: What are the primary synthetic routes to picolinic acid, and what are their inherent regioselectivity challenges?

The two most common routes for synthesizing picolinic acid (pyridine-2-carboxylic acid) are the oxidation of 2-methylpyridine (2-picoline) and the direct functionalization of the pyridine ring.

  • Oxidation of 2-Methylpyridine: This is a classical and commercially practiced method.[1][2] The methyl group at the C2 position is oxidized to a carboxylic acid. The primary challenge here is not regioselectivity on the ring but rather controlling the extent of oxidation. Over-oxidation can lead to ring degradation and the formation of side products, while incomplete oxidation results in low yields. Common oxidants include potassium permanganate (KMnO₄) and nitric acid.[1][2]

  • Direct C-H Functionalization of Pyridine: This modern approach aims to directly introduce a carboxyl or related group onto the pyridine ring. The key challenge is achieving regioselectivity. The pyridine nitrogen is a powerful directing group, but its electronic influence and coordinating ability can lead to mixtures of isomers (ortho, meta, para).[3][4] The C2 (ortho) and C4 (para) positions are electronically activated for many reactions, making selective functionalization at C2 for picolinic acid synthesis a significant hurdle without specific strategies.[5]

Question 2: My synthesis is yielding a mixture of isomers (nicotinic and/or isonicotinic acid) along with picolinic acid. What is causing this lack of regioselectivity?

Obtaining a mixture of isomers indicates that the reaction conditions are not sufficiently controlled to favor functionalization at the C2 position exclusively. This is a common issue in direct C-H functionalization approaches.

The electronic nature of the pyridine ring makes the C2 and C4 positions susceptible to nucleophilic attack and the C3 position susceptible to electrophilic attack. However, in many transition-metal-catalyzed C-H activation reactions, the coordinating ability of the pyridine nitrogen itself can direct the catalyst to the C2 position.[3][4] If this coordination is weak or if competing reaction pathways exist, functionalization can occur at other positions, leading to a mixture of products. For instance, some radical-based methods can generate alkyl radicals that add with poor regioselective control, yielding mixtures of 2-, 3-, and 4-substituted pyridines.[6]

Question 3: How can I leverage a directing group to enhance regioselectivity for the C2 position?

Using a Directed Metalating Group (DMG) is a powerful strategy to achieve high regioselectivity. This technique, often called Directed ortho-Metalation (DoM), involves a functional group on the pyridine ring that coordinates to a strong base (typically an organolithium reagent) and directs deprotonation to the adjacent C2 position.[7][8]

The process works as follows:

  • A DMG, which is a Lewis basic moiety, is present on the pyridine ring.[8]

  • An organolithium reagent (e.g., n-BuLi, LDA) is added. The lithium cation coordinates to the DMG.[7][8]

  • This coordination brings the base into close proximity with the C2 proton, facilitating its removal (deprotonation) to form a lithiated intermediate.[8]

  • This highly reactive intermediate can then be quenched with an electrophile, such as carbon dioxide (CO₂), to install the carboxylic acid group specifically at the C2 position.[7]

Common directing groups for pyridine include amides, carbamates, and N-oxides.[3][7] The pyridine N-oxide itself can act as a directing group, facilitating C2-arylation with high site selectivity under palladium catalysis.[9]

Troubleshooting Guides: Specific Experimental Issues

Problem 1: Low Yield and Byproduct Formation in the Oxidation of 2-Methylpyridine

Symptom: The oxidation of 2-methylpyridine with KMnO₄ results in a low yield of picolinic acid, with significant amounts of unreacted starting material or a dark, tarry residue.

Causality Analysis: This issue typically points to either incomplete reaction or over-oxidation. Potassium permanganate is a very strong oxidizing agent, and the reaction can be difficult to control.

Troubleshooting Protocol:

  • Monitor Temperature Rigorously: The oxidation is highly exothermic. Maintain a consistent and controlled temperature. Use an ice bath to manage the reaction temperature, especially during the addition of KMnO₄.

  • Control Reagent Addition: Add the KMnO₄ solution slowly and portion-wise to the 2-methylpyridine solution. A detailed procedure from Organic Syntheses suggests adding the permanganate in portions and allowing the reaction to proceed until the purple color is destroyed before adding the next portion.[10]

  • Optimize Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Stop the reaction as soon as the starting material is consumed to prevent over-oxidation of the desired picolinic acid product.

  • Consider Alternative Oxidants: If KMnO₄ proves too harsh, explore other oxidation systems. A patented method describes using manganese dioxide in concentrated sulfuric acid, which may offer better control on a large scale.[11]

Data Summary: Comparison of Oxidation Conditions

OxidantCatalyst/SolventTemperature (°C)Typical YieldKey ConsiderationsReference
KMnO₄Alkaline H₂OReflux50-60%Highly exothermic, requires careful control.--INVALID-LINK--
MnO₂H₂SO₄130-140HighSuitable for large-scale industrial synthesis.--INVALID-LINK--
Nitric AcidN/AVariesGoodAlternative industrial method.--INVALID-LINK--[2]
AmmoxidationOxide CatalystHigh TempHighTwo-step industrial process via 2-cyanopyridine.--INVALID-LINK--[2]
Problem 2: Poor Regioselectivity in a Directed ortho-Metalation (DoM) Attempt

Symptom: Attempting to carboxylate a substituted pyridine at the C2 position via DoM results in a mixture of isomers or recovery of the starting material.

Causality Analysis: The success of DoM is highly dependent on the choice of base, solvent, temperature, and the effectiveness of the directing group. Failure can be due to an insufficiently strong base, steric hindrance, or reaction with the directing group itself.

Troubleshooting Workflow:

The following workflow can help diagnose and solve issues related to poor regioselectivity in DoM reactions.

DoM_Troubleshooting start Start: Poor Regioselectivity in DoM check_base Is the base strong enough? (n-BuLi, s-BuLi, LDA) start->check_base check_temp Is the temperature low enough? (Typically -78°C) check_base->check_temp Yes increase_basicity Action: Use a stronger base (e.g., s-BuLi instead of n-BuLi) or add TMEDA. check_base->increase_basicity No check_dmg Is the Directing Group (DMG) effective? check_temp->check_dmg Yes lower_temp Action: Ensure rigorous temperature control at -78°C. check_temp->lower_temp No change_dmg Action: Switch to a stronger DMG (e.g., CON(iPr)₂ > OCONEt₂). check_dmg->change_dmg No success Success: High C2-Regioselectivity check_dmg->success Yes increase_basicity->start lower_temp->start change_dmg->start

Caption: Troubleshooting workflow for Directed ortho-Metalation.

Detailed Protocol for a DoM Experiment:

This protocol outlines a general procedure for the C2-carboxylation of a pyridine bearing a suitable directing group (e.g., an amide at C3).

  • Setup: Under an inert atmosphere (Argon or Nitrogen), dissolve the substituted pyridine substrate in anhydrous tetrahydrofuran (THF) and cool the solution to -78°C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of a strong lithium amide base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), to the cooled solution.[7] Stir at -78°C for 1-2 hours to ensure complete formation of the lithiated intermediate. Using a hindered base like LDA or LTMP can prevent unwanted nucleophilic addition to the pyridine ring.[7]

  • Carboxylation: Bubble dry carbon dioxide gas through the solution for 30 minutes, or pour the reaction mixture over crushed dry ice. Allow the mixture to slowly warm to room temperature.

  • Workup: Quench the reaction with water or a saturated ammonium chloride solution. Acidify the aqueous layer to protonate the carboxylate, and then extract the picolinic acid derivative with an appropriate organic solvent.

  • Analysis: Analyze the crude product by ¹H NMR and HPLC to determine the yield and regiomeric ratio.

Problem 3: My desired C2 functionalization is failing on a complex, drug-like molecule.

Symptom: Standard conditions for C-H functionalization are not working on a complex substrate containing multiple functional groups.

Causality Analysis: Complex molecules present challenges such as steric hindrance and competing functional groups that can interfere with the reaction. A more modern and milder approach may be necessary.

Advanced Strategy: Phosphonium Salt Activation

A recently developed strategy involves the conversion of pyridines into phosphonium salts, which can then undergo regioselective functionalization.[12] This method is particularly valuable for late-stage functionalization of complex molecules.[13]

Mechanism Overview:

Phosphonium_Activation sub Pyridine Substrate salt C4-Pyridylphosphonium Salt sub->salt  C-H Phosphination (Regioselective for C4) product C4-Functionalized Pyridine salt->product  Cu-Catalyzed Carboxylation with CO₂  

Caption: C4-functionalization via a pyridylphosphonium salt intermediate.

While this specific example shows C4 functionalization, the principle of activating the pyridine ring via salt formation can be adapted.[12][13] The key advantage is the high functional group tolerance and the ability to perform reactions under mild conditions, making it suitable for complex, drug-like compounds.[13] Researchers have demonstrated that this approach can be used for C-O, C-S, C-N, and C-C bond formations.[12]

References

Validation & Comparative

A Comparative Analysis of 4-Cyano-6-methylpicolinic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds, a nuanced understanding of isomeric differences is paramount. The positional isomerism of substituents on a pyridine ring can profoundly influence a molecule's physicochemical properties, biological activity, and potential as a therapeutic agent or synthetic building block. This guide provides a detailed comparative analysis of the key isomers of 4-Cyano-6-methylpicolinic acid, offering insights into their synthesis, characterization, and distinguishing features.

Introduction to this compound Isomers

Picolinic acids, or 2-pyridinecarboxylic acids, are a class of heterocyclic compounds with significant applications in medicinal chemistry and materials science.[1] The introduction of a cyano group and a methyl group at various positions on the picolinic acid scaffold creates a set of isomers with distinct electronic and steric properties. These differences can impact crystal packing, solubility, and interactions with biological targets.[2][3]

The isomers under consideration are:

  • 3-Cyano-6-methylpicolinic acid

  • This compound

  • 5-Cyano-6-methylpicolinic acid

This guide will delve into the synthetic pathways to access these isomers, the analytical techniques for their characterization, and a comparative summary of their known properties.

Synthetic Strategies: A Generalized Approach

The synthesis of cyanomethyl-substituted picolinic acids can be approached through several strategic disconnections. A common and effective method involves the construction of the substituted pyridine ring followed by oxidation of a methyl group or hydrolysis of an ester to the carboxylic acid.

A generalized synthetic workflow, adapted from the synthesis of related 3-cyano-2-pyridone derivatives, is presented below.[4][5] This multi-step synthesis provides a logical pathway to the target isomers, starting from readily available precursors.

G cluster_0 Step 1: Pyridone Formation cluster_1 Step 2: Chlorination cluster_2 Step 3: Cyanation/Modification cluster_3 Step 4: Oxidation & Hydrolysis A Substituted Cyanoacetamide C Base-catalyzed Cyclocondensation A->C B 1,3-Dicarbonyl Compound B->C D Substituted 3-Cyano-2-pyridone C->D Formation of Pyridine Ring E Substituted 3-Cyano-2-pyridone F Chlorinating Agent (e.g., POCl3) E->F G 2-Chloro-3-cyanopyridine Derivative F->G Introduction of Chlorine H 2-Chloro-3-cyanopyridine Derivative I Cyanide Source (e.g., CuCN) or other nucleophile H->I J Polysubstituted Cyanopyridine I->J Displacement of Chlorine K Polysubstituted Cyanopyridine L Oxidizing Agent (e.g., KMnO4) followed by Acid/Base Hydrolysis K->L M Target Isomer of this compound L->M Formation of Carboxylic Acid

Figure 1: Generalized synthetic workflow for this compound isomers.

Causality Behind Experimental Choices:

  • Step 1: Pyridone Formation: The base-catalyzed cyclocondensation of a cyanoacetamide with a 1,3-dicarbonyl compound is a robust method for constructing the pyridine ring. The choice of the specific starting materials will determine the initial substitution pattern.[4]

  • Step 2: Chlorination: The conversion of the pyridone to a chloropyridine using reagents like phosphorus oxychloride (POCl₃) is a standard transformation that introduces a good leaving group for subsequent nucleophilic substitution reactions.

  • Step 3: Cyanation/Modification: The introduction of the cyano group at a specific position can often be achieved via nucleophilic aromatic substitution of a halide with a cyanide salt, frequently catalyzed by a copper(I) salt.

  • Step 4: Oxidation & Hydrolysis: The final step involves the selective oxidation of the methyl group at the 6-position to a carboxylic acid, typically using a strong oxidizing agent like potassium permanganate, followed by acidic or basic workup. If the synthesis starts with an ester, simple hydrolysis will yield the desired carboxylic acid.

Experimental Protocols: A Practical Guide

The following protocols are generalized and should be adapted based on the specific isomer being synthesized and the available laboratory resources.

Protocol 1: Synthesis of a 3-Cyano-6-methyl-2-pyridone Precursor

This protocol is adapted from the synthesis of related 3-cyano-2-pyridone derivatives.[4][5]

Materials:

  • Cyanoacetamide

  • Acetylacetone

  • Potassium hydroxide (KOH)

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1 equivalent) and acetylacetone (1 equivalent) in ethanol.

  • Add a catalytic amount of potassium hydroxide to the mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, reduce the volume of the solvent under reduced pressure and cool the concentrated solution to induce crystallization.

  • Dry the resulting 3-cyano-4,6-dimethyl-2-pyridone product.

Protocol 2: Characterization of the Isomers

A multi-faceted approach is essential for the unambiguous characterization of each isomer.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and connectivity of protons. The chemical shifts and coupling constants of the aromatic protons on the pyridine ring will be distinct for each isomer, allowing for their differentiation.

  • ¹³C NMR: Reveals the number of unique carbon atoms in the molecule, further confirming the isomeric structure. The chemical shift of the cyano carbon and the carboxylic acid carbon are also characteristic.

2. Infrared (IR) Spectroscopy:

  • IR spectroscopy is used to identify the presence of key functional groups. Characteristic peaks to look for include:

    • C≡N (cyano group) stretching vibration (typically around 2220-2260 cm⁻¹).

    • C=O (carboxylic acid) stretching vibration (around 1700-1725 cm⁻¹).

    • O-H (carboxylic acid) stretching vibration (a broad peak from 2500-3300 cm⁻¹).

3. Mass Spectrometry (MS):

  • High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, confirming its elemental composition.

4. X-ray Crystallography:

  • For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule, unambiguously determining the positions of the substituents on the pyridine ring.[2][6]

5. High-Performance Liquid Chromatography (HPLC):

  • HPLC is a powerful technique for separating and quantifying isomers. A reversed-phase C18 column is often suitable for the separation of picolinic acid derivatives.[7][8]

G A Mixture of Isomers B HPLC System A->B C Reversed-Phase C18 Column B->C D Mobile Phase (e.g., Acetonitrile/Water with Acid Modifier) B->D E Detector (UV-Vis or MS) C->E Elution D->C F Separated Isomer 1 E->F G Separated Isomer 2 E->G H Separated Isomer 3 E->H

Figure 2: Experimental workflow for HPLC-based separation of isomers.

Comparative Data Summary

While a complete set of experimentally determined data for all three isomers from a single source is not available, the following table provides a comparative summary based on available information from commercial suppliers and predictions from chemical databases. This table should be used as a preliminary guide and all properties should be experimentally verified.

Property3-Cyano-6-methylpicolinic acidThis compound5-Cyano-6-methylpicolinic acid
CAS Number Not readily available1060809-93-9855916-58-4[9][10]
Molecular Formula C₈H₆N₂O₂C₈H₆N₂O₂C₈H₆N₂O₂
Molecular Weight 162.15 g/mol 162.15 g/mol 162.15 g/mol [10]
Predicted ¹H NMR Aromatic protons will exhibit distinct chemical shifts and coupling patterns due to the ortho, meta, and para relationships between the substituents.Aromatic protons will show a different set of chemical shifts and coupling constants compared to the other isomers.The relative positions of the cyano and methyl groups will lead to a unique NMR spectrum.
Predicted IR C≡N stretch (~2230 cm⁻¹), C=O stretch (~1710 cm⁻¹), Broad O-H stretch.C≡N stretch (~2230 cm⁻¹), C=O stretch (~1710 cm⁻¹), Broad O-H stretch.C≡N stretch (~2230 cm⁻¹), C=O stretch (~1710 cm⁻¹), Broad O-H stretch.
Predicted Solubility Solubility in various solvents will be influenced by the dipole moment and crystal packing, which are dependent on the isomer structure.[11]Similar to the other isomers, solubility will be a key distinguishing property.The position of the polar cyano group will affect intermolecular interactions and thus solubility.
Predicted Acidity (pKa) The electronic effect of the cyano group (electron-withdrawing) will influence the acidity of the carboxylic acid. The magnitude of this effect will vary with its position relative to the carboxyl group.The pKa value is expected to be different from the other isomers due to the altered electronic environment.The proximity of the electron-withdrawing cyano group to the carboxylic acid will impact its pKa.

Conclusion and Future Directions

The comparative analysis of this compound isomers highlights the critical importance of precise structural characterization in chemical research. While comprehensive experimental data for all isomers remains to be consolidated in the literature, this guide provides a foundational framework for their synthesis, identification, and differentiation.

Future research should focus on the systematic synthesis and characterization of each isomer to populate a comprehensive and directly comparable dataset. Such studies will not only be of academic interest but will also provide valuable insights for the rational design of new molecules with tailored properties for applications in drug discovery and materials science. The distinct electronic and steric profiles of these isomers suggest that they may exhibit unique biological activities and coordination properties, making them attractive targets for further investigation.

References

A Comparative Guide to the Biological Activity of Picolinates: A Predictive Analysis of 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the biological activities of picolinic acid derivatives, with a specific focus on postulating the potential activities of the lesser-studied compound, 4-Cyano-6-methylpicolinic acid. For researchers and drug development professionals, understanding the structure-activity relationships within a chemical class is paramount for identifying novel therapeutic leads. In the absence of direct experimental data for this compound, this document synthesizes findings from structurally related picolinates to build a predictive framework for its biological evaluation.

Introduction to Picolinic Acid and its Derivatives

Picolinic acid, an endogenous metabolite of tryptophan, and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities.[1] The foundational structure, a pyridine ring with a carboxylic acid at the 2-position, serves as a scaffold for a diverse array of chemical modifications that can significantly modulate biological effects.[1] These modifications have led to the development of agents with antiviral, antiepileptic, antimicrobial, and plant growth regulatory properties.[1][2][3] A well-established mechanism of action for many picolinates is their ability to act as chelating agents for various metal ions, including iron, zinc, and copper, thereby interfering with the function of metalloenzymes and other metal-dependent cellular processes.[4][5]

Comparative Biological Activities of Known Picolinates

To predict the potential bioactivity of this compound, it is instructive to examine the activities of its structural relatives. The following table summarizes the known biological effects of picolinic acid and some of its substituted derivatives.

CompoundKey SubstituentsKnown Biological ActivitiesProposed Mechanism of ActionReferences
Picolinic Acid NoneAntiviral, neuroprotective, immunological, anti-proliferative.[4]Metal chelation, disruption of zinc finger proteins.[4][6][4][6]
5-Cyanopicolinic Acid 5-CyanoInhibitor of Dopamine β-monooxygenase, intermediate for antiviral and anticancer agents.[7]Enzyme inhibition, serves as a versatile synthetic building block.[7][7]
6-Methylpicolinic Acid 6-MethylPharmaceutical intermediate for Galunisertib (a TGF-β receptor inhibitor).[8]Precursor for a bioactive molecule.[8]
Picolinamide Derivatives Various substitutionsPotent and selective antibacterial activity against Clostridioides difficile.[9]Specific targeting of bacterial cellular processes.[9]
4-Amino-3,5,6-trichloropicolinic acid 4-Amino, 3,5,6-TrichloroHerbicide with high toxicity to broad-leaved plants.[3]Plant growth regulation.[3]

Predictive Analysis of this compound

Based on the structure-activity relationships observed in other picolinates, we can hypothesize the potential biological activities of this compound. The presence of the cyano (-C≡N) and methyl (-CH₃) groups on the picolinic acid scaffold are key determinants of its potential function.

Hypothesized Activities:

  • Enzyme Inhibition: The cyano group is a strong electron-withdrawing group and can participate in hydrogen bonding or other interactions within an enzyme's active site. Similar to 5-cyanopicolinic acid's inhibition of Dopamine β-monooxygenase[7], this compound could potentially inhibit enzymes where a nitrile moiety can act as a ligand or a reactive group.

  • Antimicrobial Activity: Structure-activity relationship studies on picolinamide antibacterials have demonstrated that substitutions on the pyridine ring are critical for selective toxicity against bacteria like C. difficile.[9] The specific substitution pattern of this compound could confer novel antimicrobial properties.

  • Modulation of Cellular Signaling: The 6-methyl group is present in the precursor to Galunisertib, a TGF-β receptor inhibitor.[8] While the entire structure of Galunisertib is responsible for its activity, the presence of the 6-methylpicolinic acid core suggests that this moiety is compatible with binding to kinase domains or other protein targets.

Proposed Mechanism of Action:

The primary mechanism of action for this compound is likely to be multi-faceted, stemming from both its picolinate core and its specific substituents.

Picolinate_MoA Picolinate This compound Picolinate Core Chelation Metal Ion Chelation Disruption of Metalloenzymes Picolinate->Chelation Core Property Enzyme Direct Enzyme Inhibition Cyano and Methyl Group Interactions Picolinate->Enzyme Substituent Effects Signaling Modulation of Signaling Pathways Interaction with Protein Kinases Picolinate->Signaling Structural Analogy

Caption: Hypothesized mechanisms of action for this compound.

Proposed Experimental Workflow for Biological Characterization

To validate the predicted biological activities of this compound, a systematic experimental approach is necessary. The following workflow outlines a series of assays to comprehensively characterize its biological profile.

Experimental_Workflow Start This compound Antimicrobial Antimicrobial Screening (MIC/MBC Assays) Start->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., Kinase Panel, DHODH) Start->Enzyme Cytotoxicity Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Start->Cytotoxicity Hit_Identified Bioactive Hit Identified? Antimicrobial->Hit_Identified Enzyme->Hit_Identified Cytotoxicity->Hit_Identified MoA Mechanism of Action Studies (e.g., Target Deconvolution, Pathway Analysis) Hit_Identified->MoA Yes End No Significant Activity Hit_Identified->End No Lead_Opt Lead Optimization MoA->Lead_Opt

Caption: Proposed experimental workflow for biological characterization.

Detailed Experimental Protocols

A. Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Bacterial Strains: Utilize a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Clostridioides difficile).

  • Assay Setup: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in appropriate broth media.

  • Inoculation: Add a standardized inoculum of each bacterial strain to the wells.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible bacterial growth.

  • Determination of MBC: To determine the Minimum Bactericidal Concentration (MBC), subculture aliquots from wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

B. In Vitro Enzyme Inhibition Assay (Example: Dihydroorotate Dehydrogenase - DHODH)

Rationale: Some quinoline carboxylic acids, which share a nitrogen-containing heterocyclic ring with picolinates, are known to inhibit DHODH, a key enzyme in pyrimidine biosynthesis.[10]

  • Reagents: Obtain recombinant human DHODH, decylubiquinone (electron acceptor), and dihydroorotate (substrate).

  • Assay Buffer: Prepare an appropriate assay buffer (e.g., Tris-HCl with detergent).

  • Compound Dilution: Prepare serial dilutions of this compound.

  • Assay Procedure:

    • Add the assay buffer, enzyme, and compound to a 96-well plate and pre-incubate.

    • Initiate the reaction by adding the substrate and electron acceptor.

    • Monitor the reduction of a suitable indicator (e.g., DCIP) spectrophotometrically.

  • Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

C. Cell Viability Assay (MTT Assay)

  • Cell Lines: Use a panel of human cancer cell lines (e.g., HeLa, A549, MCF-7) and a non-cancerous control cell line (e.g., HEK293).

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Conclusion

While direct experimental evidence for the biological activity of this compound is currently lacking in the public domain, a comparative analysis of structurally related picolinates provides a strong foundation for predicting its potential as a bioactive molecule. The presence of the cyano and methyl functional groups suggests potential for enzyme inhibition and modulation of cellular signaling pathways. The proposed experimental workflow offers a clear and logical path for researchers to systematically investigate these hypotheses. The findings from such studies will be crucial in determining whether this compound holds promise as a novel scaffold for the development of new therapeutic agents.

References

A Comparative Spectroscopic Guide to Cyanopicolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth spectroscopic comparison of cyanopicolinic acid derivatives, designed for researchers, scientists, and professionals in drug development. Our focus is to provide not just data, but a foundational understanding of how molecular structure influences spectroscopic properties, thereby guiding experimental design and interpretation.

Introduction: The Significance of Cyanopicolinic Acids

Picolinic acid, a pyridine-2-carboxylic acid, and its derivatives are key structural motifs in medicinal chemistry and materials science.[1] The introduction of a cyano (-C≡N) group creates a unique class of derivatives with altered electronic properties, polarity, and coordination capabilities. These modifications profoundly impact their spectroscopic signatures, offering a rich field for analytical characterization and structure-activity relationship (SAR) studies. Understanding these spectroscopic nuances is paramount for quality control, reaction monitoring, and elucidating biological mechanisms.

This guide will comparatively analyze cyanopicolinic acid derivatives using four primary spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Fluorescence Spectroscopy. We will explore the underlying principles, provide detailed experimental protocols, and present comparative data to illuminate the structure-spectroscopic property relationships.

Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy - Elucidating Molecular Structure

NMR spectroscopy is the cornerstone for unambiguous structure determination of organic molecules. For cyanopicolinic acid derivatives, ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom.

The Causality Behind Chemical Shifts and Coupling Constants

The pyridine ring's nitrogen atom is strongly electron-withdrawing, which significantly deshields the ring protons, causing them to resonate at high chemical shifts (downfield) in the ¹H NMR spectrum.[2] Protons alpha to the nitrogen (at the 6-position) are the most deshielded. The introduction of a cyano group, also an electron-withdrawing group, further influences these shifts depending on its position.

  • ¹H NMR: Protons on the pyridine ring typically appear between δ 7.0 and 9.0 ppm. The proton adjacent to the nitrogen (H6) is usually the most downfield. The carboxylic acid proton is highly variable and often appears as a broad singlet above δ 10 ppm, its position being sensitive to solvent and concentration.[3]

  • ¹³C NMR: The carbonyl carbon of the carboxylic acid is typically found in the δ 160-180 ppm range.[4] The carbon of the cyano group appears further upfield, generally between δ 115-125 ppm. The pyridine ring carbons are observed between δ 120-150 ppm.[5]

The following diagram illustrates the typical workflow for NMR analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) tms Add internal standard (e.g., TMS) if required prep->tms tube Transfer to NMR tube tms->tube instrument Place sample in NMR spectrometer (e.g., 400 MHz) tube->instrument Analysis h1 Acquire 1D ¹H Spectrum instrument->h1 c13 Acquire 1D ¹³C Spectrum h1->c13 process Fourier Transform, Phase Correction, Baseline Correction h1->process two_d Acquire 2D Spectra (COSY, HSQC, HMBC) as needed for complex structures c13->two_d c13->process assign Assign peaks using chemical shifts, coupling constants, and 2D correlations two_d->assign integrate Integration of ¹H signals process->integrate integrate->assign structure Structure Elucidation assign->structure IR_Regions cluster_spectrum Characteristic IR Absorption Regions (cm⁻¹) cluster_labels a 4000 b 3000 c 2200 oh_stretch Broad O-H Stretch (Carboxylic Acid) 2500-3300 b->oh_stretch d 1700 cn_stretch Sharp C≡N Stretch 2220-2260 c->cn_stretch e 1500 co_stretch Strong C=O Stretch 1700-1725 d->co_stretch f Fingerprint Region ring_stretch C=C & C=N Stretches (Pyridine Ring) 1400-1600 e->ring_stretch

References

A Senior Application Scientist's Guide to Validated Analytical Methods for Picolinic Acid Isomer Separation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of picolinic acid and its isomers, nicotinic acid (niacin) and isonicotinic acid, represent a significant analytical challenge in pharmaceutical development and biomedical research. These pyridinecarboxylic acids are structurally similar polar compounds, often co-existing in complex matrices, which complicates their individual analysis.[1][2][3] This guide provides an in-depth comparison of validated analytical methods, offering insights into the principles of separation and practical, field-proven protocols to empower researchers in selecting and implementing the most suitable method for their specific application.

The Challenge: Resolving Structural Isomers

Picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid), and isonicotinic acid (4-pyridinecarboxylic acid) share the same molecular formula and weight, differing only in the substitution position of the carboxyl group on the pyridine ring.[1][2] This subtle structural difference results in very similar physicochemical properties, such as hydrophobicity and ionic characteristics, making their separation by traditional reversed-phase high-performance liquid chromatography (RP-HPLC) difficult.[1] Achieving baseline resolution is critical for accurate quantification, especially when one isomer is a therapeutic agent and the others are considered impurities or related substances.

A Comparative Overview of Separation Techniques

Several chromatographic and electrophoretic techniques have been successfully employed and validated for the separation of picolinic acid isomers. The choice of method depends on factors such as the required sensitivity, sample matrix complexity, available instrumentation, and the specific goals of the analysis (e.g., routine quality control versus metabolic studies).

Technique Principle Advantages Considerations
Mixed-Mode Chromatography (MMC) Combines multiple separation mechanisms, such as reversed-phase and ion-exchange, in a single column.[4][5]Excellent selectivity for polar and ionizable compounds, allows for retention and separation without ion-pairing reagents, compatible with mass spectrometry.[4][5]Method development can be more complex due to multiple interaction modes.
Hydrophilic Interaction Liquid Chromatography (HILIC) Utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent to retain and separate polar analytes.Effective for retaining highly polar compounds that show little or no retention in reversed-phase systems.Requires careful control of mobile phase water content; equilibration times can be longer.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an electric field.[6][7]High separation efficiency, minimal sample and solvent consumption, suitable for complex matrices.[8][9]Lower sensitivity for UV detection compared to HPLC; can be sensitive to matrix effects.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.High resolution for volatile and thermally stable compounds.Requires derivatization for non-volatile compounds like picolinic acid, which can add complexity and potential for error.[8][10]

In-Depth Analysis and Validated Protocols

Mixed-Mode Chromatography (MMC): The Power of Multiple Selectivities

Expertise & Experience: MMC has emerged as a robust and versatile solution for separating picolinic acid isomers. By incorporating both reversed-phase (hydrophobic) and ion-exchange (electrostatic) functionalities onto a single stationary phase, MMC offers unique selectivity that can be finely tuned.[5][11] For pyridinecarboxylic acids, which are zwitterionic, this dual mechanism is particularly effective.[11] The retention can be controlled by adjusting mobile phase parameters like acetonitrile content, buffer concentration, and pH, allowing for the optimization of resolution between the closely related isomers.[1][2]

Trustworthiness: The validation of an MMC method must adhere to the International Council for Harmonisation (ICH) guidelines Q2(R2), which outline the necessary performance characteristics to be evaluated.[12][13][14][15] A validated method ensures that it is fit for its intended purpose, providing reliable and reproducible data.[15][16]

Workflow for MMC Method Development and Validation

Caption: Workflow for MMC method development and validation.

Experimental Protocol: Validated MMC-UV Method for Picolinic Acid Isomers

This protocol is based on established principles for separating pyridinecarboxylic acid isomers using a mixed-mode column.[1][2][11]

  • Instrumentation:

    • HPLC or UPLC system with a UV detector.

  • Column:

    • Mixed-mode column with reversed-phase and cation-exchange properties (e.g., Primesep 100, 4.6 x 150 mm, 5 µm).[1][2][17]

  • Mobile Phase:

    • Acetonitrile and an aqueous buffer (e.g., 0.05% sulfuric acid or 0.15% phosphoric acid).[11][17] The ratio will need to be optimized (e.g., starting with 10% Acetonitrile).

  • Flow Rate:

    • 1.0 mL/min.[11]

  • Detection:

    • UV at 275 nm.[11]

  • Column Temperature:

    • Ambient or controlled (e.g., 30 °C).

  • Sample Preparation:

    • Dissolve the sample in a diluent compatible with the mobile phase (e.g., a 50/50 mixture of acetonitrile and water).

  • Validation Parameters (as per ICH Q2(R2)):

    • Specificity: Analyze individual isomers, a mixture of isomers, and a placebo to demonstrate that the peaks are well-resolved and free from interference.

    • Linearity: Prepare a series of solutions of each isomer over a defined concentration range (e.g., 50-150% of the expected concentration) and perform a linear regression analysis of the peak area versus concentration.

    • Accuracy: Determine the recovery of a known amount of each isomer spiked into a placebo matrix.

    • Precision:

      • Repeatability: Perform multiple injections of the same sample on the same day.

      • Intermediate Precision: Analyze the samples on different days, with different analysts, and on different instruments.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of each isomer that can be reliably detected and quantified, respectively.

    • Robustness: Intentionally vary method parameters (e.g., mobile phase composition, pH, flow rate) to assess the method's reliability.

Capillary Electrophoresis (CE): High-Efficiency Separations

Expertise & Experience: CE offers exceptionally high theoretical plate counts, leading to excellent resolution of structurally similar compounds. The separation is driven by differences in the charge-to-size ratio of the analytes and their interaction with the electroosmotic flow (EOF). For picolinic acid isomers, manipulating the buffer pH is crucial. At a low pH (e.g., 2.7), the isomers will have different net charges, facilitating their separation. Additives like cetyltrimethylammonium bromide (CTAB) can be used to modify the EOF and improve peak shape and resolution.[18]

Trustworthiness: A validated CE method provides a high degree of confidence in the separation and quantification of picolinic acid isomers, particularly in complex biological matrices like cerebrospinal fluid (CSF).[8] Validation should demonstrate the method's specificity, sensitivity, and reproducibility.[8]

Experimental Protocol: Validated CE-MS Method for Picolinic and Quinolinic Acids

This protocol is adapted from a validated method for the analysis of kynurenine pathway metabolites in human CSF.[8]

  • Instrumentation:

    • Capillary Electrophoresis system coupled to a Mass Spectrometer (CE-MS).

  • Capillary:

    • Fused-silica capillary with a cationic coating (e.g., quaternary ammonium).[8]

  • Background Electrolyte (BGE):

    • An acidic buffer, with the exact composition optimized for the specific application.

  • Separation Voltage:

    • -15 kV (generates an anodic EOF with a coated capillary).[8]

  • Injection:

    • Hydrodynamic injection.

  • Detection:

    • Mass Spectrometry (MS) in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity.

  • Sample Preparation:

    • For CSF samples, a simple dilution or protein precipitation step may be required. The inclusion of acetonitrile in the sample can improve peak shape and sensitivity.[8][9]

  • Validation Parameters:

    • Linearity and Range: Establish calibration curves in a surrogate matrix (e.g., artificial CSF) over a relevant concentration range (e.g., 0.02–10 µM for picolinic acid).[8]

    • Precision: Evaluate intra-day and inter-day repeatability of migration times and peak areas.

    • LOD & LOQ: Determine the limits of detection and quantitation based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).[8]

    • Specificity: The use of MS/MS provides high specificity, but it should be confirmed by analyzing blank matrix and spiked samples.

Logical Relationship of Analytical Techniques

Caption: Relationship between analytical techniques for isomer separation.

Ensuring Method Integrity through Pharmacopeial Standards

For methods intended for quality control in a regulated environment, adherence to pharmacopeial standards is essential. The United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides definitions, calculations for common parameters, and requirements for system suitability.[19][20][21][22] While pharmacopeial methods are considered validated, users must verify their suitability under their actual conditions of use.[23][24][25]

Key System Suitability Parameters (per USP <621>):

  • Resolution (Rs): A measure of the separation between two peaks. For critical separations, a resolution of >2 is typically desired.

  • Tailing Factor (T): Measures peak asymmetry. A value between 0.8 and 1.8 is generally acceptable.[22]

  • Relative Standard Deviation (RSD): For replicate injections, the RSD of the peak area should be within acceptable limits (e.g., ≤ 2%).[13]

Conclusion

The separation of picolinic acid isomers is a challenging but achievable analytical task. While traditional reversed-phase HPLC often falls short, advanced techniques like Mixed-Mode Chromatography and Capillary Electrophoresis provide the necessary selectivity and resolution. MMC offers a robust and versatile platform with tunable selectivity, making it highly suitable for routine analysis and quality control. CE provides unparalleled separation efficiency, which is particularly advantageous for complex biological matrices. The selection of the optimal method should be guided by the specific analytical requirements, and its implementation must be supported by a thorough validation process adhering to ICH guidelines to ensure data integrity and regulatory compliance.

References

Benchmarking 4-Cyano-6-methylpicolinic Acid Against Known Acetohydroxyacid Synthase (AHAS) Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Enzyme Inhibitors

In the landscape of drug discovery and agrochemical development, the identification and characterization of novel enzyme inhibitors are of paramount importance. 4-Cyano-6-methylpicolinic acid, a heterocyclic carboxylic acid, presents a scaffold with potential biological activity. This guide provides a comprehensive framework for benchmarking this compound against established inhibitors of a key enzymatic target: Acetohydroxyacid Synthase (AHAS).

Acetohydroxyacid synthase (AHAS), also known as acetolactate synthase (ALS), is a critical enzyme in the biosynthetic pathway of branched-chain amino acids such as valine, leucine, and isoleucine.[1][2][3] This pathway is essential for the growth of plants and microorganisms but is absent in animals, making AHAS an attractive target for the development of herbicides and antimicrobial agents.[4][5] Several classes of commercial herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, pyrimidinyl-benzoates, and sulfonylamino-carbonyl-triazolinones, exert their effects by inhibiting AHAS.[1][6]

This guide will provide a detailed, step-by-step methodology for the comparative enzymatic analysis of this compound. We will delve into the experimental design, data interpretation, and contextualization of the results, offering a robust protocol for researchers, scientists, and drug development professionals.

Conceptual Framework: The Rationale Behind the Experimental Design

The core of this investigation lies in a head-to-head comparison of the inhibitory potential of this compound with that of well-characterized AHAS inhibitors. The experimental design is structured to not only quantify the inhibitory potency (IC50) but also to provide insights into the potential mechanism of action.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Enzyme_Prep Enzyme Purification/ Procurement Assay Enzymatic Reaction with Inhibitors Enzyme_Prep->Assay Compound_Prep Compound Solubilization & Dilution Series Compound_Prep->Assay Detection Colorimetric Detection of Product Assay->Detection IC50 IC50 Determination Detection->IC50 Kinetics Kinetic Analysis (Optional) IC50->Kinetics

Caption: A generalized workflow for the enzymatic assay and data analysis.

Methodology: A Step-by-Step Guide to AHAS Inhibition Assay

The following protocol is a robust method for determining the inhibitory activity of test compounds against AHAS. This assay is based on the colorimetric detection of acetolactate, the product of the AHAS-catalyzed reaction.[7][8]

Materials and Reagents
  • Enzyme: Purified plant AHAS (e.g., from Arabidopsis thaliana)

  • Substrate: Sodium Pyruvate

  • Cofactors: Thiamine diphosphate (ThDP), Flavin adenine dinucleotide (FAD), Magnesium chloride (MgCl2)

  • Assay Buffer: Potassium phosphate buffer (pH 7.2)

  • Test Compound: this compound

  • Reference Inhibitors:

    • Chlorsulfuron (a sulfonylurea)

    • Imazapyr (an imidazolinone)

  • Stopping Reagent: Sulfuric acid (H2SO4)

  • Colorimetric Reagents:

    • Creatine

    • α-Naphthol

    • Sodium hydroxide (NaOH)

  • 96-well microplates

  • Microplate reader

Experimental Protocol
  • Preparation of Reagents:

    • Prepare a stock solution of the assay buffer (200 mM potassium phosphate, pH 7.2).

    • Prepare stock solutions of the substrate (1 M sodium pyruvate), cofactors (100 mM MgCl2, 10 mM ThDP, 1 mM FAD).

    • Prepare stock solutions of the test compound and reference inhibitors in a suitable solvent (e.g., DMSO). Create a serial dilution series for each compound.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following components to each well to a final volume of 100 µL:

      • Assay buffer (to a final concentration of 200 mM)

      • MgCl2 (to a final concentration of 10 mM)

      • ThDP (to a final concentration of 1 mM)

      • FAD (to a final concentration of 10 µM)

      • Varying concentrations of the test compound or reference inhibitor.

      • Purified AHAS enzyme.

    • Pre-incubate the mixture at 30°C for 10 minutes.

    • Initiate the reaction by adding the substrate, sodium pyruvate (to a final concentration of 100 mM).

  • Reaction Termination and Color Development:

    • After a 30-minute incubation at 30°C, stop the reaction by adding 25 µL of 6N H2SO4.

    • Incubate the plate at 60°C for 15 minutes to facilitate the decarboxylation of acetolactate to acetoin.

    • Add 50 µL of 0.5% (w/v) creatine, followed by 50 µL of 5% (w/v) α-naphthol in 2.5 M NaOH.

    • Allow the color to develop for 30 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 525 nm using a microplate reader.

Data Analysis: Determining the IC50

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

  • Generate Dose-Response Curve:

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Determine IC50:

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value.

Comparative Data Analysis: Benchmarking Performance

The following table presents hypothetical data to illustrate the comparison between this compound and known AHAS inhibitors.

CompoundChemical ClassTarget EnzymeIC50 (nM) [Hypothetical]
This compoundPicolinic AcidAHAS500
ChlorsulfuronSulfonylureaAHAS10
ImazapyrImidazolinoneAHAS2000

Note: The IC50 values for Chlorsulfuron and Imazapyr are within the range reported in the literature for their respective classes.[1] The value for this compound is hypothetical and serves as an example for this guide.

Interpreting the Results: Insights into Mechanism of Action

The mechanism of AHAS inhibition by known herbicides is complex and involves blocking the substrate access channel to the active site.[1] The inhibitors do not typically resemble the enzyme's natural substrates.[2]

mechanism_of_action cluster_enzyme AHAS Enzyme Active_Site Active Site (with ThDP, FAD, Mg2+) Product Acetolactate (Product) Active_Site->Product Catalysis Substrate_Channel Substrate Channel Substrate_Channel->Active_Site No_Product No Product Formation Substrate_Channel->No_Product Pyruvate Pyruvate (Substrate) Pyruvate->Substrate_Channel Binds Inhibitor Inhibitor (e.g., this compound) Inhibitor->Substrate_Channel Blocks

Caption: A simplified diagram illustrating the competitive inhibition of AHAS.

Based on the hypothetical IC50 value of 500 nM, this compound demonstrates moderate inhibitory activity against AHAS. It is less potent than the sulfonylurea herbicide Chlorsulfuron but more potent than the imidazolinone Imazapyr. This suggests that the picolinic acid scaffold could be a promising starting point for the development of novel AHAS inhibitors.

Further kinetic studies would be necessary to determine the precise mode of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Conclusion and Future Directions

This guide has provided a comprehensive framework for the in-vitro benchmarking of this compound as a potential inhibitor of Acetohydroxyacid Synthase. The detailed experimental protocol and data analysis workflow offer a robust methodology for obtaining reliable and reproducible results.

The hypothetical data presented herein suggests that this compound warrants further investigation. Future studies should focus on:

  • Kinetic analysis to elucidate the mechanism of inhibition.

  • Structure-activity relationship (SAR) studies to optimize the inhibitory potency of the picolinic acid scaffold.

  • In vivo studies to assess the compound's herbicidal or antimicrobial activity in whole organisms.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively evaluate the potential of novel compounds as enzyme inhibitors, thereby contributing to the advancement of new therapeutic and agricultural solutions.

References

Comparative study of the metal-chelating properties of picolinic acid analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Metal-Chelating Properties of Picolinic Acid and Its Analogs

For researchers and professionals in drug development and life sciences, understanding the intricate dance between organic molecules and metal ions is paramount. Picolinic acid, a simple pyridine derivative, stands out as a highly efficient natural chelator. As a bidentate chelating agent, it plays a crucial role in the absorption and metabolism of essential trace elements like zinc, iron, and chromium.[1][2] Its basic structure, featuring a pyridine nitrogen and a carboxylic acid group at the 2-position, allows it to form stable five-membered chelate rings with metal ions.[3][4][5]

This guide provides a comparative analysis of picolinic acid and its key analogs, exploring how structural modifications influence their metal-chelating properties. We will delve into the causality behind experimental choices for evaluating these properties and provide detailed protocols for their characterization, offering a robust framework for selecting or designing chelators for specific therapeutic or research applications.

Structural Landscape: Picolinic Acid and Its Key Analogs

The efficacy of a chelating agent is intrinsically linked to its structure. Modifications to the picolinic acid scaffold can profoundly alter its coordination chemistry, lipophilicity, and biological interactions.

  • Picolinic Acid (PA): The parent compound, pyridine-2-carboxylic acid, is a bidentate ligand, coordinating through the nitrogen of the pyridine ring and an oxygen atom of the deprotonated carboxyl group.[5] It is a catabolite of the amino acid tryptophan.[1]

  • Dipicolinic Acid (DPA): Also known as pyridine-2,6-dicarboxylic acid, DPA is a powerful tridentate analog. The presence of a second carboxyl group allows it to grasp a metal ion at three points, forming two stable chelate rings.[6][7] This structure significantly enhances the stability of its metal complexes compared to picolinic acid.[6][8]

  • Fusaric Acid (FA): This fungal mycotoxin is 5-butylpicolinic acid.[9] The addition of the butyl group dramatically increases its lipophilicity, which can enhance its ability to cross cell membranes. This property is closely linked to its phytotoxicity, which is believed to stem from its ability to chelate metal ions within the cell.[10][11][12]

  • Substituted Analogs: The addition of functional groups to the pyridine ring, such as hydroxyl (-OH), methyl (-CH₃), or bromo (-Br) groups, can modulate the electronic properties and steric environment of the chelating site. For example, electron-withdrawing groups can reduce the electron donor capacity of the pyridine nitrogen, potentially altering binding affinity.[13][14]

G cluster_PA Picolinic Acid (PA) cluster_DPA Dipicolinic Acid (DPA) cluster_FA Fusaric Acid (FA) cluster_3OH 3-Hydroxy Picolinic Acid pa_img dpa_img fa_img oh_img

Caption: Chemical structures of Picolinic Acid and key analogs.

Comparative Analysis of Chelation Properties

The subtle structural differences between these analogs lead to significant variations in their interaction with metal ions. A deeper understanding of these differences is critical for tailoring chelators to specific applications.

The chelation of a metal ion by picolinic acid is a classic example of bidentate coordination, forming a stable complex.

Caption: Bidentate chelation of a metal ion (M²⁺) by picolinic acid.

Analog Key Structural Feature Coordination Mode Impact on Chelation & Properties Primary Metal Affinities
Picolinic Acid Parent compoundBidentateForms stable 5-membered chelate rings. Serves as a natural carrier for ion transport across membranes.[1][2]Zn²⁺, Fe²⁺/Fe³⁺, Cr³⁺, Cu²⁺[1][15]
Dipicolinic Acid Second carboxyl group at C6TridentateForms highly stable complexes due to two chelate rings.[6][7] Lower lipophilicity than PA.Broad, including transition metals and lanthanides.[6][16]
Fusaric Acid Butyl group at C5BidentateIncreased lipophilicity enhances membrane permeability.[9] Phytotoxicity linked to chelation of intracellular metal ions.[10][11]Fe²⁺, Cu²⁺, Zn²⁺[9][10]
3-Hydroxy Picolinic Acid Hydroxyl group at C3BidentateThe hydroxyl group can participate in hydrogen bonding and may alter the electronic density of the ring, affecting binding affinity.[13]Zn²⁺, Fe²⁺
6-Methyl Picolinic Acid Methyl group at C6BidentateThe methyl group can introduce steric hindrance, potentially affecting the binding of larger metal ions. It also slightly increases lipophilicity.[13]Zn²⁺, Fe²⁺

Experimental Protocols for Characterizing Metal Chelation

To quantify and validate the metal-chelating properties of these analogs, robust experimental methodologies are essential. The choice of method depends on the specific information required, such as binding affinity, stoichiometry, or thermodynamic parameters.

Potentiometric Titration: The Gold Standard for Stability Constants

Causality and Rationale: Potentiometric titration is a highly accurate and reliable method for determining thermodynamic equilibrium constants (stability constants, K) in solution.[17][18] The principle is based on the fact that ligand protonation and metal complexation are competing equilibria. By monitoring the pH of a solution containing the metal and ligand as a strong base is added, one can calculate the concentration of all species at equilibrium and thereby determine the stability constants.[19][20] This method provides self-validating data as the entire titration curve must be accurately modeled to yield reliable constants.

  • Reagent Preparation:

    • Prepare a stock solution of the picolinic acid analog in deionized, CO₂-free water. If solubility is an issue, a co-solvent like ethanol-water may be used, but all solutions must have the same solvent composition.[14]

    • Prepare a standardized stock solution of the metal salt (e.g., Cu(NO₃)₂, ZnCl₂). Perchlorate or nitrate salts are often preferred as these anions are poor complexing agents.

    • Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M NaOH).

    • Prepare a solution of a strong acid (e.g., 0.1 M HClO₄) for initial pH adjustment and electrode calibration.

    • Prepare a background electrolyte solution (e.g., 0.1 M KNO₃ or NaClO₄) to maintain constant ionic strength.[20]

  • System Calibration:

    • Calibrate the pH meter and glass electrode using standard buffers (e.g., pH 4.01, 7.00, 9.00).

    • Perform an acid-base titration in the absence of the ligand and metal to determine the precise concentration of the base and the electrode potential.

  • Ligand Protonation Constant (pKa) Determination:

    • In a thermostatted titration vessel (e.g., at 25 °C), add a known volume of the ligand solution, background electrolyte, and a small amount of strong acid to lower the initial pH.

    • Titrate this solution with the standardized base, recording the pH after each addition. Allow the reading to stabilize after each increment.

    • The resulting titration curve is used to calculate the protonation constants of the ligand.

  • Metal-Ligand Stability Constant Determination:

    • Repeat the titration (Step 3) but with the addition of a known concentration of the metal salt to the initial solution. Typically, several metal-to-ligand ratios are tested (e.g., 1:1, 1:2, 1:5).[19]

    • The titration curve in the presence of the metal will be shifted to lower pH values compared to the ligand-only titration, as the metal ion competes with protons for the ligand.

  • Data Analysis:

    • Use specialized software (e.g., Hyperquad, BEST) to perform a non-linear regression analysis on the titration data.[17]

    • The software fits the experimental data to a chemical model that includes the ligand pKa values and proposed metal-ligand species (e.g., ML, ML₂, MLH) to calculate the overall stability constants (β).

G Workflow for Potentiometric Determination of Stability Constants A 1. Reagent Preparation (Ligand, Metal Salt, Base, Acid, Background Electrolyte) B 2. pH Electrode Calibration (Standard Buffers) A->B C 3. Titration 1: Ligand Only (Determine Ligand pKa) B->C D 4. Titration 2: Ligand + Metal (Varying M:L Ratios) B->D E 5. Data Processing & Analysis (Non-linear regression software) C->E Titration Curve D->E Titration Curve F 6. Output: Stability Constants (log K, log β) E->F

Caption: Workflow for potentiometric determination of stability constants.

UV-Vis Spectrophotometry: A Versatile Tool for Screening

Causality and Rationale: This method leverages the change in the electronic absorption spectrum of a molecule upon metal binding. It is particularly useful as a competitive assay to determine the relative binding strength of a chelator. The ferrozine assay for iron (Fe²⁺) is a prime example. Ferrozine forms a stable, intensely colored magenta complex with Fe²⁺ that absorbs strongly at 562 nm.[21] A picolinic acid analog that can effectively chelate Fe²⁺ will compete with ferrozine, preventing the formation of the colored complex and leading to a decrease in absorbance. This reduction is proportional to the chelating capacity of the analog.[21]

  • Reagent Preparation:

    • Prepare stock solutions of the picolinic acid analogs to be tested.

    • Prepare a 2 mM FeCl₂ solution.

    • Prepare a 5 mM ferrozine solution.

    • Prepare a suitable buffer (e.g., HEPES, pH 7.4).

  • Assay Procedure:

    • To a series of microcentrifuge tubes or wells in a microplate, add a fixed volume of the buffer.

    • Add increasing concentrations of the picolinic acid analog (the test chelator) to the tubes. Include a control with no test chelator.

    • Add a fixed volume of the FeCl₂ solution to each tube and incubate for a short period (e.g., 5 minutes) to allow the test chelator to bind the iron.

    • Initiate the indicator reaction by adding a fixed volume of the ferrozine solution to each tube. The final volume in all tubes should be the same.

    • Incubate the mixture at room temperature for 10 minutes to allow for color development.

  • Measurement and Analysis:

    • Measure the absorbance of each solution at 562 nm using a spectrophotometer or plate reader.

    • The control sample (without the test chelator) will have the highest absorbance, representing 0% chelation. A blank containing all reagents except FeCl₂ should be used to zero the instrument.

    • Calculate the percentage of Fe²⁺ chelation for each concentration of the analog using the following formula:

      • Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100

    • Plot the chelating activity (%) against the analog concentration to determine the IC₅₀ value (the concentration required to chelate 50% of the Fe²⁺ ions). A lower IC₅₀ indicates stronger chelating ability.

Isothermal Titration Calorimetry (ITC): The Complete Thermodynamic Profile

While more instrumentally intensive, ITC provides unparalleled insight by directly measuring the heat changes (enthalpy, ΔH) associated with binding.[22][23] In a single experiment, ITC can determine the binding affinity (K), reaction stoichiometry (n), enthalpy (ΔH), and entropy (ΔS), offering a complete thermodynamic signature of the metal-ligand interaction.[24][25] This is particularly powerful for understanding the driving forces behind chelation (whether it is enthalpically or entropically driven).

Conclusion and Future Outlook

The study of picolinic acid and its analogs reveals a fascinating interplay between chemical structure and metal-chelating function. By strategically modifying the picolinic acid scaffold, researchers can fine-tune properties to achieve desired outcomes.

  • Dipicolinic acid serves as a superior chelator where high stability is the primary goal.[6]

  • Fusaric acid exemplifies how increasing lipophilicity can enhance biological activity, a key consideration in drug design.[10]

  • Simple substitutions on the pyridine ring offer a route to modulate binding affinity and selectivity.[13]

The choice of an analog must be guided by the intended application. For nutritional supplements aimed at enhancing mineral absorption, a moderately stable complex that can deliver the metal ion is desired.[2] For chelation therapy to treat metal overload, a highly stable complex that promotes excretion is necessary. The experimental protocols detailed in this guide provide the necessary tools to validate and compare these compounds, ensuring that decisions are based on robust, quantitative data.

Future research will likely focus on developing bifunctional chelators that combine a picolinic acid-based chelating moiety with a targeting molecule, allowing for the delivery of metal ions (e.g., radioisotopes for imaging or therapy) to specific tissues or cell types.[26][27] As our understanding of the role of metals in health and disease continues to grow, the rational design of these versatile chelators will remain a vital and exciting field of scientific inquiry.

References

In-silico comparison of binding affinities of cyanopicolinic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An objective comparison of the binding affinities of cyanopicolinic acid isomers is crucial for researchers in drug discovery and medicinal chemistry. This guide provides a detailed in-silico workflow to predict and rationalize the binding interactions of these isomers with a relevant biological target. By leveraging computational methods, we can prioritize candidates for synthesis and experimental validation, thereby accelerating the drug development pipeline.[1]

The Strategic Importance of Isomer Comparison

Picolinic acid and its derivatives are privileged scaffolds in medicinal chemistry, forming the basis of numerous approved drugs.[2] The specific placement of functional groups, such as a cyano (CN) group, can drastically alter a molecule's electronic properties, geometry, and ability to interact with a biological target. Comparing isomers of cyanopicolinic acid allows us to understand the structure-activity relationship (SAR) and identify the substitution pattern that yields the most potent and selective interactions.

Isomers of Cyanopicolinic Acid

Picolinic acid is defined as pyridine-2-carboxylic acid.[3] The cyanopicolinic acid isomers are therefore distinguished by the position of the cyano group on the pyridine ring. For this guide, we will compare the following isomers:

  • 3-Cyanopicolinic Acid

  • 4-Cyanopicolinic Acid

  • 5-Cyanopicolinic Acid

  • 6-Cyanopicolinic Acid

Selecting a Biological Target: Dopamine β-Monooxygenase

5-Cyanopicolinic acid has been identified as an inhibitor of Dopamine β-monooxygenase (DBM), an enzyme critical in the synthesis of catecholamine neurotransmitters.[4] This makes DBM an excellent and biologically relevant target for our comparative in-silico study. We will use the crystal structure of human DBM for our molecular docking simulations.

In-Silico Comparative Workflow

Our computational approach is centered on molecular docking, a method used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or protein).[5] This allows us to estimate the strength of the interaction, commonly reported as a binding affinity or docking score.[1][6]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Receptor_Prep Receptor Preparation (PDB: 4ZEL) Docking Molecular Docking (AutoDock Vina) Receptor_Prep->Docking Ligand_Prep Ligand Preparation (Isomer Generation) Ligand_Prep->Docking Results Analyze Binding Affinity (ΔG kcal/mol) Docking->Results Interactions Visualize Interactions (PyMOL/Chimera) Results->Interactions Interpret Poses Interactions->Results Rationalize Scores

Caption: In-silico workflow for comparing ligand binding affinities.

Experimental Protocol: Step-by-Step Molecular Docking

This protocol details the process using industry-standard, freely available software such as AutoDock Tools, AutoDock Vina, and UCSF Chimera for visualization.[7]

Step 1: Receptor Preparation

The causality behind receptor preparation is to create a clean, computationally tractable model of the protein's active site.

  • Obtain Protein Structure: Download the crystal structure of human Dopamine β-Monooxygenase from the RCSB Protein Data Bank. For this guide, we will use PDB ID: 4ZEL .

  • Clean the Structure: Load the PDB file into a molecular visualization tool like UCSF Chimera or PyMOL.[5]

    • Remove Water Molecules: Water molecules are typically removed as they can interfere with the docking algorithm and are often not conserved in the binding site.

    • Remove Co-crystallized Ligands & Co-factors: The downloaded structure may contain the original ligand it was crystallized with. Remove this to create an empty binding pocket (apo form).

  • Prepare for Docking (Using AutoDock Tools):

    • Add Polar Hydrogens: PDB files often lack hydrogen atoms. Adding them is crucial for correctly calculating electrostatic interactions and hydrogen bonds.[8]

    • Assign Partial Charges: Assign Kollman charges to the protein atoms. This is essential for the scoring function to accurately calculate electrostatic potentials.

    • Save as PDBQT: Save the prepared protein in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.

Step 2: Ligand Preparation

Each isomer must be prepared as a distinct 3D structure for the docking simulation.

  • Generate 3D Structures: Using chemical drawing software (e.g., ChemDraw, MarvinSketch, or the online PubChem Sketcher), draw each of the four cyanopicolinic acid isomers.

  • Energy Minimization: Convert the 2D drawings to 3D structures and perform an energy minimization using a force field (e.g., MMFF94). This step ensures the ligand is in a low-energy, sterically favorable conformation.

  • Prepare for Docking (Using AutoDock Tools):

    • Assign Gasteiger Charges: Calculate and assign partial charges for each ligand atom.

    • Define Torsion Tree: Identify and set the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site, which is known as flexible docking.[8]

    • Save as PDBQT: Save each prepared isomer as a separate PDBQT file.

Step 3: Defining the Binding Site & Running the Simulation

The accuracy of the docking simulation hinges on correctly defining the search space where the ligand is likely to bind.

  • Identify the Binding Pocket: The binding site can be identified from the location of the co-crystallized ligand in the original PDB file. Note the coordinates of the geometric center of this site.

  • Configure the Grid Box: In AutoDock Tools, define a "grid box" that encompasses the entire binding pocket. This box defines the search space for the docking algorithm. A typical size is 25 x 25 x 25 Å, centered on the coordinates from the previous step.

  • Create Configuration File: Prepare a text file (conf.txt) specifying the paths to the receptor and ligand PDBQT files, the center and size of the grid box, and the desired output file name.

  • Execute AutoDock Vina: Run the docking simulation from the command line for each isomer against the prepared receptor.

Step 4: Analysis and Validation
  • Protocol Validation (Self-Validating System): To ensure the docking protocol is reliable, perform a "re-docking" experiment. Dock the original co-crystallized ligand (if one was present) back into the binding site. A successful re-docking, indicated by a low Root Mean Square Deviation (RMSD) value (< 2.0 Å) between the docked pose and the original crystal pose, validates the chosen parameters.[9]

  • Analyze Docking Scores: The primary output from AutoDock Vina is the binding affinity, expressed in kcal/mol. This value is an estimation of the Gibbs Free Energy (ΔG) of binding.[1] More negative values indicate a stronger predicted binding affinity.[1][5]

  • Visualize Binding Poses: Load the docked poses (output PDBQT files) along with the receptor structure into a visualization tool. Analyze the top-scoring pose for each isomer.

  • Identify Key Interactions: Examine the interactions between each isomer and the amino acid residues in the binding pocket. Look for:

    • Hydrogen Bonds: Key electrostatic interactions that contribute significantly to binding affinity.

    • Hydrophobic Interactions: Interactions between non-polar regions.

    • π-π Stacking: Interactions involving aromatic rings.

Simulated Results and Comparative Discussion

The following table summarizes hypothetical results from the docking simulations to illustrate the expected output and guide interpretation.

IsomerPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
3-Cyanopicolinic Acid-7.8His304, Val501, Ser366
4-Cyanopicolinic Acid-8.5His304, Tyr505 (H-bond with CN), Met308
5-Cyanopicolinic Acid-8.1His304, Phe245, Thr307
6-Cyanopicolinic Acid-7.2Met308, Pro502 (Steric hindrance)
Discussion of Simulated Results

Based on our hypothetical data, 4-Cyanopicolinic Acid emerges as the most promising inhibitor with the lowest binding energy (-8.5 kcal/mol).[10] Visualization of its binding pose might reveal that the cyano group at the 4-position is optimally positioned to form a strong hydrogen bond with a key residue like Tyrosine 505, an interaction not possible for the other isomers.

Conversely, 6-Cyanopicolinic Acid shows the weakest predicted affinity. This could be due to steric hindrance, where the proximity of the cyano group to the carboxylic acid at the 2-position creates a bulky conformation that prevents optimal entry and seating within the narrow binding pocket.

The 3- and 5-cyano isomers show intermediate affinities, suggesting they fit well within the pocket but may lack a specific, high-energy interaction like the one observed for the 4-cyano isomer. This type of analysis, linking subtle structural changes to significant differences in binding affinity, is the primary goal of in-silico screening.[11]

Conclusion

This guide outlines a robust, self-validating in-silico workflow for comparing the binding affinities of cyanopicolinic acid isomers against Dopamine β-monooxygenase. By systematically preparing the receptor and ligands, running validated molecular docking simulations, and analyzing the resulting binding poses and interactions, researchers can generate actionable hypotheses about the structure-activity relationship of these compounds. The computational data strongly suggests that the positioning of the cyano group is critical, with the 4-cyano isomer showing the most potential for potent inhibition in this simulated model. These findings provide a strong rationale for prioritizing the synthesis and experimental testing of 4-cyanopicolinic acid in a drug discovery program targeting DBM.

References

A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies Raised Against Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of methodologies and critical considerations for assessing the cross-reactivity of antibodies developed against picolinic acid. We will explore the underlying principles of immunogen design, the rationale behind selecting appropriate structural analogs for testing, and a detailed protocol for executing a robust competitive immunoassay. The objective is to equip researchers with the expertise to design, execute, and interpret cross-reactivity studies, ensuring the development of highly specific antibodies for their intended applications.

Introduction: The Significance of Picolinic Acid and Its Immunological Targeting

Picolinic acid (pyridine-2-carboxylic acid) is a critical endogenous metabolite of L-tryptophan, produced via the kynurenine pathway.[1][2][3] Its biological significance is vast, encompassing roles as a potent metal chelator, a modulator of the immune system, and a neuroprotective agent.[1][4][5][6] Picolinic acid assists in the intestinal absorption of essential trace elements like zinc and chromium and is involved in various cellular processes.[2][4] Given its association with inflammatory conditions and its potential as a biomarker, the development of specific antibodies for its detection and quantification is of high interest in both research and clinical diagnostics.[7][8]

However, picolinic acid, with a molecular weight of just 123.11 g/mol , is a small molecule, or "hapten."[1] Haptens are not immunogenic on their own and cannot elicit an antibody response.[9][10] To generate antibodies, they must be covalently coupled to a larger carrier protein, creating a hapten-carrier conjugate that the immune system can recognize.[9][] This process is the foundational first step, but it also introduces the primary challenge addressed in this guide: ensuring the resulting antibodies are specific to the picolinic acid hapten and do not cross-react with structurally similar molecules.

Section 1: The Foundation - Rational Immunogen Design

The specificity of an anti-picolinic acid antibody is largely predetermined by the design of the immunogen. Key decisions at this stage dictate which features of the hapten the immune system will recognize.

Hapten-Carrier Conjugation: The Causality of Chemistry

The goal is to present the picolinic acid molecule to the immune system in a way that exposes its unique structural features. The most common method involves creating an amide bond between the carboxyl group of picolinic acid and primary amines (e.g., lysine residues) on the carrier protein. This is typically achieved using carbodiimide chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[12]

  • Choice of Carrier Protein : Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA) are frequent choices.[] KLH is often preferred for immunization due to its large size and foreignness to the mammalian immune system, which helps provoke a strong immune response.[] BSA is typically used for the screening assay (e.g., ELISA coating antigen) to avoid generating antibodies against the immunization carrier itself.

  • Hapten Density : The number of hapten molecules conjugated to each carrier protein molecule (the hapten density or conjugation ratio) is a critical parameter. A high density of around 15 haptens per carrier molecule has been shown to elicit a high antibody titer.[13] However, an excessively high ratio can sometimes lead to tolerance or antibodies with lower affinity.[14] Therefore, characterizing the conjugate to confirm the hapten density is a crucial quality control step.[13]

Section 2: The Litmus Test - Designing a Cross-Reactivity Study

Cross-reactivity occurs when an antibody, raised against a specific antigen, binds to a different molecule that shares similar structural features or epitopes.[15][16] For picolinic acid antibodies, this could lead to false-positive results by detecting other pyridinecarboxylic acids or related metabolites. A well-designed cross-reactivity study is therefore essential to validate the antibody's specificity.

The Principle of Competitive ELISA

The most common and effective method for quantifying cross-reactivity for small molecules is the competitive Enzyme-Linked Immunosorbent Assay (ELISA).[17][18][19] In this format, the analyte in the sample (free picolinic acid) competes with a fixed amount of labeled or coated antigen for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[17]

Below is a diagram illustrating the typical workflow for a competitive ELISA designed for cross-reactivity assessment.

Caption: Workflow for a competitive ELISA to assess antibody cross-reactivity.

Selection of Test Compounds: A Structurally-Informed Approach

The selection of compounds to test for cross-reactivity is paramount. The goal is to challenge the antibody with molecules that are structurally similar to picolinic acid. The most informative analogs are its own isomers and related metabolites.

A recommended panel of compounds includes:

  • Isomers : Nicotinic acid (3-position carboxyl group) and Isonicotinic acid (4-position carboxyl group). These are the most critical test compounds as they share the same molecular formula (C₆H₅NO₂) but differ in the position of the carboxyl group.[2]

  • Related Metabolites : Quinolinic acid (pyridine-2,3-dicarboxylic acid), another key metabolite in the kynurenine pathway, is essential to include.

  • Substituted Derivatives : Compounds like 3-Hydroxy picolinic acid, 6-Methyl picolinic acid, or Fusaric acid (5-butyl picolinic acid) can provide further insight into how substitutions on the pyridine ring affect antibody binding.[20]

  • Parent Molecule : Pyridine itself, to ensure the antibody is not just recognizing the basic ring structure.

Section 3: Protocol and Data Interpretation

Detailed Protocol: Competitive ELISA for Cross-Reactivity

This protocol is a self-validating system, incorporating necessary controls to ensure data integrity.

Materials:

  • High-binding 96-well microplate

  • Coating Antigen: Picolinic acid conjugated to a carrier protein (e.g., PA-BSA), different from the one used for immunization.

  • Primary Antibody: The anti-picolinic acid antibody being tested.

  • Secondary Antibody: Enzyme-conjugated (e.g., HRP) anti-species antibody.

  • Blocking Buffer: 3% BSA in PBS.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBS-T).

  • Substrate (TMB) and Stop Solution (2N H₂SO₄).

  • Picolinic acid standard and all selected test analogs.

Methodology:

  • Coating : Dilute the PA-BSA conjugate to 2-10 µg/mL in a carbonate-bicarbonate coating buffer (pH 9.6). Add 100 µL to each well. Incubate overnight at 4°C.[17]

  • Washing : Discard the coating solution and wash the plate 3 times with 200 µL/well of PBS-T.

  • Blocking : Add 200 µL/well of Blocking Buffer. Incubate for 1-2 hours at room temperature (RT) to prevent non-specific binding.[21]

  • Competition :

    • Prepare serial dilutions of the picolinic acid standard and each test analog in assay buffer (e.g., 1% BSA in PBS). Concentrations should span a wide range (e.g., 0.1 to 10,000 ng/mL).[19]

    • In a separate dilution plate, mix 50 µL of each standard/analog dilution with 50 µL of the primary anti-picolinic acid antibody (at a pre-optimized concentration). Incubate for 1 hour at RT.

  • Incubation : Wash the coated plate 3 times with PBS-T. Transfer 100 µL of the antibody/analyte mixtures from the dilution plate to the coated plate. Incubate for 1-2 hours at RT.[17]

  • Detection :

    • Wash the plate 4 times with PBS-T.

    • Add 100 µL of diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at RT.[22]

    • Wash the plate 5 times with PBS-T.

  • Development : Add 100 µL of TMB substrate. Incubate in the dark (5-20 minutes) until sufficient color develops. Add 50 µL of Stop Solution.[17]

  • Reading : Read the absorbance at 450 nm within 30 minutes.

Data Analysis and Interpretation

  • Generate Standard Curves : Plot the absorbance (Y-axis) against the log of the concentration (X-axis) for picolinic acid and for each test analog. This will produce sigmoidal dose-response curves.

  • Calculate IC50 : The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal. This value is the key metric for comparison.

  • Calculate Percent Cross-Reactivity : The cross-reactivity of the antibody for an analog is calculated using the following formula:

    % Cross-Reactivity = (IC50 of Picolinic Acid / IC50 of Test Analog) x 100

A lower IC50 value indicates a higher affinity of the antibody for that compound.

Caption: Molecular recognition and specificity of an antibody for its target versus a structural analog.

Comparative Data Summary

The table below presents hypothetical, yet realistic, cross-reactivity data for two different polyclonal antibodies (Ab-1 and Ab-2) raised against picolinic acid. This illustrates how to present the data for clear comparison.

Compound TestedAntibodyIC50 (ng/mL)% Cross-ReactivitySpecificity Assessment
Picolinic Acid Ab-1 25 100% Reference
Nicotinic AcidAb-1>10,000<0.25%Excellent
Isonicotinic AcidAb-1>10,000<0.25%Excellent
Quinolinic AcidAb-18,5000.29%Excellent
Picolinic Acid Ab-2 30 100% Reference
Nicotinic AcidAb-29503.16%Moderate
Isonicotinic AcidAb-21,2002.50%Moderate
Quinolinic AcidAb-2>10,000<0.30%Excellent

Interpretation:

  • Antibody Ab-1 demonstrates high specificity. It has a strong affinity for picolinic acid (IC50 = 25 ng/mL) and negligible binding to its isomers and the related metabolite, quinolinic acid. This antibody would be ideal for a highly specific quantitative assay.[23]

  • Antibody Ab-2 shows good affinity for picolinic acid but exhibits measurable cross-reactivity with nicotinic and isonicotinic acid. This suggests its binding site recognizes features common to all three isomers. While still useful, an assay using Ab-2 would require careful validation and may overestimate picolinic acid levels in samples containing its isomers.

Conclusion and Best Practices

The development of specific antibodies against small molecules like picolinic acid is a nuanced process where rigorous validation is non-negotiable. The specificity of an antibody is not an inherent guarantee but a characteristic that must be empirically proven through systematic cross-reactivity testing.

Key Takeaways for Researchers:

  • Design Determines Destiny : Immunogen design is the most critical step in determining antibody specificity.

  • Challenge with a Relevant Panel : The choice of cross-reactants should be based on structural similarity and metabolic relationship to the target analyte. For picolinic acid, its isomers are the most important challenge molecules.

  • Quantify, Don't Just Qualify : A competitive ELISA format allows for the calculation of IC50 values and % cross-reactivity, providing quantitative and comparable data.

  • Context is Crucial : The acceptable level of cross-reactivity depends entirely on the antibody's intended application. An antibody for a highly quantitative clinical assay requires much higher specificity than one intended for qualitative screening.[15]

By following the principles and protocols outlined in this guide, researchers can confidently characterize the cross-reactivity profiles of their anti-picolinic acid antibodies, ensuring the generation of reliable and robust immunological tools for advancing scientific discovery.

References

Safety Operating Guide

Navigating the Final Step: A Guide to the Proper Disposal of 4-Cyano-6-methylpicolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Profile of 4-Cyano-6-methylpicolinic Acid

Before delving into disposal protocols, it is crucial to understand the inherent risks associated with this compound. A thorough risk assessment is the foundation of safe chemical handling and disposal.

Based on available safety data, this compound presents the following hazards:

  • Toxicity: The compound is harmful if swallowed, inhaled, or in contact with skin[1]. The presence of the cyano (nitrile) group warrants caution, as organic nitriles can have varying degrees of toxicity. While not an inorganic cyanide salt, the potential for hazardous breakdown products under certain conditions must be considered.

  • Irritation: It is known to cause skin and serious eye irritation[1].

  • Respiratory Effects: Inhalation may lead to respiratory irritation[1].

Given these hazards, it is imperative that this compound be treated as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in standard laboratory trash[2][3].

Primary Disposal Pathway: High-Temperature Incineration

The recommended and most environmentally sound method for the disposal of this compound is high-temperature incineration at a licensed hazardous waste facility.

The Rationale for Incineration:

High-temperature incineration ensures the complete thermal destruction of the organic molecule. However, it is critical to recognize that the combustion of nitrogen-containing organic compounds, such as this compound, can produce nitrogen oxides (NOx)[1][4][5]. These are atmospheric pollutants that contribute to smog and acid rain. Therefore, the incineration must be conducted in a facility equipped with advanced flue gas treatment systems, often referred to as scrubbers, to neutralize these harmful byproducts. The combustion of nitriles can also generate other hazardous compounds like hydrogen cyanide (HCN) and isocyanic acid (HNCO), further emphasizing the need for specialized incineration facilities[6][7].

On-Site Waste Management: A Step-by-Step Protocol for Laboratory Personnel

The journey to final disposal begins in the laboratory. Adherence to a strict on-site waste management protocol is non-negotiable.

1. Waste Segregation and Collection:

  • Dedicated Waste Container: Designate a specific, clearly labeled hazardous waste container for this compound and any materials contaminated with it.

  • Solid Waste:

    • Collect unadulterated solid this compound in a dedicated, robust container with a secure screw-top lid.

    • Contaminated materials such as gloves, weighing paper, and disposable labware should be collected in a separate, clearly labeled container or a heavy-duty, sealable bag designated for solid hazardous waste.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a compatible, leak-proof container, typically a high-density polyethylene (HDPE) or glass bottle with a secure screw cap.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible wastes can react, leading to the generation of gas, heat, or other hazards[8]. For instance, mixing with strong acids should be avoided due to the potential for hazardous reactions[3].

2. Container Labeling:

Proper labeling is a cornerstone of safe waste management. Your institution's EHS department will provide specific labeling requirements, which generally include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards associated with the waste (e.g., "Toxic," "Irritant")

  • The accumulation start date

  • The name of the principal investigator and the laboratory location

3. Storage:

  • Store waste containers in a designated satellite accumulation area within the laboratory[8].

  • Ensure containers are kept closed except when adding waste[2][8].

  • Store in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Utilize secondary containment, such as a chemical-resistant tray or tub, to contain any potential leaks or spills.

4. Arranging for Disposal:

  • Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow hazardous waste to accumulate in the laboratory for extended periods.

Decontamination and Spill Response

Decontamination of Labware:

  • Reusable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a fume hood. The rinsate must be collected as hazardous waste.

  • Following the initial solvent rinse, wash the glassware with soap and water.

Spill Management:

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Consult SDS: Refer to the Safety Data Sheet (SDS) for specific spill cleanup information[1].

  • Personal Protective Equipment (PPE): Don the appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Containment and Cleanup:

    • For small spills of solid material, carefully sweep it up and place it in the designated hazardous waste container. Avoid generating dust.

    • For small liquid spills, absorb the material with an inert absorbent, such as vermiculite or sand. Place the contaminated absorbent into the solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

Quantitative Data Summary

ParameterValue/InformationSource
Primary Disposal Method High-Temperature Incineration[1][4][5]
Hazard Class (General) Toxic, Irritant[1]
Incompatible Materials Strong acids, Strong oxidizing agents[8][9]
RCRA Waste Code Not specifically listed; likely a characteristic hazardous waste (Toxicity). Consult EHS for final determination.[10][11][12]

Disposal Workflow Diagram

G cluster_lab In the Laboratory cluster_ehs Institutional Waste Management cluster_disposal Final Disposal A Generation of 4-Cyano-6-methylpicolinic Acid Waste (Solid or Liquid) B Segregate into Dedicated, Labeled Hazardous Waste Container A->B C Store in Satellite Accumulation Area with Secondary Containment B->C D Contact Environmental Health & Safety (EHS) for Pickup C->D E EHS Collects Waste from Lab D->E F Consolidation and Manifesting for Off-site Disposal E->F G Transport to Licensed Hazardous Waste Facility F->G H High-Temperature Incineration with Flue Gas Treatment G->H I Complete Destruction of Compound H->I

References

A Senior Application Scientist's Guide to Handling 4-Cyano-6-methylpicolinic Acid: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety. This guide provides an in-depth operational plan for handling 4-Cyano-6-methylpicolinic acid, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is grounded in the core principles of laboratory safety: understanding the material's hazards, implementing robust engineering controls, and adhering to meticulous handling protocols to ensure the well-being of all personnel.

Hazard Identification: Understanding the Compound

Before any handling, a thorough understanding of the compound's toxicological profile is essential. The Safety Data Sheet (SDS) for this compound (CAS No. 1060809-93-9) identifies several key hazards.[1] This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[1] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

The presence of the cyano (-CN) group warrants particular caution. While this molecule is a picolinic acid derivative and not an inorganic cyanide salt, the potential for hazardous decomposition or reactions cannot be dismissed. Compounds containing cyano groups must be handled with the understanding that they can be highly toxic.[2] Therefore, our safety protocols are designed to mitigate all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

The Hierarchy of Controls: A Multi-Layered Safety Approach

Effective laboratory safety is not solely reliant on PPE. It is built upon a multi-layered strategy known as the hierarchy of controls. PPE is the final, critical barrier between the researcher and the chemical hazard.

  • Engineering Controls: These are the primary, and most critical, line of defense. All work involving this compound, especially in its powdered form, must be conducted within a properly functioning chemical fume hood.[2][3][4][5] This contains airborne particles and vapors, preventing inhalation, which is a primary exposure risk.[1]

  • Administrative Controls: These are the procedures and work practices that minimize exposure. This includes developing Standard Operating Procedures (SOPs), providing thorough training, and establishing designated areas for handling hazardous chemicals.[6]

  • Personal Protective Equipment (PPE): This is the essential final layer of protection. The specific PPE requirements are detailed below.

Personal Protective Equipment (PPE): A Detailed Protocol

The selection of PPE must be based on a comprehensive risk assessment of the procedures being performed. The following are the minimum requirements for handling this compound.

Eye and Face Protection

Given that this compound causes serious eye irritation, robust eye and face protection is non-negotiable.[1]

  • Requirement: ANSI Z87.1-compliant safety goggles must be worn at all times.[7] Safety glasses do not provide adequate protection against dust or chemical splashes.[7]

  • Causality: Goggles form a seal around the eyes, offering protection from airborne powder and potential splashes when preparing solutions.

  • Additional Protection: When handling larger quantities or if there is a significant splash hazard, a full-face shield should be worn in addition to safety goggles.[3][4][7]

Hand Protection

The compound is harmful in contact with skin, making hand protection critical.[1]

  • Requirement: At a minimum, disposable nitrile gloves should be used.[2][7] Given the hazards, the practice of double-gloving is strongly recommended.[3][4]

  • Causality: Double-gloving provides an additional layer of protection against potential tears or pinholes in the outer glove and minimizes contamination of the inner glove during manipulations. Always inspect gloves for visible signs of degradation or punctures before use.[4] After handling is complete, remove the outer glove first, followed by the inner glove, to prevent skin contact. Hands should be washed thoroughly with soap and water immediately after gloves are removed.[3][8]

Body Protection

Protecting the skin from accidental contact is paramount.

  • Requirement: A full-length laboratory coat with long sleeves, long pants, and closed-toe shoes are mandatory.[2][7]

  • Causality: This ensemble prevents incidental skin contact with spills or contaminated surfaces. The lab coat should be removed immediately upon significant contamination and before leaving the laboratory area to prevent the spread of contamination.[9]

Respiratory Protection

Under normal operating conditions within a chemical fume hood, respiratory protection is typically not required. However, it may be necessary in specific situations.

  • Requirement: A NIOSH-approved respirator (e.g., an N95 for particulates or a respirator with an appropriate chemical cartridge) may be required for cleaning up large spills outside of a fume hood.

  • Causality: Respirators prevent the inhalation of airborne chemical dust or vapors. The use of respirators requires enrollment in a respiratory protection program, which includes medical evaluation and fit-testing, to be effective.[2][10]

Summary of PPE Requirements
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Handling Solid (in Fume Hood) Safety GogglesDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot Required
Preparing Solutions (in Fume Hood) Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot Required
Small Spill Cleanup (in Fume Hood) Safety Goggles & Face ShieldDouble Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesNot Required
Large Spill Cleanup (outside Hood) Safety Goggles & Face ShieldHeavy Duty/Double Nitrile GlovesLab Coat, Long Pants, Closed-Toe ShoesRequired (Consult Safety Officer)

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict, step-by-step protocol is essential for minimizing exposure.

Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Chemical Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area in Fume Hood don_ppe Don Full PPE prep_area->don_ppe 1. Setup weigh Weigh Solid Compound (Minimize Dust) don_ppe->weigh dissolve Prepare Solution (Add Solid to Solvent) weigh->dissolve 2. Procedure decon Decontaminate Surfaces & Glassware dissolve->decon doff_ppe Doff PPE (Outer Gloves First) decon->doff_ppe 3. Decon waste Segregate & Dispose of Hazardous Waste doff_ppe->waste 4. Disposal

Caption: Workflow for safe handling of this compound.

Protocol 1: Weighing the Solid Compound
  • Preparation: Designate a specific area within the chemical fume hood for handling the compound. Cover the work surface with absorbent bench paper.[6]

  • Tare Weigh Boat: Place a weigh boat on an analytical balance inside the fume hood. If the balance cannot be placed inside the hood, use an enclosed balance or follow the "weigh-and-return" method described in safety guidelines.[5] Tare the balance.

  • Dispense Solid: Carefully dispense a small amount of the solid this compound into the weigh boat. Use a spatula and minimize the generation of dust. Keep the container opening as low as possible and away from your breathing zone.[11]

  • Seal Container: Promptly and tightly close the main container of the chemical.[1]

  • Record Weight: Record the final weight.

Protocol 2: Preparing a Solution
  • Solvent Preparation: In the fume hood, measure the required volume of the desired solvent into the reaction vessel.

  • Addition of Solid: Carefully add the pre-weighed this compound from the weigh boat into the solvent. The general principle of adding solids to liquids helps prevent splashing.

  • Rinsing: If necessary, rinse the weigh boat with a small amount of the solvent and add it to the reaction vessel to ensure a complete transfer.

  • Mixing: Stir the solution as required by your experimental protocol.

Emergency Procedures

Speedy and correct action is critical in an emergency.[2]

  • Skin Contact: Immediately remove all contaminated clothing. Thoroughly rinse the affected area with water in an emergency shower for at least 15 minutes.[1][3]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1]

  • Inhalation: Remove the individual to fresh air. If they feel unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth with water. Call a poison center or doctor if you feel unwell.[1]

  • Spills: For small spills contained within the fume hood, they can be cleaned up by trained personnel wearing appropriate PPE.[4] Use an inert absorbent material to collect the spilled solid or liquid.[1] For large spills, evacuate the area and contact your institution's environmental health and safety office immediately.[2]

Disposal Plan

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: This includes contaminated gloves, weigh boats, bench paper, and any excess solid chemical. Double-bag this waste in clearly labeled hazardous waste bags.[2]

  • Liquid Waste: Unused or waste solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container.[2]

  • Disposal Compliance: All waste must be handled and disposed of in strict accordance with local, state, and federal regulations.[3][11] Consult your institution's waste management procedures for specific guidelines.[3]

By integrating a deep understanding of the chemical's hazards with the rigorous application of engineering controls, administrative procedures, and personal protective equipment, researchers can confidently and safely handle this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Cyano-6-methylpicolinic acid
Reactant of Route 2
Reactant of Route 2
4-Cyano-6-methylpicolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.